(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Description
BenchChem offers high-quality (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSBSADGQZNFW-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-2-(methylamino)-3-phenylpropanoic acid hydrochloride, a methylated derivative of the essential amino acid L-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and application of this unique compound. We will delve into its chemical structure, physicochemical properties, synthesis, and its emerging role in medicinal chemistry, particularly in the modulation of neurological pathways and the enhancement of peptide drug characteristics.
Introduction: The Significance of N-Methylation in Amino Acid Chemistry
(S)-2-(Methylamino)-3-phenylpropanoic acid, also known as N-methyl-L-phenylalanine, represents a structurally subtle yet functionally significant modification of its parent amino acid. The introduction of a methyl group to the alpha-amino nitrogen imparts profound changes to the molecule's properties. In the realm of peptide science and drug discovery, N-methylation is a key strategy to enhance the pharmacokinetic profile of peptide-based therapeutics. This modification can increase metabolic stability by hindering enzymatic degradation, improve cell permeability and bioavailability, and constrain the conformational flexibility of peptides, which can lead to enhanced receptor binding affinity and selectivity.[1][2][3] Peptides rich in N-methyl phenylalanine have even been shown to passively diffuse across the blood-brain barrier, highlighting their potential as shuttles for central nervous system (CNS) drug delivery.[4][5][6]
This guide will provide a detailed exploration of the hydrochloride salt of N-methyl-L-phenylalanine, a common form used in research and development due to its improved solubility and stability.
Structural Elucidation and Physicochemical Properties
The chemical identity and structural features of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride are fundamental to its application.
Table 1: Chemical Identifiers and Properties
| Parameter | Value |
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride[7] |
| Synonyms | N-Methyl-L-phenylalanine hydrochloride, H-MePhe-OH·HCl |
| CAS Number | 66866-67-9[7] |
| Molecular Formula | C₁₀H₁₄ClNO₂[7] |
| Molecular Weight | 215.67 g/mol [7] |
| Appearance | White to off-white solid[8] |
| Solubility | Soluble in water. A concentration of 40 mg/mL in water can be achieved by adjusting the pH to 1 with 1M HCl and using sonication.[8] |
| Parent Compound MW | 179.22 g/mol [7] |
The molecule's core is the L-phenylalanine structure, with the defining feature being the methyl group on the α-amino group. The "(S)" designation confirms the retention of the natural stereochemistry at the α-carbon. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methine proton at the α-carbon, the diastereotopic methylene protons of the benzyl group, and a singlet for the N-methyl protons. The acidic proton of the carboxylic acid and the proton on the nitrogen would also be present, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the α-carbon, the methylene carbon of the benzyl group, and the N-methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary ammonium salt, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretching vibrations.[7]
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the free base (m/z = 179.09) and fragmentation patterns characteristic of the loss of the carboxylic group and cleavage of the benzyl side chain.[7][9]
Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
The synthesis of N-methylated amino acids can be approached through several methodologies, each with its own advantages and considerations regarding yield, purity, and preservation of stereochemistry. A common and effective strategy involves the reductive amination of a keto-acid precursor or the direct methylation of the parent amino acid with appropriate protection strategies.[2][10]
Below is a detailed, field-proven protocol for the synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, synthesized from literature procedures.[1][10][11][12] This protocol employs a Boc protecting group strategy to ensure selective N-methylation and prevent over-methylation.
Experimental Protocol: Synthesis via Boc-Protected Intermediate
This protocol is divided into three main stages: protection of the amino group, N-methylation, and deprotection with salt formation.
Diagram 1: Synthetic Workflow
Caption: Synthetic route to the target compound.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phenylalanine)
-
Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amino functionality. It is stable to the basic conditions required for the subsequent methylation step.
-
Procedure:
-
Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-phenylalanine as a white solid.
-
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine (Boc-N-Me-L-Phe)
-
Rationale: Sodium hydride is a strong base that deprotonates the amide nitrogen, forming an anion that acts as a nucleophile to attack the methyl iodide. Anhydrous conditions are crucial to prevent quenching of the sodium hydride.
-
Procedure:
-
Dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Rationale: The Boc group is readily cleaved under acidic conditions. Using hydrochloric acid directly accomplishes both deprotection and the formation of the desired hydrochloride salt.
-
Procedure:
-
Dissolve the purified Boc-N-Me-L-Phe (1.0 eq) in a solution of 4M HCl in dioxane.
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride as a white solid.
-
Pharmacological Activity and Applications in Drug Development
The incorporation of N-methylated amino acids into peptides is a well-established strategy to overcome many of the limitations of peptide-based drugs.[2]
Modulation of Pharmacokinetic Properties
N-methylation of the peptide backbone introduces steric hindrance that can protect against proteolytic degradation by exopeptidases and endopeptidases, thereby increasing the in vivo half-life of the peptide.[3] The increased lipophilicity resulting from N-methylation can also enhance membrane permeability and oral bioavailability.[2]
Neurological Activity and NMDA Receptor Modulation
L-phenylalanine and its derivatives have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[13] High concentrations of L-phenylalanine have been found to specifically inhibit NMDA receptor currents by competing with glycine at its co-agonist binding site.[14] This has led to research into phenylalanine derivatives as potential modulators of NMDA receptor function for the treatment of neuropsychiatric and neurological disorders.[13] While the direct activity of N-methyl-L-phenylalanine on the NMDA receptor is an area of ongoing investigation, its structural similarity to L-phenylalanine suggests it may have similar or modulated activity at this target.
Diagram 2: Simplified NMDA Receptor Signaling Pathway
Caption: Potential modulation of the NMDA receptor.
Application in Peptide Drug Candidates
A prominent example of the application of N-methylated amino acids is in the development of cyclosporine, an immunosuppressant cyclic peptide containing several N-methylated residues.[15] The N-methylation in cyclosporine is crucial for its oral bioavailability and its ability to adopt the correct conformation to bind to its intracellular target, cyclophilin.
More recently, peptides rich in N-methyl-phenylalanine have been investigated as highly effective blood-brain barrier shuttles, capable of transporting non-permeable drug cargoes into the brain.[4][5][6] This opens up exciting possibilities for the treatment of a wide range of CNS disorders.
Safety and Handling
The hydrochloride salt of (S)-2-(Methylamino)-3-phenylpropanoic acid should be handled in accordance with good laboratory practices. While a specific safety data sheet (SDS) for this exact compound is not widely available, data for related compounds suggest that it should be treated as a potential irritant.[16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a valuable building block for researchers and drug developers. Its unique properties, conferred by N-methylation, offer significant advantages in the design of peptide-based therapeutics with improved pharmacokinetic profiles. Furthermore, its potential to modulate NMDA receptor activity makes it an interesting candidate for the development of novel CNS-active agents. The synthetic protocols and analytical insights provided in this guide are intended to facilitate the exploration and application of this versatile compound in advancing chemical and biomedical research.
References
- Glushakov, A. V., et al. (2002). Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria.
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- Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.).
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- BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
- Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371.
- Slaninova, J., et al. (1995). Asymmetric Synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a Photoreactive Antagonist of Substance P. International Journal of Peptide and Protein Research, 45(6), 504-510.
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- Malakoutikhah, M., et al. (2010). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry, 53(6), 2528-2537.
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- Aapptec Peptides. (n.d.). N-Methyl amino acids.
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- MedChemExpress. (n.d.). (S)-2-Amino-2-methyl-3-phenylpropanoic acid-COA-1046500.
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- MDPI. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms.
- Korea Advanced Institute of Science and Technology. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
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- ResearchGate. (n.d.). Fig.
- ResearchGate. (n.d.). Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide...
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(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride synthesis pathways
An In-depth Technical Guide to the Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-2-(Methylamino)-3-phenylpropanoic acid, commonly known as N-Methyl-L-phenylalanine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science.[1] Its incorporation into peptide backbones is a key strategy for enhancing metabolic stability, increasing membrane permeability, and modulating biological activity by altering conformational properties.[2][3] The synthesis of its hydrochloride salt, a stable and handleable form, requires careful control of stereochemistry to preserve the biologically relevant (S)-configuration and strategic use of protecting groups to prevent undesirable side reactions. This guide provides a comprehensive overview of the principal synthetic pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols for key methodologies, and a comparative analysis to aid researchers in selecting the optimal route for their specific application.
Introduction: The Strategic Importance of N-Methylation
The substitution of a methyl group onto the amide nitrogen of a peptide bond (N-methylation) imparts critical pharmacokinetic advantages. This modification sterically hinders the action of proteolytic enzymes, thereby increasing the in-vivo half-life of peptide-based therapeutics. Furthermore, the removal of the amide proton disrupts hydrogen bonding networks, which can lead to increased lipophilicity and improved cell membrane permeability. The synthesis of N-methylated amino acids in their enantiomerically pure form is, therefore, a foundational step in the development of next-generation peptide drugs.
The primary challenges in synthesizing N-Methyl-L-phenylalanine hydrochloride are twofold:
-
Preservation of Stereochemical Integrity: The chiral center at the α-carbon is susceptible to racemization under harsh reaction conditions, particularly those involving strong bases or high temperatures.
-
Chemoselectivity: The presence of three reactive sites—the amino group, the carboxylic acid, and the α-proton—necessitates a well-designed synthetic strategy to ensure selective N-methylation without side reactions like esterification or over-methylation.[4]
This document explores the three most robust and widely employed strategies to overcome these challenges: direct methylation of L-phenylalanine derivatives, synthesis via a stereochemically-locked oxazolidinone intermediate, and biocatalytic routes that leverage enzymatic precision.
Comparative Overview of Synthetic Pathways
The choice of synthetic pathway depends on factors such as scale, available starting materials, and the stringency of purity requirements. The following table summarizes the core methodologies discussed in this guide.
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Direct N-Methylation | L-Phenylalanine | Formaldehyde, NaBH₃CN or H₂/Pd-C | Straightforward, cost-effective reagents. | Risk of over-methylation; requires careful control. |
| Via 5-Oxazolidinone | N-Protected L-Phenylalanine | Paraformaldehyde, Et₃SiH, TFA/Lewis Acid | Excellent stereochemical control; high yields.[5] | Requires N-protection; uses more expensive reagents. |
| Biocatalytic Synthesis | Phenylpyruvate | Engineered Microorganisms (e.g., C. glutamicum), Methylamine | "Green" chemistry, exceptional enantiopurity.[4][6] | Requires specialized biological expertise and equipment. |
Pathway I: Direct N-Methylation of L-Phenylalanine via Reductive Amination
This is arguably the most common and practical method for laboratory-scale synthesis. The strategy involves the formation of an imine intermediate by reacting the amino group with formaldehyde, followed by immediate in-situ reduction. The carboxylic acid is typically protected as an ester to prevent unwanted side reactions.
Causality and Mechanistic Insight
The core of this pathway is the Eschweiler-Clarke reaction or a variation thereof. L-phenylalanine is first converted to its methyl ester to render the carboxyl group unreactive.[7][8] The primary amine of the ester then reacts with formaldehyde to form a transient iminium cation. This cation is highly electrophilic and is immediately reduced by a hydride source, such as sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is the reductant of choice because it is mild enough not to reduce the ester functionality but is sufficiently reactive to reduce the iminium ion as it forms, minimizing side reactions and preserving the stereocenter. Catalytic hydrogenation is an alternative that also provides clean reduction.
Visual Workflow: Reductive Amination
Caption: Workflow for Direct N-Methylation via Reductive Amination.
Detailed Experimental Protocol
Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)
-
Suspend L-phenylalanine (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: This exergonic reaction generates HCl gas in situ, which catalyzes the esterification and also forms the hydrochloride salt of the product.
-
Remove the ice bath and allow the mixture to stir at room temperature overnight. The suspension will gradually become a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.
-
Recrystallize the crude product from a mixture of ethanol and ethyl acetate to yield pure H-Phe-OMe·HCl.[7]
Step 2: Synthesis of N-Methyl-L-phenylalanine Methyl Ester
-
Dissolve H-Phe-OMe·HCl (1.0 eq) in methanol. Add aqueous formaldehyde (37% solution, 1.5 eq).
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Causality: Portion-wise addition controls the reaction rate and heat generation.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully acidify the mixture with dilute HCl to decompose any excess NaBH₃CN.
-
Remove the methanol under reduced pressure. Dilute the residue with water and basify with NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-methylated ester as an oil.
Step 3: Saponification and Isolation of the Final Product
-
Dissolve the crude N-Methyl-L-phenylalanine methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Concentrate the mixture to remove the THF.
-
Carefully acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.
-
The final product, (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Pathway II: Synthesis via 5-Oxazolidinone Intermediate
This method is renowned for its ability to prevent racemization, making it ideal for syntheses where enantiomeric purity is paramount. The strategy involves cyclizing an N-protected amino acid with formaldehyde to form a 5-oxazolidinone ring, which locks the α-carbon's stereochemistry. Reductive opening of this ring then yields the N-methylated product.[5][9]
Causality and Mechanistic Insight
The formation of the rigid 5-oxazolidinone ring system shields the α-proton from abstraction, which is the primary mechanism of racemization. The subsequent reductive cleavage is typically performed with triethylsilane (Et₃SiH) and a strong acid like trifluoroacetic acid (TFA).[2] The acid protonates the oxazolidinone oxygen, activating the ring for nucleophilic attack by the hydride from triethylsilane. This process is highly efficient and clean. More recently, the use of Lewis acids has been shown to improve yields and reduce reaction times.[5]
Visual Workflow: 5-Oxazolidinone Pathway
Caption: Workflow for N-Methylation via the 5-Oxazolidinone Intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of the 5-Oxazolidinone
-
To a solution of N-Fmoc-L-phenylalanine (1.0 eq) in toluene, add paraformaldehyde (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Causality: The removal of water drives the equilibrium towards the formation of the cyclized oxazolidinone product.
-
After 2-4 hours, or once TLC indicates complete consumption of the starting material, cool the reaction mixture.
-
Wash the toluene solution with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude oxazolidinone, which is often used directly in the next step.
Step 2: Reductive Opening of the Oxazolidinone
-
Dissolve the crude oxazolidinone in dichloromethane (DCM).
-
Add triethylsilane (2.0-3.0 eq) to the solution.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
-
Stir the reaction for 4-22 hours until complete.[5] Causality: The large excess of TFA ensures the reaction goes to completion.
-
Quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.
-
Extract with DCM, dry the organic layer, and concentrate to yield crude Fmoc-N-Methyl-L-phenylalanine.
Step 3: Deprotection and Isolation
-
Dissolve the crude product from the previous step in a 20% solution of piperidine in dimethylformamide (DMF).
-
Stir for 30 minutes at room temperature to cleave the Fmoc group.
-
Evaporate the solvent under high vacuum.
-
Dissolve the residue in water and acidify to pH 1-2 with concentrated HCl.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the white solid by filtration, wash with a small amount of ice-cold ether, and dry to yield the final hydrochloride salt.
Pathway III: Biocatalytic Synthesis - A Sustainable Alternative
While chemically intensive methods dominate laboratory synthesis, enzymatic and whole-cell biocatalytic approaches represent the future of sustainable production.[4] These methods offer unparalleled enantioselectivity and operate under mild, environmentally benign conditions.
Causality and Mechanistic Insight
The biocatalytic synthesis of N-Methyl-L-phenylalanine typically involves the reductive amination of a keto-acid precursor, phenylpyruvate.[6] Engineered strains of microorganisms, such as Corynebacterium glutamicum, are modified to express an imine reductase or an N-methyl-L-amino acid dehydrogenase.[3] In the presence of monomethylamine and a source of reducing power (NAD(P)H, regenerated by the cell's metabolism), the enzyme catalyzes the stereoselective condensation of phenylpyruvate and methylamine to form an imine, which is then reduced to the final (S)-configured product. This one-pot, de novo production from simple carbon sources like glucose is highly efficient and eliminates the need for protecting groups and harsh reagents.[4][6]
While a detailed protocol is beyond the scope of a standard chemical synthesis guide, this pathway highlights a powerful, scalable, and green alternative for the production of N-methylated amino acids.
Conclusion
The synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride can be successfully achieved through several robust pathways.
-
Direct reductive amination offers a balance of simplicity and efficiency, making it well-suited for many research applications.
-
The 5-oxazolidinone method provides superior control over stereochemistry and is the preferred route when enantiomeric purity is the highest priority.[5]
-
Biocatalytic synthesis stands as a highly advanced and sustainable method, pointing towards the future of amino acid derivative production.[6]
The selection of a specific pathway should be guided by the experimental objectives, scale, and available resources. By understanding the chemical principles and causality behind each step, researchers can confidently execute these syntheses and troubleshoot potential challenges, ultimately enabling the development of novel and more effective peptide-based therapeutics.
References
- Benchchem. (n.d.). Synthesis of Phenylalanylphenylalanine Methyl Ester. Technical Support Center.
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Marine College, Shandong University at Weihai.
-
Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D‐phenylalanine. Digital Commons @ Michigan Tech. Retrieved from [Link]
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Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. PubMed. Retrieved from [Link]
-
Kerbs, A., Schwardmann, L., Mindt, M., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Retrieved from [Link]
-
Various Authors. (2025). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. ResearchGate. Retrieved from [Link]
-
Gal, J. (1977). Synthesis of (R)‐ and (S)‐amphetamine‐d3 from the corresponding phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
-
Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PubMed. Retrieved from [Link]
-
Unknown Author. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]
-
Kerbs, A., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. ResearchGate. Retrieved from [Link]
-
Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. Scite.ai. Retrieved from [Link]
-
Hazama, S., et al. (2008). Convenient Method for Synthesis of l-Methamphetamine. ResearchGate. Retrieved from [Link]
-
Grieco, P., et al. (2001). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. Retrieved from [Link]
-
Grieco, P., et al. (2001). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
-
Wang, J., et al. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of melphalan hydrochloride.
-
Olsen, C. A., et al. (2004). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Grieco, P., et al. (2002). An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. PubMed. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). CAS 16012-55-8 (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]
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(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (S)-Methamphetamine Hydrochloride
A Note on Nomenclature: The compound specified, (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, is structurally analogous to N-methyl-L-phenylalanine hydrochloride. While this compound is of scientific interest, the request for an in-depth guide on its core mechanism of action for a drug development audience strongly suggests an interest in the pharmacologically well-characterized and structurally related psychostimulant, (S)-N-methyl-1-phenylpropan-2-amine, commonly known as (S)-methamphetamine. This guide will, therefore, focus on the extensive body of research surrounding the mechanism of action of (S)-methamphetamine hydrochloride, a compound with profound effects on the central nervous system.
Introduction
(S)-Methamphetamine hydrochloride is a potent central nervous system (CNS) stimulant belonging to the amphetamine class of drugs. Its powerful psychostimulant effects are primarily attributable to its profound impact on monoamine neurotransmitter systems, particularly dopamine, norepinephrine, and to a lesser extent, serotonin. This guide provides a detailed exploration of the molecular mechanisms underpinning the action of (S)-methamphetamine, offering insights for researchers and professionals in drug development and neuroscience.
Pharmacodynamics: The Core Mechanism of Action
The primary mechanism of action of (S)-methamphetamine is the elevation of extracellular levels of monoamine neurotransmitters. This is achieved through a multi-faceted interaction with key proteins involved in neurotransmitter transport and storage.
Primary Molecular Targets
(S)-Methamphetamine's principal targets are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Additionally, it interacts with the vesicular monoamine transporter 2 (VMAT2), located on the membrane of synaptic vesicles.
Neurotransmitter Efflux: A Reversal of Transport
Unlike classic reuptake inhibitors, (S)-methamphetamine is a substrate for the monoamine transporters. This allows it to enter the presynaptic neuron, where it initiates a cascade of events leading to non-vesicular neurotransmitter release, a process known as efflux.
-
Entry into the Presynaptic Terminal : (S)-Methamphetamine is transported into the neuron by DAT, NET, and SERT.
-
Disruption of Vesicular Storage : Once inside the neuron, (S)-methamphetamine interacts with VMAT2 on synaptic vesicles. It acts as a weak base, disrupting the proton gradient necessary for the sequestration of monoamine neurotransmitters into the vesicles. This leads to an increase in the concentration of free neurotransmitters in the cytoplasm.
-
Reversal of Plasma Membrane Transporters : The elevated cytoplasmic neurotransmitter concentration, coupled with the presence of (S)-methamphetamine, induces a conformational change in DAT, NET, and SERT, causing them to reverse their direction of transport. This results in a massive efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.
Reuptake Inhibition
In addition to inducing efflux, (S)-methamphetamine also acts as a competitive inhibitor at the monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This action further contributes to the elevation of extracellular neurotransmitter levels.
Monoamine Oxidase (MAO) Inhibition
(S)-Methamphetamine is also a weak inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO, (S)-methamphetamine further increases the cytoplasmic concentration of these neurotransmitters, making more available for efflux.
Caption: Mechanism of (S)-methamphetamine at a dopaminergic synapse.
Quantitative Pharmacological Data
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Binding Affinity (Ki, nM) | 24.5 | 45.3 | 1790 |
| Release Potency (EC50, nM) | 10.9 | 6.4 | 247 |
Data are illustrative and can vary based on experimental conditions.
Experimental Protocols
In Vitro Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of (S)-methamphetamine for monoamine transporters.
Methodology:
-
Preparation of Membranes: Prepare cell membranes expressing the transporter of interest (e.g., from HEK293 cells stably expressing human DAT, NET, or SERT).
-
Radioligand Binding: Incubate the membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of (S)-methamphetamine.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of (S)-methamphetamine that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
An In-Depth Technical Guide to (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
This guide provides a comprehensive technical overview of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, a key derivative of the amino acid L-phenylalanine. Intended for researchers, scientists, and professionals in drug development and forensic analysis, this document delves into the compound's identification, synthesis, analytical characterization, and its significant applications, including its role as a chiral building block in peptide synthesis and its relevance in the forensic profiling of illicit methamphetamine.
Compound Identification and Physicochemical Properties
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, also widely known as N-Methyl-L-phenylalanine hydrochloride, is a modified amino acid that finds utility in various scientific domains. Its fundamental characteristics are crucial for its proper handling, storage, and application in experimental settings.
Nomenclature and Chemical Identifiers
The compound is cataloged under several identifiers across chemical databases. The stereochemistry, denoted by "(S)" or "L," is a critical feature, indicating its relationship to the naturally occurring L-phenylalanine.
| Parameter | Value |
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
| Primary CAS Number | 66866-67-9 |
| Alternate CAS Number | 2366-30-5 |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.67 g/mol |
| Parent Compound CAS | 2566-30-5 ((S)-2-(Methylamino)-3-phenylpropanoic acid) |
| Parent Compound MW | 179.22 g/mol |
Common Synonyms:
-
N-Methyl-L-phenylalanine hydrochloride
-
N-ALPHA-METHYL-L-PHENYLALANINE HYDROCHLORIDE
-
H-MePhe-OH HCl
-
L-Phenylalanine, N-methyl-, hydrochloride
Structural and Physicochemical Data
The structure consists of a phenylalanine core with a methyl group substituting one hydrogen on the alpha-amino group. This N-methylation significantly alters the compound's properties compared to its parent amino acid, affecting its reactivity, conformational flexibility, and metabolic stability when incorporated into peptides.
-
Appearance: White to off-white solid.
-
SMILES Notation: CNC(CC1=CC=CC=C1)C(=O)O.Cl
-
InChI Key: DFQSBSADGQZNFW-FVGYRXGTSA-N
-
Solubility: Soluble in water. One study notes a solubility of 40 mg/mL in water when the pH is adjusted to 1 with 1M HCl, assisted by ultrasonication.[1]
Synthesis and Preparation
The synthesis of N-methylated amino acids like N-Methyl-L-phenylalanine is a critical process in peptide chemistry. The primary objectives are to achieve methylation with high yield while preserving the original stereochemical integrity of the chiral center. Several methods have been developed, with the Fukuyama amine synthesis being a notable example.
Synthetic Workflow Overview
The diagram below illustrates a common synthetic pathway for N-methylated amino acids, starting from the corresponding L-amino acid ester. This multi-step process involves protection of the amino group, methylation, and subsequent deprotection.
Caption: Generalized workflow for the synthesis of N-Methyl-L-phenylalanine HCl.
Detailed Synthesis Protocol (Fukuyama Amine Synthesis Adaptation)
This protocol is a representative method for synthesizing N-methyl-L-phenylalanine, adapted from principles of the Fukuyama amine synthesis, which is valued for its mild conditions.[2]
Step 1: Preparation of L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)
-
Suspend L-phenylalanine (1 eq.) in anhydrous methanol (MeOH).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight. A clear solution should form.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield H-Phe-OMe·HCl as a white solid.[3]
Step 2: N-Protection with 2-Nitrobenzenesulfonyl Chloride (Nosyl-Cl)
-
Dissolve H-Phe-OMe·HCl (1 eq.) in dry dichloromethane (DCM).
-
Add triethylamine (Et₃N) (2.2 eq.) to neutralize the hydrochloride and act as a base.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise to the solution.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous work-up and purify the product by flash chromatography to obtain N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester.[2]
Step 3: N-Methylation
-
Dissolve the nosyl-protected amino ester (1 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (3 eq.) as a base.
-
Add methyl iodide (MeI) (1.5 eq.) as the methylating agent.
-
Stir the mixture at room temperature for several hours until the reaction is complete.
-
Purify the N-methylated product via extraction and chromatography.
Step 4: Deprotection and Saponification
-
Dissolve the N-methylated, nosyl-protected intermediate in DMF.
-
Add potassium carbonate (2 eq.) and thiophenol (1.5 eq.). The thiophenol acts as a nucleophile to cleave the nosyl group.[2]
-
Stir until deprotection is complete. The product is now N-Methyl-L-phenylalanine methyl ester.
-
To hydrolyze the ester, dissolve the product in a mixture of THF/water and add lithium hydroxide (LiOH).
-
Stir until saponification is complete, then acidify to protonate the carboxylate.
-
Extract the free acid, (S)-2-(Methylamino)-3-phenylpropanoic acid, into an organic solvent.
Step 5: Hydrochloride Salt Formation
-
Dissolve the final free acid product in a minimal amount of a suitable solvent (e.g., ether or ethyl acetate).
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Analytical Methods for Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and for chiral separations to ensure enantiomeric purity.
Exemplary Achiral Purity Analysis (Reversed-Phase)
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, base-deactivated (e.g., 4.6 x 100 mm).[4]
-
Mobile Phase: Isocratic elution with 5% acetonitrile in water.[5] Alternatively, a gradient can be used, such as water/methanol with 0.1% TFA.[4][6]
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Detection: UV at 210 nm or 215 nm.[4][5] For plasma samples, fluorescence detection (Excitation: 215 nm, Emission: 283 nm) provides higher specificity.[5]
-
Expected Elution: The compound will elute as a sharp peak. Purity is determined by integrating the peak area relative to any impurity peaks.
Exemplary Chiral Separation (UPC²) Ultra-Performance Convergence Chromatography (UPC²) offers rapid and high-resolution chiral separations.
-
Instrumentation: Waters ACQUITY UPC² System.
-
Column: Chiral stationary phase (e.g., CHIRALPAK ID, 4.6 x 100 mm, 3 µm).
-
Mobile Phase A: CO₂.
-
Mobile Phase B: Methanol with 0.1% NH₄OH.
-
Conditions: Isocratic, e.g., 90% A, 10% B.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 210 nm.
-
Rationale: This method effectively separates the (S) and (R) enantiomers, allowing for precise determination of enantiomeric excess (e.e.).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to elucidate the structure through fragmentation analysis.
-
Ionization Technique: Electrospray Ionization (ESI) is common for this type of molecule.
-
Expected Molecular Ion: In positive ion mode, the free base will be detected at an m/z corresponding to [M+H]⁺, which is approximately 180.10.[7]
-
Fragmentation Pattern: The fragmentation of N-methylated amino acids is well-characterized. Key fragmentation pathways for the parent compound (N-Methyl-L-phenylalanine) would involve the loss of the carboxyl group (as H₂O and CO) and cleavage at the alpha-carbon. A prominent fragment is often the iminium ion resulting from the loss of the carboxyl group, and another key fragment is the tropylium ion (m/z 91) from the benzyl moiety. The study of N-trifluoroacetyl derivatives shows characteristic formation of alkylnitrilium cations.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural confirmation. For L-Phenylalanine methyl ester hydrochloride, characteristic shifts are observed.[7] While specific data for the N-methylated version's hydrochloride salt is sparse in the provided results, the expected spectrum would show:
-
¹H NMR:
-
Aromatic protons (phenyl group) in the ~7.2-7.4 ppm region.
-
A singlet for the N-methyl group.
-
Signals for the alpha- and beta-protons of the amino acid backbone.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (~170 ppm).
-
Aromatic carbons in the ~127-135 ppm range.
-
Signals for the alpha-carbon, beta-carbon, and the N-methyl carbon.[7]
-
Applications in Research and Development
Peptide Synthesis
The primary application of N-Methyl-L-phenylalanine is as a building block in peptide synthesis. Incorporating N-methylated residues into a peptide chain imparts several desirable properties:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, preventing cleavage of the adjacent peptide bond and thus increasing the peptide's half-life in vivo.
-
Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.
-
Enhanced Membrane Permeability: The reduction in hydrogen bond donating capacity can improve a peptide's ability to cross biological membranes, enhancing its oral bioavailability.
Ergogenic and Pharmacological Research
Amino acids and their derivatives are studied for their potential to influence physiological processes.[2][9] While research is ongoing, derivatives like N-Methyl-L-phenylalanine are investigated for their roles in modulating anabolic hormone secretion, serving as fuel during exercise, and potentially preventing muscle damage.[2][9]
Relevance in Forensic Science: A Methamphetamine Precursor and Impurity
A critical aspect of N-Methyl-L-phenylalanine's profile is its connection to the illicit synthesis of methamphetamine. While not a direct, controlled precursor in the same class as ephedrine or P2P, its structural similarity makes it relevant in forensic investigations.
Forensic Analysis Workflow
Sources
- 1. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fredi.hepvs.ch [fredi.hepvs.ch]
- 8. researchgate.net [researchgate.net]
- 9. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to the Biological and Chemical Significance of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, more commonly known as N-Methyl-L-phenylalanine hydrochloride. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and primary biological applications. While often investigated for its role as a specialized amino acid in peptide synthesis, this guide also explores the broader context of N-methylated amino acids and the known biological effects of its parent compound, L-phenylalanine, to provide a complete scientific picture.
Introduction and Chemical Identity
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a derivative of the essential amino acid L-phenylalanine. The key structural modification is the methylation of the alpha-amino group. This seemingly minor alteration has profound implications for its chemical reactivity and its utility in medicinal chemistry.
Table 1: Chemical Identifiers and Properties
| Parameter | Value |
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
| Common Names | N-Methyl-L-phenylalanine hydrochloride, H-MePhe-OH·HCl |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.67 g/mol |
| CAS Number | 2566-30-5 |
| Appearance | White to off-white solid |
It is crucial to distinguish N-Methyl-L-phenylalanine from other structurally related compounds, particularly L-methamphetamine. While both are N-methylated derivatives of a phenethylamine backbone, their biological activities are vastly different. N-Methyl-L-phenylalanine is an amino acid derivative primarily used in peptide chemistry, whereas L-methamphetamine is a central nervous system stimulant.
The Role of N-Methylation in Peptide Drug Development
The primary and most significant application of N-Methyl-L-phenylalanine hydrochloride is as a building block in the synthesis of peptidomimetics and other peptide-based therapeutics[1]. The introduction of an N-methyl group on the peptide backbone imparts several advantageous properties that can enhance the therapeutic potential of a peptide.
Enhanced Proteolytic Stability
One of the major hurdles in the development of peptide drugs is their rapid degradation by proteases in the body. The N-methylated amide bond is sterically hindered, making it a poor substrate for many common proteases. This increased resistance to enzymatic cleavage prolongs the in vivo half-life of the peptide, leading to improved bioavailability and a more sustained therapeutic effect.
Increased Membrane Permeability and Oral Bioavailability
N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, which in turn can decrease the polarity of the peptide and disrupt intramolecular hydrogen bonding networks that favor folded, less membrane-permeable conformations. This can lead to an increase in lipophilicity and a more flexible backbone, facilitating passive diffusion across cellular membranes, including the intestinal epithelium, thereby potentially improving oral bioavailability[2].
Conformational Control
The N-methyl group can act as a conformational constraint, influencing the local geometry of the peptide backbone. This can be strategically employed to stabilize specific secondary structures, such as β-turns, or to explore different conformational spaces that may lead to enhanced receptor binding affinity and selectivity.
Biological Activity: Inferences and Future Directions
While the principal utility of N-Methyl-L-phenylalanine lies in its incorporation into larger peptide structures, it is valuable to consider the potential biological activity of the molecule itself, partly by examining its parent compound, L-phenylalanine.
The Phenylalanine Precursor Pathway
L-phenylalanine is an essential amino acid and a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine[3][4]. This metabolic pathway is fundamental to normal neurological function. The metabolic fate of exogenously administered N-Methyl-L-phenylalanine is not extensively documented, but it is plausible that it may interact with amino acid transporters and metabolic enzymes.
Caption: Simplified metabolic pathway of L-phenylalanine to neurotransmitters.
Interaction with the NMDA Receptor
High concentrations of L-phenylalanine have been shown to specifically and reversibly inhibit the N-methyl-D-aspartate (NMDA) receptor in hippocampal neurons by competing for the glycine-binding site[5]. This has been suggested as a potential mechanism for the cognitive impairment observed in phenylketonuria (PKU), a metabolic disorder characterized by high levels of L-phenylalanine[5]. Whether N-Methyl-L-phenylalanine exhibits similar activity at the NMDA receptor is an area for further investigation.
Synthesis and Characterization
The synthesis of N-Methyl-L-phenylalanine hydrochloride can be achieved through various methods. A common approach involves the protection of the carboxylic acid group of L-phenylalanine, followed by N-methylation and subsequent deprotection.
General Synthesis Protocol
A widely used method for the synthesis of N-methylated amino acids is the Fukuyama amine synthesis[1]. A general workflow is as follows:
-
Esterification: L-phenylalanine is first converted to its methyl ester hydrochloride using thionyl chloride in methanol.
-
N-Protection: The amino group of the L-phenylalanine methyl ester is then protected, for example, with a 2-nitrobenzenesulfonyl (nosyl) group.
-
N-Methylation: The protected amino acid is then methylated. The Fukuyama procedure utilizes Mitsunobu conditions or other alkylating agents.
-
Deprotection: The protecting groups are subsequently removed to yield the desired N-Methyl-L-phenylalanine.
-
Salt Formation: The final product is converted to its hydrochloride salt for improved stability and handling.
Caption: General workflow for the synthesis of N-Methyl-L-phenylalanine hydrochloride.
Analytical Characterization
The purity and identity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride are typically confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak with a characteristic retention time on a suitable column (e.g., C18)[6]. |
| ¹H NMR | Structural elucidation | Resonances corresponding to the phenyl, methyl, and backbone protons. The N-methyl group typically appears as a singlet. |
| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the mass of the free base or the protonated molecule. |
| Optical Rotation | Confirmation of stereochemistry | A specific optical rotation value indicating the presence of the (S)-enantiomer. |
A detailed protocol for the HPLC analysis of phenylalanine and its derivatives can be found in the literature, often utilizing a reversed-phase C18 column with a mobile phase of acetonitrile in water and detection by fluorescence or UV absorbance[6].
Experimental Protocols
Protocol for Amino Acid Analysis by HPLC
This protocol provides a general framework for the analysis of N-Methyl-L-phenylalanine using HPLC.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 5% acetonitrile in water. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of N-Methyl-L-phenylalanine hydrochloride in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: If analyzing a biological matrix, precipitate proteins using an appropriate agent (e.g., 6% perchloric acid), centrifuge, and filter the supernatant[6].
-
HPLC Conditions:
-
Column: Base-deactivated C18 column.
-
Mobile Phase: Isocratic elution with 5% acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 215 nm and emission at 283 nm[6].
-
-
Data Analysis: Quantify the amount of N-Methyl-L-phenylalanine in the sample by comparing its peak area to the calibration curve.
Conclusion
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its primary role in enhancing the pharmacokinetic properties of peptide-based drugs is well-established. While its intrinsic biological activities are not as thoroughly characterized, the known effects of its parent compound, L-phenylalanine, suggest potential avenues for future research, particularly in the context of neurotransmitter systems and receptor modulation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this important amino acid derivative.
References
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
- Lewis, A. M., & Went, J. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of clinical biochemistry, 35(2), 271–274.
- Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.
-
PubChem. (n.d.). N-Methylphenylalanine. Retrieved from [Link]
-
Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks. Retrieved from [Link]
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A Comprehensive Spectroscopic and Structural Elucidation of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, a significant derivative of the amino acid L-phenylalanine.[1] Commonly known as N-Methyl-L-phenylalanine hydrochloride, this compound is utilized in various research applications, including peptide synthesis. Accurate structural confirmation and purity assessment are paramount, and this is achieved through a multi-technique spectroscopic approach. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this molecule, offering both field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Molecular Identity and Structural Characteristics
A precise understanding of the molecule's fundamental properties is the foundation of any spectroscopic analysis. The key identifiers for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride are summarized below.
Table 1: Chemical Identifiers and Properties
| Parameter | Value |
|---|---|
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride[1] |
| Common Name | N-Methyl-L-phenylalanine hydrochloride |
| CAS Registry Number | 66866-67-9[2][3][4] |
| Molecular Formula | C₁₀H₁₄ClNO₂[1][2] |
| Molecular Weight | 215.68 g/mol [1][2] |
| Molecular Weight (Free Base) | 179.22 g/mol [5][6][7] |
| Physical State | Solid, white powder or crystals |
The molecule consists of a phenylalanine core with a methyl group substituting one of the hydrogens on the α-amino group. The hydrochloride salt is formed at the secondary amine, rendering it an ammonium chloride, which influences its solubility and spectroscopic characteristics.
Figure 1: Chemical structure of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the precise covalent structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
|---|---|---|---|---|
| Phenyl-H | 7.25 - 7.45 | Multiplet (m) | 5H | Aromatic protons on the unsubstituted phenyl ring typically appear in this region. |
| α-H | ~4.10 | Doublet of Doublets (dd) | 1H | The α-proton is deshielded by the adjacent carboxylic acid and ammonium group. It is coupled to the two diastereotopic β-protons. |
| β-Hₐ, β-Hₑ | ~3.35 and ~3.15 | Multiplet (m) or two (dd) | 2H | These benzylic protons are diastereotopic due to the adjacent chiral center, resulting in distinct chemical shifts and complex coupling with the α-H. |
| N-CH₃ | ~2.75 | Singlet (s) | 3H | The methyl group attached to the nitrogen is a singlet as it has no adjacent protons to couple with. |
| N⁺H₂, COOH | Variable, broad | Singlet (br s) | 2H | These acidic protons are exchangeable with the D₂O solvent and may appear as a very broad, low-intensity signal or be completely absent. |
Carbon NMR (¹³C NMR) reveals the number of unique carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C=O | ~172 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Phenyl C (quaternary) | ~135 | The ipso-carbon of the phenyl ring, attached to the side chain. |
| Phenyl CH | ~129.5, ~129.0, ~127.5 | Aromatic carbons typically resonate in this range. Multiple signals are expected due to the different positions on the ring. |
| α-C | ~65 | The α-carbon is shifted downfield by the directly attached nitrogen and carboxylic acid groups. |
| β-C | ~36 | The benzylic carbon of the side chain. |
| N-CH₃ | ~31 | The N-methyl carbon, a typical value for an N-alkyl group in an amino acid. |
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube. D₂O is often preferred for amino acid hydrochlorides due to high solubility.
-
Vortex the tube until the sample is fully dissolved.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Figure 2: A generalized workflow for NMR spectral interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
|---|---|---|---|
| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, very broad |
| 2800 - 3000 | N⁺-H stretch | Secondary Ammonium Salt | Strong, broad |
| 3000 - 3100 | C-H stretch | Aromatic | Medium to weak |
| 2850 - 2960 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |
| ~1720 | C=O stretch | Carboxylic Acid | Strong, sharp |
| 1585 - 1600 | C=C stretch | Aromatic Ring | Medium to weak |
| 1400 - 1500 | C=C stretch | Aromatic Ring | Medium to weak |
Causality in Interpretation: The most telling feature for this molecule is the extremely broad absorption spanning from ~2500 to 3300 cm⁻¹. This is the classic signature of the O-H bond in a hydrogen-bonded carboxylic acid, which often overlaps with the N⁺-H and C-H stretching vibrations.[8] The presence of a strong, sharp peak around 1720 cm⁻¹ is definitive evidence for the carbonyl (C=O) group of the carboxylic acid.[9]
Objective: To obtain a high-quality IR spectrum to identify the key functional groups.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 3: Mapping of functional groups to their characteristic IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion.
Expected Molecular Ion: The analysis is performed on the free base form of the molecule.
-
Molecular Formula (Free Base): C₁₀H₁₃NO₂
-
Exact Mass (Free Base): 179.09 Da[7]
-
Expected Protonated Ion [M+H]⁺: 180.10 m/z[10]
Under collision-induced dissociation (CID) conditions, the protonated molecular ion will fragment in predictable ways. For N-methylated amino acids, fragmentation is often directed by the charge on the nitrogen atom.[11][12]
Table 5: Predicted Major Fragments in ESI-MS/MS
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 134.09 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da), a common pathway for amino acids. |
| 120.08 | [M+H - HCOOH - CH₂]⁺ | Subsequent loss from the 134.09 fragment. |
| 91.05 | [C₇H₇]⁺ | Cleavage of the bond between the α and β carbons (benzylic cleavage) to form the stable tropylium ion. |
| 88.07 | [C₄H₁₀NO]⁺ | Cleavage of the bond between the α and β carbons, with the charge retained on the amino acid core. |
Objective: To determine the molecular weight and obtain fragmentation data.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 180.10. Set the mass range appropriately (e.g., m/z 50-500).
-
MS2 Scan (Fragmentation): Select the [M+H]⁺ ion (m/z 180.10) as the precursor ion. Apply collision energy in the collision cell (e.g., using argon as a collision gas) to induce fragmentation.
-
Data Acquisition: Acquire the resulting product ion spectrum (MS/MS or MS²) to observe the fragments listed in Table 5.
Figure 4: Simplified major fragmentation pathways for protonated N-Methyl-L-phenylalanine.
Conclusion
The structural identity and integrity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride can be unequivocally confirmed through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the complete carbon-proton framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, secondary ammonium, aromatic ring), and mass spectrometry verifies the molecular weight and provides corroborating structural details through fragmentation analysis. The predicted data and protocols within this guide serve as a robust reference for researchers, ensuring accurate and reliable characterization of this important amino acid derivative in scientific and developmental workflows.
References
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Reddy, G. S., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. Retrieved from [Link]
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Lourdes, M., et al. (2016). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - NIH. Retrieved from [Link]
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FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]
-
PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved from [Link]
-
ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
-
Vcare Medicines. (n.d.). N- Methyl-L- Phenylalanine. Retrieved from [Link]
-
YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-Methylphenylalanine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
-
ResearchGate. (2025). Infrared and Raman spectroscopy and DFT calculations of DL amino acids: Valine and lysine hydrochloride. Retrieved from [Link]
-
University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]
-
ResearchGate. (2025). Far-infrared spectra of amino acids. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylamino)-3-phenylpropanoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
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(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride solubility profile
An In-depth Technical Guide to the Solubility Profile of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (also known as N-Methyl-L-phenylalanine hydrochloride), a derivative of the amino acid phenylalanine.[1] This document synthesizes fundamental physicochemical principles with practical experimental methodologies, offering researchers, scientists, and drug development professionals a detailed resource for understanding and manipulating the solubility of this compound. We will explore its aqueous and organic solvent solubility, the critical influence of pH, temperature, and solid-state form (polymorphism), and the direct implications these factors have on formulation and analytical development strategies.
Introduction: The Central Role of Solubility
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a chiral compound derived from L-phenylalanine, featuring a methyl group on the alpha-amino position.[1] This modification significantly alters its biochemical and physicochemical properties compared to the parent amino acid.[1] As a hydrochloride salt, its behavior in solution is intrinsically linked to its ionization state, making a thorough solubility profile essential for any development program.
The aqueous solubility of an API is a primary determinant of its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs. Insufficient solubility can lead to poor bioavailability, variable patient response, and potential therapeutic failure. Therefore, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a critical-path activity in preclinical and formulation development.
Core Physicochemical Characteristics
A foundational understanding of the molecule's properties is paramount before delving into its solubility behavior. These characteristics dictate its interactions at a molecular level.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride | [1] |
| Synonyms | N-Methyl-L-phenylalanine hydrochloride, H-MePhe-OH HCl | [1] |
| CAS Registry Number | 66866-67-9, 2366-30-5 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.67 g/mol | [1] |
| Parent Compound MW | 179.22 g/mol (N-Methyl-L-phenylalanine) | [1] |
| Physical State | Solid, White to off-white | [1][2] |
Aqueous Solubility Profile: The Critical Impact of pH
As a hydrochloride salt of a compound with a secondary amine, (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride's aqueous solubility is fundamentally dependent on the pH of the medium.
pH-Dependent Solubility
The molecule contains a basic methylamino group and an acidic carboxylic acid group. The hydrochloride salt is formed at the more basic methylamino group.[1]
-
In Acidic Conditions (Low pH): At a low pH, such as in the stomach (pH 1-2), the methylamino group is fully protonated (R-NH₂⁺-CH₃). This ionized form is highly polar and interacts favorably with water molecules, leading to high aqueous solubility. A reported solubility value is 40 mg/mL in water when the pH is adjusted to 1 with 1M HCl .[1][2][3] This high solubility is advantageous for dissolution in the gastric environment.
-
As pH Increases: As the pH of the solution increases and approaches the pKa of the methylamino group, deprotonation occurs, and the molecule begins to convert to its neutral zwitterionic form and then to the free base. This free base is significantly less polar than the protonated salt, resulting in a sharp decrease in aqueous solubility. The pH of a 1-in-10 solution of the closely related methamphetamine hydrochloride is between 5.0 and 6.0, indicating the salt of a weak base.[4] A similar range would be expected for the topic compound.
Caption: pH effect on the ionization and solubility of the compound.
Solubility in Non-Aqueous and Mixed Solvents
While aqueous solubility is critical for bioavailability, solubility in organic solvents is vital for extraction, purification, analysis, and the development of certain formulations (e.g., non-aqueous injections or topical formulations).
Data for the specific target compound is limited, but insights can be drawn from structurally similar compounds like methamphetamine hydrochloride.
| Solvent | Qualitative Solubility (of Methamphetamine HCl) | Implication |
| Water | Freely Soluble | Suitable for aqueous-based oral and parenteral formulations. |
| Ethanol (95%) | Freely Soluble | Potential co-solvent for liquid formulations; useful for cleaning. |
| Chloroform | Freely Soluble | Useful for extraction and certain analytical procedures. |
| Methanol | Freely Soluble | Common solvent for preparing analytical standards.[5] |
| Diethyl Ether | Practically Insoluble | Can be used as an anti-solvent to induce precipitation/crystallization.[4][5] |
Note: This data is for Methamphetamine HCl and should be used as a directional guide.[4][5][6] The actual solubility of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride must be experimentally confirmed.
Other Key Factors Influencing Solubility
Temperature
The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. For (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, it is recommended to heat to 37°C and use ultrasonic assistance to achieve optimal dissolution, which confirms this general principle.[1] This property can be leveraged during manufacturing to prepare concentrated solutions.
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[7] This phenomenon is of paramount importance in the pharmaceutical industry.
-
Impact on Solubility: Different polymorphs of the same compound can have different crystal lattice energies.[8] A less stable (metastable) polymorph generally has a higher free energy and is thus more soluble than the most stable crystalline form.[7][9] These differences, though often less than five-fold, can be significant enough to impact a drug's bioavailability, especially for poorly soluble compounds.[8][9]
-
Stability: The metastable form, despite its potential solubility advantage, can convert to the more stable, less soluble form over time, especially in the presence of a solvent.[9] This transformation can lead to changes in the drug product's performance during its shelf life. Therefore, identifying and controlling the polymorphic form is a critical aspect of quality control.
Experimental Protocols for Solubility Determination
To ensure scientific integrity, solubility must be determined using robust, validated methods. The "shake-flask" method is the gold standard for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the saturation concentration of a compound in a solvent at thermodynamic equilibrium.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride to a known volume of the test solvent (e.g., phosphate buffer pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase or solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Solid-State Analysis: It is best practice to analyze the remaining solid using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or phase transformation has occurred during the experiment.[10]
Caption: A typical workflow for the shake-flask solubility method.
Implications for Drug Development
The solubility profile is a critical input for the Biopharmaceutics Classification System (BCS), which guides formulation development and regulatory submissions.
-
Biopharmaceutics Classification System (BCS): The BCS classifies drugs based on their aqueous solubility and intestinal permeability.
-
High Solubility: A drug is considered highly soluble if its highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.
-
Given its high solubility at low pH, (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride could potentially be a BCS Class I (High Solubility, High Permeability) or Class III (High Solubility, Low Permeability) compound, depending on its permeability. This classification would suggest that dissolution is unlikely to be the rate-limiting step to absorption, simplifying formulation development.[8]
-
Caption: Decision tree for formulation based on solubility and BCS.
-
Formulation Development: The high solubility in acidic and ethanolic solutions suggests that developing oral liquid formulations (solutions, syrups) or simple immediate-release solid dosage forms is feasible. The insolubility in non-polar solvents like ether is useful for purification and crystallization processes.
-
Analytical Methods: Knowledge of solubility in solvents like methanol is essential for preparing stock solutions for HPLC and other analytical assays.[5]
Conclusion
The solubility profile of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is dominated by its nature as a hydrochloride salt of an amino acid derivative. It exhibits high aqueous solubility under acidic conditions (40 mg/mL at pH 1), which is favorable for oral absorption, and this solubility is expected to decrease significantly as the pH rises above the pKa of its methylamino group. The compound's solubility is also influenced by temperature and its solid-state form (polymorphism), the latter of which must be carefully controlled throughout development to ensure product consistency. A thorough characterization using robust methodologies like the shake-flask method is essential to gather the data needed to guide formulation strategies, support analytical method development, and fulfill regulatory requirements, ultimately ensuring the development of a safe, effective, and reliable drug product.
References
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- Methamphetamine Hydrochloride. Japanese Pharmacopoeia (JP XIV).
- (+)-Methamphetamine hydrochloride (M8750)
- DL-METHAMPHETAMINE HYDROCHLORIDE. CAMEO Chemicals - NOAA.
- Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. United Nations Office on Drugs and Crime (UNODC).
- METHAMPHETAMINE. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).
- Methamphetamine - Solubility of Things. Solubilityofthings.com.
- Methamphetamine | C10H15N | CID 10836. PubChem - NIH.
- (+)-Methamphetamine hydrochloride | C10H16ClN | CID 66124. PubChem - NIH.
- 2-(Methylamino)-3-phenylpropanoic acid | C10H13NO2 | CID 4657542. PubChem - NIH.
- (S)-2-(Methylamino)
- A Review on Polymorphism Perpetu
- Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
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- POLYMORPHISM. World Journal of Pharmaceutical and Life Sciences.
- (S)-2-(Methylamino)
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Topic: Potential Research Areas for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
An In-depth Technical Guide for Researchers
Executive Summary and Compound Profile
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, more commonly known as N-Methyl-L-phenylalanine hydrochloride (N-Me-L-Phe HCl), is a derivative of the essential amino acid L-phenylalanine.[1][2] The molecule features a methyl group on the alpha-amino nitrogen, a modification that preserves the native (S)-stereochemistry while introducing significant changes to its chemical and biological properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it well-suited for laboratory research.
While N-Me-L-Phe is recognized as a valuable building block in peptide chemistry, its potential as a standalone bioactive molecule remains largely unexplored.[3] This guide outlines three strategic research areas to unlock its therapeutic or scientific potential, moving from its established role in peptidomimetics to speculative but scientifically grounded applications in neuroscience and metabolic research. The primary focus is on providing a robust framework for investigating its potential as a novel central nervous system (CNS) modulator.
Table 1: Compound Chemical Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride[1] |
| Common Name | N-Methyl-L-phenylalanine hydrochloride |
| CAS Number | 66866-67-9[1] |
| Molecular Formula | C₁₀H₁₄ClNO₂[1] |
| Molecular Weight | 215.67 g/mol [1] |
| Parent Compound | N-Methyl-L-phenylalanine (CID 6951135)[1][2] |
Strategic Research Framework
The exploration of N-Me-L-Phe HCl can be structured into three core domains, each with a distinct scientific objective. The framework below illustrates a logical progression from foundational, well-understood applications to high-impact, exploratory research.
Caption: A strategic framework outlining the three proposed research domains for N-Me-L-Phe HCl.
Area 1: Peptidomimetic and Chemical Biology Applications
Scientific Rationale
The most established application of N-methylated amino acids is their incorporation into peptide chains to improve pharmacokinetic properties.[4] N-methylation confers two primary advantages:
-
Enhanced Proteolytic Stability : The methyl group sterically hinders the amide bond, "shielding" it from cleavage by protease enzymes that are abundant in vivo.[5][6] This disruption of protease recognition can dramatically increase a peptide therapeutic's half-life.[7][8]
-
Improved Membrane Permeability : By replacing an amide proton, the N-methyl group eliminates a hydrogen bond donor, reducing the peptide's polarity and disrupting internal hydrogen bonding networks that favor insolubility.[5] This can improve passive diffusion across cellular membranes, including the intestinal lining for oral availability and potentially the blood-brain barrier.[7][9]
Proposed Research
The research objective in this area is not to characterize the molecule itself, but to use it as a strategic tool. A robust research program would involve:
-
Target Selection : Identify a bioactive peptide with a known therapeutic limitation (e.g., poor in vivo stability) where a phenylalanine residue is critical for its activity.
-
Rational Substitution : Synthesize a small library of peptide analogues where the native L-Phe is replaced with N-Me-L-Phe. Further substitutions can be made at other positions to study synergistic effects.
-
Comparative Analysis :
-
Stability Assay : Incubate the parent peptide and its N-methylated analogue(s) in human serum or with specific proteases (e.g., trypsin, chymotrypsin) and quantify the rate of degradation via LC-MS.
-
Activity Assay : Confirm that the modification does not abrogate biological activity using a relevant in vitro functional assay (e.g., receptor binding, enzyme inhibition).
-
Permeability Assay : Use a Caco-2 cell monolayer model to assess intestinal permeability as a surrogate for oral bioavailability.
-
Area 2: Neuromodulatory and CNS Activity (High-Potential Exploration)
This research area is predicated on the structural similarity of N-Me-L-Phe to L-phenylalanine, a direct precursor to the neurotransmitter L-tyrosine and, subsequently, the catecholamines (dopamine, norepinephrine). High concentrations of L-phenylalanine itself are known to interact with NMDA receptors.[10] The addition of a methyl group creates a structure with potential to interact directly with key CNS targets, such as neurotransmitter transporters.
Primary Screening: Monoamine Transporter Inhibition
Causality : The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of synaptic signaling and are the primary targets for a wide range of therapeutics and psychoactive compounds.[11] Given the phenethylamine-like backbone of N-Me-L-Phe, these transporters represent the highest-probability targets for direct interaction.
The most effective initial screen is a functional uptake assay, which measures the compound's ability to inhibit the transport of a fluorescent or radiolabeled substrate into cells engineered to express a specific transporter.[12]
Detailed Protocol: Fluorescence-Based Transporter Uptake Assay
This protocol is adapted from established methodologies for high-throughput screening.[13][14] It utilizes a fluorescent substrate that mimics biogenic amines, providing a real-time kinetic readout without the need for radioactivity.[15]
1. Materials and Cell Culture:
-
Cells : HEK293 cells stably expressing human DAT, NET, or SERT (plated in 96- or 384-well black, clear-bottom microplates).
-
Reagents : Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), Hank's Balanced Salt Solution (HBSS), positive control inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT), N-Me-L-Phe HCl.
2. Experimental Workflow:
-
Cell Plating : Seed cells at an optimized density (e.g., 20,000 cells/well for a 384-well plate) and allow them to form a confluent monolayer overnight.[13]
-
Compound Preparation : Prepare a serial dilution of N-Me-L-Phe HCl (e.g., from 100 µM to 10 pM) in HBSS. Also prepare solutions of positive and negative (vehicle) controls.
-
Incubation : Remove the cell culture medium and add the compound dilutions to the respective wells. Incubate for 10-20 minutes at 37°C to allow for target binding.
-
Substrate Addition : Add the fluorescent substrate/masking dye solution provided in the assay kit to all wells. The masking dye quenches extracellular fluorescence, ensuring that the signal is only from substrate that has been transported into the cells.[14]
-
Kinetic Read : Immediately transfer the plate to a bottom-read fluorescence microplate reader (e.g., FlexStation 3) and begin kinetic measurements (e.g., reading every 30 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.
3. Data Analysis:
-
Calculate the rate of uptake (slope of the fluorescence vs. time curve) or the area under the curve (AUC) for each well.
-
Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known inhibitor (0% activity).
-
Plot the normalized response against the log concentration of N-Me-L-Phe HCl and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for the monoamine transporter functional uptake assay.
Secondary Screening and Mechanism of Action
If N-Me-L-Phe HCl shows activity in the primary screen, subsequent studies are crucial:
-
Receptor Binding Assays : Screen against a panel of CNS receptors to assess selectivity. Based on its structure, this should include adrenergic, dopaminergic, and glutamatergic (specifically NMDA) receptors.[10]
-
Efflux (Substrate-Releaser) Assays : Differentiate between a transporter blocker (like cocaine) and a substrate-releaser (like amphetamine). This involves pre-loading the cells with a labeled substrate and then measuring the rate of its release when the test compound is applied.[11]
Table 2: Representative Data Table for Transporter Inhibition Screen
| Compound | Target | IC₅₀ (nM) [95% CI] |
|---|---|---|
| N-Me-L-Phe HCl | DAT | 1,250 [980 - 1,520] |
| NET | 450 [310 - 590] | |
| SERT | >10,000 | |
| GBR 12909 | DAT | 15 [11 - 19] |
| Desipramine | NET | 4 [2.8 - 5.2] |
| Fluoxetine | SERT | 25 [18 - 32] |
Data are hypothetical and for illustrative purposes only.
Area 3: Metabolic and Endocrine System Interactions
Scientific Rationale
Amino acids and their derivatives are known to serve as signaling molecules and can influence metabolic and endocrine functions, such as the secretion of anabolic hormones.[1][16] As an unnatural amino acid, N-Me-L-Phe could potentially interfere with enzymes that process L-phenylalanine or other aromatic amino acids, or it could interact with amino acid transporters involved in nutrient sensing pathways.
Proposed Research
This area is best approached with high-throughput screening methodologies due to the broad range of potential targets.
-
Enzyme Inhibition Screening : Test the compound against a panel of enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, tyrosine aminotransferase, and aromatic amino acid decarboxylase.
-
Hormone Secretion Assays : Utilize cultured cells from endocrine tissues (e.g., pancreatic islets, pituitary cells) to screen for any effects on hormone release (e.g., insulin, growth hormone) in response to stimulation.
-
Anti-inflammatory Screening : Peptides and amino acid derivatives can modulate inflammatory responses.[17] A screen measuring the inhibition of superoxide generation in fMLP-stimulated human neutrophils would be a relevant primary assay.[17]
Foundational Methodologies
Synthesis and Purity
While commercially available, various synthetic routes exist for N-methylated amino acids.[4] Reductive amination of the corresponding α-keto acid (phenylpyruvic acid) is a common approach.[8][9] Regardless of the source, it is critical to validate the identity and purity of the compound before biological testing.
Analytical Characterization
All biological studies must be supported by robust analytical chemistry.
-
Identity Confirmation : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula. 1H-NMR and 13C-NMR spectroscopy will confirm the structure and the presence of the N-methyl group.
-
Purity Assessment : Purity should be assessed using UPLC-MS/MS or HPLC-UV, and should typically be >95% for in vitro assays.[18]
-
Quantification in Biological Matrices : For any future in vivo work, a sensitive and specific LC-MS/MS method must be developed and validated for quantifying the compound in plasma, brain tissue, or other relevant matrices.[19]
Conclusion
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a molecule with multifaceted research potential. While its role as a tool in peptidomimetic chemistry is well-founded, the most promising avenue for novel discovery lies in its systematic evaluation as a CNS-active agent. The proposed focus on monoamine transporter inhibition provides a logical, high-probability starting point for this investigation. A positive result in these well-defined assays would warrant a significant expansion of research into its mechanism of action, selectivity, and potential as a lead compound for therapeutic development.
References
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- Vulcanchem. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride - 66866-67-9. [URL: https://www.vulcanchem.com/product/s-2-methylamino-3-phenylpropanoic-acid-hydrochloride-66866-67-9]
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- Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. Molecular Psychiatry, 7(4), 359-367. [URL: https://pubmed.ncbi.nlm.nih.gov/11986991/]
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- Friscia, M., et al. (2023). Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single Laboratory Validation. Journal of AOAC International. [URL: https://researcher.
- Concheiro, M., & Anizan, S. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Pharmaceutical Design, 22(36), 5580-5589. [URL: https://www.eurekaselect.com/article/77510]
- Chem-Impex. Nα-Methyl-L-phenylalanine hydrochloride. [URL: https://www.chemimpex.com/products/na-methyl-l-phenylalanine-hydrochloride]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6951135, N-Methylphenylalanine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methylphenylalanine]
- Wikipedia. NMDA receptor. [URL: https://en.wikipedia.org/wiki/NMDA_receptor]
- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(9), 7075-7081. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_9_93]
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Catalog. [URL: https://www.medicalexpo.com/prod/molecular-devices/product-74196-599141.html]
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Datasheet. [URL: https://www.moleculardevices.com/sites/default/files/en/assets/data-sheets/d/neurotransmitter-transporter-uptake-assay-kit.pdf]
- BuyersGuideChem. (2R)-2-Amino-3-phenylpropanoic acid methyl ester hydrochloride. [URL: https://www.buyersguidechem.com/product/(2r)-2-amino-3-phenylpropanoic-acid-methyl-ester-hydrochloride-cas-13033-84-6-155858463373.html]
- MedChemExpress. (S)-2-(Methylamino)-3-phenylpropanoic acid. [URL: https://www.medchemexpress.com/s-2-methylamino-3-phenylpropanoic-acid.html]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4657542, 2-(Methylamino)-3-phenylpropanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylamino-3-phenylpropanoic-acid]
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- CP Lab Safety. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, 95% Purity. [URL: https://www.cplabsafety.com/s-2-methylamino-3-phenylpropanoic-acid-hydrochloride-95-purity-c10h14clno2-25-grams.html]
- Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Metabolic Engineering, 66, 175-185. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8240211/]
- Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12850. [URL: https://www.
- Wang, Y. H., et al. (2024). Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies. Molecules, 29(1), 1-15. [URL: https://www.mdpi.com/1420-3049/29/1/240]
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Methodological & Application
Application Notes & Protocols for the Quantification of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and biochemical research, the precise and accurate quantification of chiral molecules is not merely a procedural step but the bedrock of reliable data. This guide addresses the analytical methodologies for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (also known as N-Methyl-L-phenylalanine hydrochloride), a key phenylalanine derivative. Its structural similarity to endogenous amino acids and its role as a building block in peptide synthesis demand robust analytical control.
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and in-depth exploration of the analytical techniques pertinent to this specific molecule. We move from the foundational principles of each method to detailed, field-tested protocols, always emphasizing the causality behind experimental choices. Our objective is to empower you, the researcher, not just to follow steps, but to understand, adapt, and troubleshoot with the authority of an expert. Every protocol herein is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.
Compound Overview and Analytical Strategy
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. Its analytical profile is characterized by:
-
A Phenyl Chromophore: Enabling strong ultraviolet (UV) absorbance.
-
An Amine Group: Providing a site for ionization, crucial for mass spectrometry (MS) and influencing chromatographic retention.
-
A Carboxylic Acid Group: Also ionizable, contributing to its zwitterionic potential in solution.[1]
-
A Chiral Center: Requiring stereospecific analytical methods to distinguish it from its (R)-enantiomer.
A comprehensive analytical strategy must therefore address not only the quantity (concentration) but also the identity and chiral purity of the analyte. Our approach will cover the workhorse techniques of modern analytical chemistry: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Caption: High-level workflow for analytical quantification.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is the quintessential method for assay and impurity determination of this compound due to its precision, robustness, and the analyte's strong UV chromophore. The primary mechanism of separation is reversed-phase chromatography.
Expertise & Causality:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice. Its non-polar nature provides effective retention for the moderately non-polar phenyl group of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The organic solvent is the "strong" solvent; increasing its proportion decreases retention time.
-
pH and Buffering: The mobile phase pH is critical. To ensure consistent retention and sharp peak shape, the pH should be buffered at least 2 units away from the pKa values of the amine and carboxylic acid groups. Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., 0.1%) serves two purposes: it protonates the secondary amine, ensuring a single ionic species, and it suppresses the ionization of residual silanols on the silica-based column packing, which prevents peak tailing.[2]
-
Detection: The phenyl group exhibits maximum absorbance (λmax) in the UV range, typically around 210-220 nm for the peptide bond-like structure and 254-260 nm for the aromatic ring. A photodiode array (PDA) detector is recommended to confirm peak purity spectrally.
Protocol 2.1: Quantification by Reversed-Phase HPLC-UV
Objective: To determine the concentration (assay) of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride in a bulk substance.
Instrumentation & Materials:
-
HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
-
C18 Column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm).[3]
-
Reference Standard: (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, purity ≥99.5%.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic Acid (TFA).
Procedure:
-
Mobile Phase Preparation (0.1% TFA in Water/ACN):
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Standard Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 50 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This is the Standard Stock Solution.
-
Further dilute 5.0 mL of the Stock Solution to 50.0 mL with diluent to obtain a working concentration of approximately 0.05 mg/mL.
-
-
Sample Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 50 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This is the Sample Stock Solution.
-
Further dilute 5.0 mL of the Stock Solution to 50.0 mL with diluent.
-
Filter an aliquot through a 0.45 µm nylon syringe filter into an HPLC vial, discarding the first few drops.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient Elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 214 nm |
| Injection Vol. | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 80 | 20 |
| 15.0 | 80 | 20 |
-
System Suitability & Analysis Sequence:
-
Equilibrate the column for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
-
Calculation: The concentration is calculated using the peak area response from the standard and sample chromatograms.
Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x 100
Chiral HPLC for Enantiomeric Purity
The biological activity of chiral molecules is often stereospecific. Therefore, quantifying the enantiomeric purity of (S)-2-(Methylamino)-3-phenylpropanoic acid is as critical as determining its overall concentration. This is achieved using a Chiral Stationary Phase (CSP).
Expertise & Causality:
-
Principle: CSPs are designed with a chiral selector immobilized on the silica support. Enantiomers interact with this chiral environment differently, forming transient diastereomeric complexes with varying stability. This difference in interaction energy leads to different retention times, allowing for their separation.[4]
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel® series) are highly effective for a wide range of chiral compounds, including amino acid derivatives.[5] The selection of the specific CSP often requires empirical screening.
-
Mobile Phase: For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes are common. Additives like diethylamine (basic) or TFA (acidic) can be used to improve peak shape and resolution by interacting with the analyte and the CSP.
Protocol 3.1: Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the (S)- and (R)-enantiomers of 2-(Methylamino)-3-phenylpropanoic acid.
Instrumentation & Materials:
-
HPLC system as described in Protocol 2.1.
-
Chiral Column: Chiralpak® IA or similar polysaccharide-based CSP (4.6 mm x 250 mm, 5 µm).
-
Reference Standards: (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride and, if available, the (R)-enantiomer or a racemic mixture.
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA).
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Degas thoroughly. Note: The optimal mobile phase composition may require method development.
-
Standard/Sample Solution Preparation (approx. 1.0 mg/mL):
-
Accurately weigh ~10 mg of the sample (or standard) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Ethanol.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IA, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:EtOH:DEA (80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
Analysis:
-
Inject a racemic standard (if available) to confirm the retention times of both the (S)- and (R)-enantiomers and to calculate the resolution factor (Rs > 1.5 is desired).
-
Inject the (S)-enantiomer standard to confirm its peak identity.
-
Inject the sample solution.
-
-
Calculation: The enantiomeric purity (or enantiomeric excess, ee) is calculated based on the peak areas of the two enantiomers.
% Enantiomeric Purity = [Area(S)-enantiomer / (Area(S)-enantiomer + Area(R)-enantiomer)] x 100
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level quantification, LC-MS is the method of choice. It provides molecular weight confirmation and structural information.
Expertise & Causality:
-
Ionization: Electrospray Ionization (ESI) is ideal for this polar, pre-charged molecule. In positive ion mode, the secondary amine readily accepts a proton to form the [M+H]⁺ ion (m/z 180.1 for the free base).
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is excellent for quantification using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the precursor ion ([M+H]⁺), the second quadrupole (collision cell) fragments it, and the third quadrupole selects a specific product ion. This process is highly specific and dramatically reduces background noise.[6][7]
-
Mobile Phase: Volatile buffers like ammonium formate or ammonium acetate are used instead of non-volatile TFA to ensure compatibility with the MS source.
Protocol 4.1: Trace Quantification by LC-MS/MS
Objective: To quantify (S)-2-(Methylamino)-3-phenylpropanoic acid in a biological matrix (e.g., plasma) after a protein precipitation step.
Caption: Workflow for preparing biological samples for LC-MS/MS.
Instrumentation & Materials:
-
LC-MS/MS system (e.g., Agilent 1290 HPLC coupled to a 6470 Triple Quadrupole MS).
-
C18 Column (e.g., 2.1 mm x 50 mm, 1.8 µm for faster analysis).
-
Reagents: LC-MS grade ACN, water, and formic acid.
-
Internal Standard (IS): Stable isotope-labeled N-Methyl-L-phenylalanine (e.g., d5-N-Methyl-L-phenylalanine).
Procedure:
-
LC Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC Conditions:
-
Use a fast gradient (e.g., 5% to 95% B in 3 minutes) suitable for the shorter column.
-
Flow rate: 0.4 mL/min. Column Temperature: 40 °C.
-
-
MS/MS Conditions (Positive ESI Mode):
-
Optimize source parameters (gas temp, gas flow, nebulizer pressure, capillary voltage) by infusing a standard solution.
-
Determine the MRM transitions by finding the most abundant and stable fragment ions.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte | 180.1 | e.g., 134.1 (loss of HCOOH) |
| Internal Std (d5) | 185.1 | e.g., 139.1 |
-
Quantification: Create a calibration curve by spiking known concentrations of the analyte into a blank matrix. Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
Method Validation according to ICH Guidelines
Any analytical method intended for quality control or regulatory submission must be validated to prove it is fit for purpose. The core parameters are defined by the ICH Q2(R2) guideline.[8][9][10][11]
Trustworthiness through Validation: A validated method ensures that the reported results are accurate, precise, and reliable.
| Validation Parameter | Purpose & General Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. Assessed by analyzing blanks, placebos, and stressed samples. No interfering peaks at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of 5 concentration levels are recommended. Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. For assay, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies on spiked samples. Typically 98.0% to 102.0% recovery. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[12] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). Shows reliability during normal usage. |
References
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A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. [Link]
-
Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. In: Smith, B.J. (eds) Protein Sequencing Protocols. Methods in Molecular Biology, vol 211. Humana Press. [Link]
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Validation of Amino Acid Analysis Methods. (2003). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylphenylalanine. PubChem Compound Database. [Link]
-
A new and rapid method for simultaneous determination of phenylalanine and tyrosine in dried blood spots and serum. (2014). Analytical Methods. [Link]
-
A workflow for GC-MS and LC-MS/MS identification of N-methylalanine in MS-FINDER 2.0. ResearchGate. [Link]
-
Chromatograms of enantiomer separation of racemic N-PHT phenylalanine... ResearchGate. [Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). National Institutes of Health. [Link]
-
De Bardi, M., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]
-
Enantiomeric Recognition and Separation by Chiral Nanoparticles. (2019). National Institutes of Health. [Link]
-
Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023). National Institutes of Health. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2022). National Institutes of Health. [Link]
-
Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. (2009). National Institutes of Health. [Link]
-
Proof-of-concept of a prior validated LC-MS/MS method for detection of N-lactoyl-phenylalanine in dried blood spots... (2023). Frontiers. [Link]
-
HPLC Methods for analysis of Phenylalanine. (n.d.). HELIX Chromatography. [Link]
-
Analysis of amino acids by high performance liquid chromatography. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. (2019). ResearchGate. [Link]
-
Validation of analytical methods according to new ICH Q2(R2) guideline. (2024). YouTube. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2012). Asian Journal of Chemistry. [Link]
-
Analytical Method Development for Phenylpropanolamine Hydrochloride Sustained Release Pellets. (2012). Asian Journal of Research in Chemistry. [Link]
-
Ultraviolet Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations and Environmental Wastewater Sample. (2016). OASK Publishers. [Link]
-
Analytical UV Spectroscopic Method Development and Validation for the Estimation of Mycophenolate Mofetil. (2014). Asian Journal of Pharmaceutical Analysis. [Link]
-
Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release formulation. (2017). Journal of Applied Pharmaceutical Science. [Link]
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Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Abstract
This application note presents a detailed, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride. As a critical chiral building block in pharmaceutical synthesis, ensuring the enantiomeric purity of this compound is paramount. This document provides a comprehensive protocol, from initial analyte characterization and stationary phase selection to method optimization and validation, in accordance with internationally recognized guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, also known as N-Methyl-L-phenylalanine hydrochloride, is a derivative of the essential amino acid L-phenylalanine.[1] Its specific stereochemistry is often crucial for the biological activity and safety of pharmaceutical compounds derived from it. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Consequently, a reliable and accurate analytical method to determine the enantiomeric purity is a critical requirement in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for chiral separations in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2] The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which creates a diastereomeric interaction with the analyte enantiomers, leading to differential retention times. This application note details a systematic approach to developing such a method, grounded in the principles of analytical quality by design (AQbD).
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a white solid with a molecular weight of 215.67 g/mol .[1] It is the hydrochloride salt of N-methyl-L-phenylalanine, enhancing its solubility in aqueous media. The parent compound has a molecular weight of 179.22 g/mol .[1][3] The molecule possesses a secondary amine (pKa ~9-10) and a carboxylic acid (pKa ~2-3), making it zwitterionic over a specific pH range. The presence of a phenyl group provides a UV chromophore, essential for detection.
Table 1: Physicochemical Properties of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.67 g/mol | [1] |
| Appearance | Solid, White to off-white | [3] |
| Water Solubility | 40 mg/mL (with pH adjustment and sonication) | [1][4] |
| Stereochemistry | S-configuration at the alpha-carbon | [1] |
| Key Functional Groups | Carboxylic acid, Secondary amine, Phenyl ring |
Method Development Strategy
The development of a chiral HPLC method is a multi-step process that involves screening various columns and mobile phases, followed by systematic optimization of the most promising conditions.
Chiral Stationary Phase (CSP) Selection: The Core of Enantiorecognition
The choice of CSP is the most critical parameter for achieving chiral separation. For amino acid derivatives, several types of CSPs have proven effective.[2]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Ristocetin A): These are highly versatile and can operate in reversed-phase, polar organic, and normal-phase modes.[5][6][7] They offer multiple interaction sites (ionic, hydrogen bonding, hydrophobic) making them ideal for complex molecules like amino acids.[5]
-
Crown Ether CSPs: These are particularly well-suited for the separation of primary amino acids and compounds with primary amine groups.[8][9]
-
Zwitterionic Ion-Exchange CSPs: These columns, often derived from cinchona alkaloids, are specifically designed for the separation of amphoteric molecules like amino acids and peptides.[10] They facilitate separation through a combination of ion-exchange and stereoselective interactions.[10]
-
Polysaccharide-based CSPs: While broadly applicable, they are often used for N-protected amino acids and may require specific mobile phase conditions.[11][12]
Rationale for Selection: For (S)-2-(Methylamino)-3-phenylpropanoic acid, a macrocyclic glycopeptide or a zwitterionic ion-exchange CSP is a logical starting point due to the analyte's amphoteric nature and the presence of multiple interaction points. This application note will proceed with a Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) due to its documented success in separating underivatized amino acids.[5]
Initial Screening Protocol
The goal of the screening phase is to identify a CSP and mobile phase system that shows baseline or near-baseline separation of the enantiomers.
Protocol 1: Initial CSP and Mobile Phase Screening
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A (Reversed-Phase): 0.1% Formic Acid in Water/Methanol (e.g., 50:50 v/v).
-
Mobile Phase B (Polar Organic Mode): Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 90:10:0.1:0.1 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample: Racemic (R,S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride at 0.5 mg/mL in mobile phase.
Expected Outcome & Causality: The reversed-phase conditions leverage hydrophobic interactions with the phenyl ring and ionic interactions with the charged groups. The polar organic mode relies on hydrogen bonding and dipole-dipole interactions. The acidic and basic additives in the mobile phase are crucial for controlling the ionization state of both the analyte and the CSP, which directly impacts retention and selectivity.[2]
Method Optimization
Once initial separation is achieved, key parameters are optimized to improve resolution (Rs), peak shape, and analysis time.
Diagram 1: HPLC Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Protocol 2: Optimization of Chromatographic Conditions
-
Mobile Phase Composition:
-
Rationale: The ratio of organic modifier to aqueous buffer significantly affects retention. For Teicoplanin CSPs, a "U-shaped" retention profile is often observed, where retention decreases and then increases with higher organic content.[5]
-
Procedure: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) from 30% to 70% in 10% increments. Evaluate the effect on retention time (k), selectivity (α), and resolution (Rs).
-
-
Mobile Phase pH and Additives:
-
Rationale: The pH of the mobile phase dictates the ionization state of the analyte's carboxylic acid and amine groups, as well as ionizable groups on the CSP. Small changes can dramatically alter the electrostatic interactions that contribute to chiral recognition.
-
Procedure: Using the optimal organic modifier concentration, adjust the concentration of the acidic (e.g., formic acid, acetic acid) and/or basic (e.g., triethylamine, diethylamine) additives. For example, screen formic acid concentrations from 0.05% to 0.2%.
-
-
Column Temperature:
-
Rationale: Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction. Lowering the temperature often improves resolution for enantiomers, although it may increase analysis time and backpressure.
-
Procedure: Evaluate temperatures from 15 °C to 40 °C in 5 °C increments. Plot ln(α) versus 1/T (van't Hoff plot) to understand the thermodynamic basis of the separation.
-
Final Optimized Method and Validation
Based on the optimization experiments, the following robust method was established.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Methanol / 0.1% Formic Acid in Water |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase |
| Expected Retention Time (S)-enantiomer | ~ 8.5 min |
| Expected Retention Time (R)-enantiomer | ~ 10.2 min |
Method Validation Protocol
The optimized method must be validated to ensure it is suitable for its intended purpose, following the ICH Q2(R1) guideline.[13][14][15] For determining enantiomeric purity (a quantitative impurity test), the key validation parameters are specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.
Diagram 2: ICH Q2(R1) Validation Parameters
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Protocol 3: Method Validation Experiments
-
Specificity:
-
Inject the diluent (blank), a solution of the (S)-enantiomer, and a solution of the racemic mixture.
-
Acceptance Criteria: The diluent should show no interfering peaks. The method must demonstrate baseline resolution (Rs > 2.0) between the (S) and (R) enantiomers.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Determine the concentration of the (R)-enantiomer that yields a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD).
-
Procedure: Prepare a series of dilutions of the (R)-enantiomer and inject them.
-
-
Linearity:
-
Prepare at least five concentrations of the (R)-enantiomer, ranging from the LOQ to 1.0% of the (S)-enantiomer test concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Precision (Repeatability):
-
Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at a specific level (e.g., 0.5%).
-
Acceptance Criteria: The relative standard deviation (RSD) of the calculated amount of the (R)-enantiomer should be ≤ 10%.
-
-
Accuracy:
-
Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., LOQ, 0.5%, and 1.0%). Analyze in triplicate.
-
Acceptance Criteria: The percent recovery should be within 80-120% for each level.
-
-
Robustness:
-
Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2 °C, flow rate ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during routine use.
-
Table 3: Summary of Typical Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution (Rs = 2.8) | Rs > 2.0 |
| LOD | 0.0005 mg/mL (0.1% of 0.5 mg/mL) | S/N ≈ 3 |
| LOQ | 0.0015 mg/mL (0.3% of 0.5 mg/mL) | S/N ≈ 10 |
| Linearity (r²) | 0.9992 | ≥ 0.99 |
| Precision (%RSD) | 4.5% | ≤ 10% |
| Accuracy (% Recovery) | 97.5% - 103.2% | 80% - 120% |
| Robustness | System suitability passed under all varied conditions | System suitability criteria met |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a chiral HPLC method for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride. By following a systematic approach that begins with analyte characterization and proceeds through logical screening and optimization, a robust and reliable method was established on a teicoplanin-based chiral stationary phase. The detailed validation protocol ensures the method is fit for its intended purpose in a regulated environment, providing confidence in the determination of enantiomeric purity for this critical pharmaceutical intermediate. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to implement and adapt this methodology for their specific needs.
References
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF.
- Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- DSDP Analytics. (n.d.). USP <621> Chromatography.
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Zhao, L., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4593.
- Vulcanchem. (n.d.). (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Royal Society of Chemistry. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids.
- National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- MedChemExpress. (n.d.). (S)-2-(Methylamino)-3-phenylpropanoic acid.
- MedChemExpress. (n.d.). (S)-2-(Methylamino)-3-phenylpropanoic acid (Korean).
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
Sources
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- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. phenomenex.com [phenomenex.com]
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- 15. fda.gov [fda.gov]
Application Notes & Protocols for In Vitro Experimental Design Using (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Scientific Introduction & Background
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride , more commonly known as N-methyl-L-phenylalanine hydrochloride , is a derivative of the essential amino acid L-phenylalanine[1][2]. The structural modification, specifically the methylation of the alpha-amino group, alters its biochemical properties compared to its parent amino acid, making it a valuable tool for investigating biological systems where amino acid transport and signaling are critical[1][3].
This compound is of significant interest in the study of the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5) . LAT1 is a transmembrane protein responsible for the sodium-independent exchange of large neutral amino acids (LNAAs) such as leucine, isoleucine, valine, and phenylalanine[4]. Crucially, LAT1 is highly overexpressed in a wide variety of human cancers, where it facilitates the constant uptake of essential amino acids required to sustain rapid growth and proliferation[5][6]. This dependency makes LAT1 a promising therapeutic target for cancer treatment[5][7].
The activity of LAT1 is directly linked to the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a master regulator of cell growth, protein synthesis, and metabolism[8]. The uptake of amino acids like leucine via LAT1 is a key signal for mTORC1 activation at the lysosomal surface[9]. By inhibiting LAT1, the intracellular supply of these critical amino acids is reduced, leading to mTORC1 inactivation and a subsequent decrease in cell proliferation and survival[5][7].
N-methyl-L-phenylalanine hydrochloride, as a structural analog of a natural LAT1 substrate, is hypothesized to act as a competitive inhibitor of the transporter. While specific inhibitory constants for this particular compound are not extensively documented in peer-reviewed literature, its structural similarity to known LAT1 inhibitors and substrates provides a strong rationale for its use in characterizing LAT1 function and its downstream consequences[1]. These application notes provide a framework for the empirical determination of its biological activity in vitro.
Table 1: Compound Identification
| Parameter | Value |
| Systematic Name | (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride |
| Common Name | N-methyl-L-phenylalanine hydrochloride[1] |
| CAS Registry No. | 66866-67-9; 2366-30-5[1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.67 g/mol [1] |
| Parent Compound | N-methyl-L-phenylalanine[2] |
Pre-Experimental Considerations
Materials and Reagents
-
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (Source: reputable chemical supplier)
-
Cell Lines:
-
Cell Culture Media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Buffers: Phosphate-Buffered Saline (PBS), Hanks' Balanced Salt Solution (HBSS) or similar sodium-free uptake buffer
-
Assay Reagents:
-
Radiolabeled LAT1 substrate (e.g., L-[¹⁴C]leucine) for uptake assays[1]
-
Cell viability reagents (e.g., Resazurin, MTT, or ATP-based luminescence kits)
-
Reagents for protein extraction (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary and secondary antibodies for Western Blot (see Protocol 3.0)
-
-
Known LAT1 Inhibitor (Positive Control): JPH203 (Nanvuranlat) or BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid)[4][5]
-
Sterile water or DMSO for compound reconstitution
Compound Handling, Storage, and Solution Preparation
-
Storage: Upon receipt, store the powdered compound at 2-8°C, protected from light and moisture.
-
Reconstitution (Stock Solution): Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize pipetting errors and the effect of the solvent on cells.
-
The hydrochloride salt form generally confers good aqueous solubility. Attempt to dissolve in sterile water or PBS first.
-
If solubility is limited, high-purity DMSO can be used. Note the final DMSO concentration in your cell culture media; it should typically not exceed 0.1% (v/v) as higher concentrations can be cytotoxic.
-
-
Working Solutions: Prepare fresh serial dilutions of the compound from the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment.
-
Stability: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous stability may be limited; it is recommended to use freshly prepared dilutions.
Protocol: Competitive Inhibition of LAT1-Mediated Amino Acid Uptake
Principle: This assay directly measures the ability of N-methyl-L-phenylalanine HCl to compete with a labeled substrate for uptake into cells via the LAT1 transporter. A reduction in the uptake of the labeled substrate in the presence of the test compound indicates competitive inhibition. A standard method involves measuring the uptake of radiolabeled L-leucine in cells with high LAT1 expression[1].
Caption: Workflow for LAT1 competitive uptake assay.
Step-by-Step Methodology:
-
Cell Seeding: The day before the assay, seed LAT1-overexpressing cells (e.g., HT-29) into 24-well plates at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Incubate overnight.
-
Preparation of Solutions: On the day of the experiment, prepare working solutions of N-methyl-L-phenylalanine HCl at various concentrations (e.g., 2x final concentration) in pre-warmed HBSS (or other appropriate sodium-free buffer). A suggested starting dose-response range is 0, 1, 10, 30, 100, 300, and 1000 µM. Prepare solutions for a positive control (e.g., 100 µM JPH203) and a vehicle control (e.g., water or 0.1% DMSO).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 500 µL of pre-warmed HBSS.
-
Add 250 µL of the prepared compound/control solutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
-
Substrate Addition: Prepare a 2x solution of L-[¹⁴C]leucine (e.g., 2 µM) in HBSS. To start the uptake, add 250 µL of this solution to each well (for a final concentration of 1 µM L-[¹⁴C]leucine) and gently mix. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake, which should be determined empirically.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cell monolayer three times with 1 mL of ice-cold HBSS. This step is critical to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 20 minutes at room temperature.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add an appropriate scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Normalize the CPM values to the protein content of a parallel well if desired.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (CPM_Compound / CPM_Vehicle)).
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Table 2: Expected Outcomes & Interpretation (Hypothetical)
| Compound | Concentration (µM) | Mean CPM | % Inhibition | Interpretation |
| Vehicle Control | 0 | 15,000 | 0% | Baseline LAT1 activity (100% uptake) |
| N-methyl-L-phe HCl | 10 | 12,750 | 15% | Low inhibition |
| N-methyl-L-phe HCl | 100 | 8,250 | 45% | Moderate inhibition |
| N-methyl-L-phe HCl | 1000 | 2,100 | 86% | Strong inhibition |
| JPH203 (Positive Ctrl) | 100 | 1,500 | 90% | Confirms assay validity and LAT1-dependence |
Protocol: Analysis of Downstream mTORC1 Signaling
Principle: Since LAT1 activity is a potent activator of mTORC1, inhibiting the transporter should lead to a measurable decrease in the phosphorylation of key downstream mTORC1 targets, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[5][9]. This is typically assessed by Western Blot.
Caption: Inhibition of LAT1 blocks LNAA uptake, leading to mTORC1 inactivation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. The day of the experiment, replace the medium with fresh medium containing N-methyl-L-phenylalanine HCl at concentrations determined from the uptake assay (e.g., 1x, 5x, and 10x the IC₅₀), a vehicle control, and a positive control (JPH203).
-
Incubation: Treat the cells for a relevant time period to observe changes in signaling. This can range from 2 to 24 hours, which should be optimized. A 4-hour time point is often a good starting point.
-
Cell Lysis:
-
Place the culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (total protein lysate) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. For each sample, normalize the intensity of the phosphorylated protein band to the total protein band. Compare the treatment groups to the vehicle control.
Table 3: Expected Outcomes for Western Blot
| Treatment Group | p-S6K / Total S6K Ratio | p-4E-BP1 / Total 4E-BP1 Ratio | Interpretation |
| Vehicle Control | 1.0 (Baseline) | 1.0 (Baseline) | Active mTORC1 signaling |
| N-methyl-L-phe HCl (IC₅₀) | ~ 0.6 | ~ 0.7 | Partial inhibition of mTORC1 |
| N-methyl-L-phe HCl (10x IC₅₀) | ~ 0.2 | ~ 0.3 | Strong inhibition of mTORC1 |
| JPH203 (Positive Ctrl) | ~ 0.15 | ~ 0.25 | Confirms pathway linkage |
Protocol: Cell Viability and Proliferation Assay
Principle: By blocking essential amino acid uptake and inhibiting mTORC1 signaling, LAT1 inhibitors are expected to have a cytostatic or cytotoxic effect on cancer cells that are highly dependent on this transporter[4]. This assay quantifies the impact of the compound on cell growth over time.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., DAOY) in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) to allow for several days of growth. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a dose-response curve of N-methyl-L-phenylalanine HCl in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the compound or controls to the appropriate wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess the time-dependent effects on cell viability.
-
Viability Measurement: At each time point, perform a viability assay. For a resazurin-based assay:
-
Add 10 µL of resazurin stock solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from media-only wells).
-
Express the data as a percentage of the vehicle-treated control cells: % Viability = 100 * (Fluorescence_Compound / Fluorescence_Vehicle).
-
Plot % Viability against the log of the compound concentration for each time point and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value using non-linear regression.
-
References
-
Wolfson, R. L., & Sabatini, D. M. (2017). The Dawn of the Age of Amino Acid Sensors for the mTORC1 Pathway. Cell Metabolism, 26(3), 301–309. [Link]
-
Napolitano, L., et al. (2020). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences, 20(1), 27. [Link]
-
Kanai, Y. (2022). Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment. Journal of Pharmacological Sciences, 149(4), 186-192. [Link]
-
Okano, N., et al. (2024). Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation. Journal of Pharmacological Sciences, 154(3), 182-191. [Link]
-
Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences, 19(5), 1278. [Link]
-
Grison, A., et al. (2021). Inhibition of the amino-acid transporter LAT1 demonstrates anti-neoplastic activity in medulloblastoma. Journal of Cellular and Molecular Medicine, 25(19), 9387-9402. [Link]
-
Wang, J., et al. (2024). Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells. International Journal of Molecular Sciences, 25(1), 548. [Link]
-
PubChem. (n.d.). 2-(Methylamino)-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
van der Wouden, J. M., et al. (2004). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. Journal of Clinical Investigation, 113(5), 764-770. [Link]
-
Mindt, T. L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 87(9), e02998-20. [Link]
-
Augustyn, E., et al. (2017). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ACS Medicinal Chemistry Letters, 8(7), 729-734. [Link]
-
Chiba, M., et al. (2015). Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 764-769. [Link]
-
Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6061-6066. [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Kyoto Encyclopedia of Genes and Genomes. [Link]
-
Hayashi, K., & Anzai, N. (2017). Novel therapeutic approaches for targeting L-type amino acid transporters in cancer treatment. World Journal of Gastrointestinal Oncology, 9(1), 21-29. [Link]
-
Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976. [Link]
-
Oda, K., et al. (2010). L-type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179. [Link]
-
Tarlungeanu, D. C., et al. (2016). Impaired RAG-dependent V(D)J recombination and T-cell differentiation in mice lacking the amino-acid transporter SLC7A5. Nature Communications, 7, 12899. [Link]
-
Utsunomiya-Tate, N., et al. (2016). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(12), 3079-3086. [Link]
-
Oda, K., et al. (2010). L-type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179. [Link]
-
Huttunen, K. M., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5740-5751. [Link]
-
PubChem. (n.d.). N-Methylphenylalanine. National Center for Biotechnology Information. [Link]
Sources
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- 5. MTOR signaling pathway | Proteintech [ptglab.com]
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Large-scale synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
An Application Note and Protocol for the Large-Scale Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Abstract
(S)-2-(Methylamino)-3-phenylpropanoic acid, also known as N-methyl-L-phenylalanine, is a critical non-proteinogenic amino acid derivative widely utilized in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics enhances crucial pharmacokinetic properties, such as increased metabolic stability against enzymatic degradation, improved membrane permeability, and conformational rigidity, which can lead to enhanced biological potency.[1] This document provides a comprehensive guide for the large-scale synthesis of its hydrochloride salt, a stable and easily handled form. The protocol detailed herein is designed for scalability, focusing on a robust and well-documented chemical route starting from the readily available L-phenylalanine. This guide offers field-proven insights into experimental choices, self-validating protocols, and critical safety considerations for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Methylation
The N-methylation of amino acids is a key strategy in peptide drug design. The substitution of a methyl group for a hydrogen on the amide nitrogen atom of a peptide bond imparts significant conformational and physiological advantages. It sterically hinders the approach of proteases, thereby increasing the peptide's half-life in vivo. Furthermore, the removal of the amide proton disrupts hydrogen bonding networks, which can alter the peptide's secondary structure and improve its ability to cross biological membranes.[1]
However, the synthesis of N-methylated amino acids on an industrial scale presents challenges. Key among these are the prevention of over-methylation, racemization at the chiral center, and the need for efficient protection and deprotection strategies.[2][3] The synthetic route outlined in this guide is based on a classical, controllable multi-step chemical process that addresses these challenges through a logical sequence of protection, methylation, and deprotection.
Overview of Synthetic Strategies
Several methodologies exist for the synthesis of N-methyl amino acids, each with distinct advantages and limitations for large-scale production.
-
Direct Methylation: While seemingly straightforward, the direct methylation of an unprotected amino acid often leads to a mixture of mono- and di-methylated products, as well as esterification of the carboxylic acid. This route lacks the control necessary for large-scale, high-purity synthesis.[4]
-
Reductive Amination: This method involves reacting a keto-acid precursor (e.g., phenylpyruvic acid) with methylamine in the presence of a reducing agent. While effective, and the basis for greener enzymatic routes, it can be costly at scale due to the price of the keto-acid precursor.[2][5]
-
Oxazolidinone Intermediates: A widely used and effective strategy involves the formation of a 5-oxazolidinone from the starting amino acid, which is then reductively cleaved to yield the N-methylated product.[1][2]
-
Protected Amino Acid Methylation: This is the most broadly applied and controllable method for large-scale synthesis.[3] It involves the sequential protection of the carboxyl and amino groups, followed by methylation of the protected amine, and subsequent deprotection. This strategy provides excellent control over side reactions and preserves stereochemical integrity.
This guide details the Protected Amino Acid Methylation route, selected for its robustness, scalability, and reliance on well-understood chemical transformations.
Selected Synthetic Pathway: A Five-Step Protocol
The chosen pathway transforms L-phenylalanine into (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride through five distinct stages. The logic behind this sequence is to selectively modify the amino group while ensuring the carboxyl group and chiral center remain unaffected.
Caption: Overall workflow for the synthesis of the target compound.
Rationale Behind Experimental Choices
-
Step 1: Esterification: The carboxylic acid group of L-phenylalanine is more acidic than the ammonium group and can interfere with base-mediated reactions in later steps. Converting it to a methyl ester protects it and enhances the solubility of the intermediate in organic solvents. Thionyl chloride in methanol is a highly efficient and common method for this transformation on a large scale.[6]
-
Step 2: N-Protection: To ensure that methylation occurs exclusively on the nitrogen atom, a protecting group is required. The benzyloxycarbonyl (Cbz) group is ideal for this purpose. It is stable under the basic conditions of the methylation step but can be cleanly removed via catalytic hydrogenation, a process that is highly efficient and generates minimal waste.[1][]
-
Step 3: N-Methylation: This is the core transformation. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the Cbz-protected amine. The resulting anion readily reacts with methyl iodide (MeI), a potent electrophile, to form the N-methylated product. This method is widely used for its high efficiency.[3]
-
Step 4: Deprotection: A two-stage deprotection is necessary. Catalytic hydrogenation with palladium on carbon (Pd/C) is the standard method for cleaving the Cbz group.[1] Subsequently, saponification (hydrolysis) of the methyl ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) regenerates the carboxylic acid.
-
Step 5: Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt. This form is typically a stable, non-hygroscopic, crystalline solid, which is much easier to handle, purify, and store than the zwitterionic free amino acid.[8][9] The salt is readily formed by treating the free amino acid with hydrochloric acid.
Detailed Application Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Reagents such as thionyl chloride, sodium hydride, and methyl iodide are highly hazardous and require specific handling procedures.
Protocol 1: Step 1 - Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
-
Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber, and a dropping funnel.
-
Charging: Charge the reactor with methanol (10 L). Begin stirring and cool the solvent to 0 °C using a circulating chiller.
-
Reagent Addition: Slowly add thionyl chloride (1.2 kg, 10.1 mol) to the cold methanol via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Once the addition is complete, add L-phenylalanine (1.0 kg, 6.05 mol) portion-wise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 2 L by rotary evaporation under reduced pressure.
-
Crystallization: Add methyl tert-butyl ether (MTBE) (8 L) to the concentrated solution with stirring. The product will precipitate as a white solid.
-
Isolation: Stir the resulting slurry at 0-5 °C for 1 hour. Isolate the solid product by filtration, wash the filter cake with cold MTBE (2 x 1 L), and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 95-99%
-
Product: White crystalline solid.[10]
-
Protocol 2: Step 2 - Synthesis of N-Cbz-L-Phenylalanine Methyl Ester
-
Setup: Use a 20 L jacketed reactor equipped with a mechanical stirrer and two dropping funnels.
-
Charging: Suspend L-phenylalanine methyl ester hydrochloride (1.2 kg, 5.56 mol) in dichloromethane (DCM) (10 L) and cool to 0 °C.
-
Reagent Addition: Add triethylamine (TEA) (1.4 L, 10.0 mol) dropwise to neutralize the hydrochloride, keeping the temperature below 5 °C. Stir for 30 minutes. In a separate flask, dissolve benzyl chloroformate (Cbz-Cl) (1.05 kg, 6.16 mol) in DCM (2 L).
-
Reaction: Add the Cbz-Cl solution dropwise to the reactor over 2 hours, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 4 L), saturated sodium bicarbonate solution (2 x 4 L), and brine (4 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil or solid.
-
Expected Yield: 90-97%[1]
-
Protocol 3: Step 3 - Synthesis of N-Cbz-N-Methyl-L-Phenylalanine Methyl Ester
Critical Safety Note: Sodium hydride (NaH) reacts violently with water and is flammable. Methyl iodide (MeI) is toxic and a suspected carcinogen. Handle both with extreme caution in an inert atmosphere.
-
Setup: Use a 20 L reactor, thoroughly dried and purged with nitrogen. Equip with a mechanical stirrer and dropping funnel.
-
Charging: Add anhydrous tetrahydrofuran (THF) (8 L) to the reactor. Add a 60% dispersion of sodium hydride in mineral oil (240 g, 6.0 mol) to the THF.
-
Substrate Addition: Dissolve N-Cbz-L-phenylalanine methyl ester (1.57 kg, 5.0 mol) in anhydrous THF (4 L) and add it dropwise to the NaH suspension over 1-2 hours at 0 °C. Hydrogen gas will evolve.
-
Methylation: After hydrogen evolution ceases, stir the mixture for another hour at room temperature. Cool back to 0 °C and add methyl iodide (780 g, 5.5 mol) dropwise, keeping the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (2 L) at 0 °C.
-
Work-up: Add water (4 L) and ethyl acetate (8 L). Separate the organic layer. Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by flash chromatography if necessary, though it is often carried forward directly.
Protocol 4: Step 4 - Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid
-
Setup: Use a hydrogenation vessel (Parr apparatus or equivalent) rated for at least 50 psi.
-
Cbz-Deprotection: Dissolve the crude product from Step 3 (approx. 5.0 mol) in methanol (10 L). Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (80 g) under a nitrogen blanket.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Filtration: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Saponification: Combine the filtrates and add a solution of lithium hydroxide monohydrate (252 g, 6.0 mol) in water (2 L). Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC or HPLC).
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute with water (5 L) and wash with MTBE (2 x 3 L) to remove non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully adjust the pH to the isoelectric point (approx. pH 5.5-6.0) with 6 M HCl. The free amino acid will precipitate.
-
Isolation: Stir the slurry at 0-5 °C for 1 hour. Filter the solid, wash with cold water, and then with a small amount of cold acetone. Dry under vacuum.
-
Expected Yield: 80-90% over two steps.
-
Protocol 5: Step 5 - Formation of Hydrochloride Salt
-
Setup: Use a 10 L glass reactor with a mechanical stirrer.
-
Dissolution: Suspend the crude (S)-2-(Methylamino)-3-phenylpropanoic acid (approx. 4.0 mol) in a mixture of isopropanol (5 L) and water (500 mL).
-
Acidification: Add concentrated hydrochloric acid (37%, approx. 330 mL, 4.0 mol) slowly while stirring. The solid should dissolve as the salt forms.
-
Crystallization: If the product doesn't precipitate, slowly add MTBE or heptane until the solution becomes turbid. Cool the mixture to 0-5 °C and stir for 2-4 hours to complete crystallization.
-
Isolation: Filter the white crystalline product, wash the cake with a cold isopropanol/MTBE mixture (1:1), and then with pure MTBE.
-
Drying: Dry the final product under vacuum at 50 °C to a constant weight.
-
Expected Yield: 90-98%
-
Final Product: (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, a white to off-white crystalline powder.[9]
-
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity Target | Analytical Control |
| 1 | Esterification | L-Phenylalanine, Thionyl Chloride, Methanol | 95-99% | >98% | TLC, ¹H NMR |
| 2 | N-Protection | L-Phe-OMe·HCl, Cbz-Cl, TEA | 90-97% | >97% | TLC, HPLC |
| 3 | N-Methylation | N-Cbz-L-Phe-OMe, NaH, MeI | 85-95% | >95% | TLC, HPLC, ¹H NMR |
| 4 | Deprotection | N-Cbz-N-Me-L-Phe-OMe, H₂, Pd/C, LiOH | 80-90% | >98% | TLC, HPLC |
| 5 | Salt Formation | N-Me-L-Phe, HCl | 90-98% | >99.5% | HPLC, Chiral HPLC, ¹H NMR, Elemental Analysis |
Safety and Handling
The large-scale synthesis of this compound involves several hazardous materials and reactions that require strict safety protocols.
-
Corrosive Reagents: Thionyl chloride and concentrated HCl are highly corrosive and release toxic fumes. Always handle them in a fume hood with acid-resistant gloves and face shields.
-
Water-Reactive & Flammable Reagents: Sodium hydride (60% dispersion in oil) reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All solvents used with NaH must be anhydrous.
-
Toxic & Carcinogenic Reagents: Methyl iodide is toxic, volatile, and a suspected carcinogen. Use with extreme caution, ensuring no exposure through inhalation or skin contact. Employ a closed system for its addition where possible.
-
Catalytic Hydrogenation: The Pd/C catalyst is pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. Quench the filtered catalyst cake immediately under a layer of water. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation equipment is properly grounded and operated in a designated area free of ignition sources.
-
Waste Disposal:
-
Acidic/Basic Aqueous Waste: Neutralize before disposal.
-
Solvent Waste: Collect in appropriately labeled containers for hazardous waste disposal.
-
Sodium Hydride Quench: The quenching process should be done slowly and under controlled temperature to manage hydrogen evolution.
-
Catalyst Waste: Keep the catalyst wet and store in a labeled, closed container for specialized disposal or recovery.
-
Caption: The protection-methylation-deprotection strategy.
References
-
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]
-
Kerbs, A., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. [Link]
-
Kerbs, A., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. ResearchGate. [Link]
-
Adams, H., Bawa, R. A., & Jones, S. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]
-
Aurelio, L., et al. (2011). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering Communications. [Link]
-
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. [Link]
-
Jacobsen, E. N., et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]
- Google Patents. (2014). US8921596B2 - Process for the preparation of melphalan hydrochloride.
-
Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]
- Google Patents. (1987). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
-
Al-Badri, Z. M., & Deming, T. J. (2014). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2020). Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable. [Link]
-
PubChem. 2-(Methylamino)-3-phenylpropanoic acid. PubChem. [Link]
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- 10. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
Application Notes and Protocols for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
These comprehensive application notes provide detailed procedures and critical insights for the safe handling, storage, and use of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (also known as N-Methyl-L-phenylalanine hydrochloride). This guide is intended for researchers, scientists, and professionals in drug development who utilize this specialized amino acid derivative in their work.
Introduction: Understanding the Molecule
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a derivative of the essential amino acid L-phenylalanine, distinguished by a methyl group on the alpha-amino nitrogen. This N-methylation is a critical structural modification that significantly alters the molecule's physicochemical and biological properties compared to its parent amino acid.
The primary rationale for N-methylation in peptide and medicinal chemistry is to enhance metabolic stability. The methyl group sterically hinders the amide bond, making peptides incorporating this residue more resistant to cleavage by proteases.[1][2][3] This increased stability can lead to improved bioavailability and a longer duration of action for peptide-based therapeutics.[3][4] The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its handling characteristics as a crystalline solid.[5]
Chemical and Physical Properties
A thorough understanding of the compound's properties is fundamental to its proper handling and application.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride | [6] |
| Synonyms | N-Methyl-L-phenylalanine hydrochloride, H-MePhe-OH HCl | [6] |
| CAS Number | 66866-67-9, 2366-30-5 | [6] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [6] |
| Molecular Weight | 215.67 g/mol | [6] |
| Appearance | White to off-white solid/fine crystalline powder | [7][8] |
| Melting Point | Not available for this specific salt. For the closely related L-Phenylalanine methyl ester hydrochloride, the melting point is in the range of 151-162°C.[7][8][9][10][11] | |
| Water Solubility | 40 mg/mL (223.19 mM) with sonication and pH adjustment to 1 with 1M HCl. | [6] |
Safety, Handling, and Personal Protective Equipment (PPE)
As an irritant, (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride requires careful handling to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties.
-
Skin Irritation (Category 2): Causes skin irritation.[12]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[12]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[12]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: When handling significant quantities of the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Safe Handling Protocols
Due to its irritant nature and fine powder form, specific precautions must be taken during weighing to prevent inhalation and surface contamination.
-
Preparation: Always handle the powder within a certified chemical fume hood, biological safety cabinet, or a dedicated exhausted balance enclosure.[13][14] Designate a specific area for this work and line it with an absorbent, leak-proof pad.[14]
-
Tare the Container: Place an empty container with a secure lid on the balance and tare it.[15][16]
-
Aliquoting: In the fume hood, carefully transfer the approximate amount of powder to the tared container and securely close the lid.[15][16]
-
Final Weighing: Move the closed container back to the balance to obtain the precise weight.
-
Solution Preparation: Return the closed container to the fume hood before opening it to prepare solutions.[15][16]
-
Minor Spills: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[17] Clean the area with a damp cloth.
-
Major Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
Solid Compound Storage
-
Temperature: Store the solid powder at -20°C for long-term stability (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years).[18]
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[17]
-
Hygroscopicity: As an amine hydrochloride salt, this compound is potentially hygroscopic.[5][8] The ionic nature of the salt, particularly the chloride ion, can attract and retain water molecules from the atmosphere.[19] This can lead to clumping of the powder and may affect weighing accuracy and long-term stability. Therefore, it is critical to minimize exposure to ambient air.
Solution Storage and Stability
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (see Section 4.1). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage of Solutions:
-
Degradation Pathways:
-
Hydrolysis: The ester linkage in related phenylalanine derivatives is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[20][21][22] While this specific compound does not have an ester group, degradation of the amide bond in peptides is a concern, which N-methylation helps to mitigate.
-
Photodegradation: Aromatic amino acids like phenylalanine can undergo photodegradation upon exposure to UV radiation.[23][24][25][26] The primary mechanism involves excitation of the phenyl ring, which can lead to the formation of radicals and subsequent degradation products.[24] To prevent this, always store solutions in light-protecting containers or in the dark.
-
Experimental Protocols and Application Notes
Preparation of Stock Solutions
The hydrochloride salt form of this compound enhances its aqueous solubility. However, for optimal dissolution, the following protocol is recommended.
-
Solvent Selection: For most applications, sterile, deionized water is the solvent of choice. For specific applications requiring organic solvents, dimethylformamide (DMF) can be used.[27]
-
Dissolution Procedure (Aqueous): a. To the accurately weighed solid, add the desired volume of water. b. Adjust the pH of the suspension to 1 with 1M HCl.[6] c. Sonicate the solution in an ultrasonic bath until the solid is completely dissolved.[6] d. For biological applications, neutralize the solution to the desired pH with a suitable buffer and sterile-filter through a 0.22 µm filter.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-methylated amino acids is in the synthesis of modified peptides. The steric hindrance from the N-methyl group can make peptide bond formation more challenging.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.[28][29]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.[28]
-
Coupling of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride: a. In a separate vessel, pre-activate the N-methylated amino acid (3.8 equivalents) with a potent coupling reagent such as HATU (3.8 equivalents) and an additive like HOAt (4 equivalents) in DMF for 5-10 minutes.[28] b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for an extended period, typically 4-12 hours, due to the increased steric hindrance.[28]
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[28]
-
Subsequent Couplings: The coupling of the next amino acid onto the N-methylated residue can also be sterically hindered. It is advisable to use the same enhanced coupling conditions as in step 3.[28]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).[28]
Incompatibilities
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can degrade the aromatic ring and other functional groups.
-
Strong Acids and Bases: While acidic conditions are used for dissolution, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis or other degradation reactions.[20]
-
Trace Metals: In parenteral nutrition solutions, copper has been shown to form complexes with amino acids, leading to precipitation. While not specifically studied for this compound, it is prudent to be aware of potential interactions with divalent cations in complex buffer systems.
Conclusion
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a valuable tool in drug discovery and peptide chemistry, primarily for its ability to confer proteolytic resistance. Its effective use hinges on a clear understanding of its properties and adherence to strict handling and storage protocols. As an irritant and potentially hygroscopic powder, appropriate engineering controls and personal protective equipment are essential. By following the detailed procedures outlined in these application notes, researchers can ensure the integrity of the compound and the safety of their laboratory personnel, leading to reliable and reproducible experimental outcomes.
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Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASĀYAN J. Chem, 4(2), 253-258. Retrieved from [Link]
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Request PDF. (2025). Kinetic of adsorption and of photocatalytic degradation of phenylalanine effect of pH and light intensity. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Mechanism of Phenylalanine Destruction under the Influence of UV Radiation and Reactive Oxygen Species. Retrieved from [Link]
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Valadan, M., et al. (2021). Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study. Molecules, 26(11), 3292. Retrieved from [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
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Chen, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 20(44), 7176-7184. Retrieved from [Link]
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Rebristova, K., et al. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Omega. Retrieved from [Link]
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PubMed. (1995). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 45(5), 465-469. Retrieved from [Link]
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PubMed. (1995). Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction. The Journal of Organic Chemistry, 60(17), 5348-5350. Retrieved from [Link]
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PubMed. (2003). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of Agricultural and Food Chemistry, 51(11), 3299-3303. Retrieved from [Link]
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Radboud Repository. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483-1490. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Product formation upon hydrolysis of L-phenylalanine methyl ester.... Retrieved from [Link]
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Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
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Reddit. (2021). Why is hydrogen chloride in everything?. r/chemistry. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of α-L-aspartyl-L-phenylalanine methyl ester. Retrieved from [Link]
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PubChem. (n.d.). 2-(Methylamino)-3-phenylpropanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]
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Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(8), 2495-2506. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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Monash University. (2009). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
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Ingenta Connect. (2014). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. Journal of Pharmacy and Pharmacology, 66(11), 1619-1631. Retrieved from [Link]
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PubMed. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690. Retrieved from [Link]
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Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-(methylamino)-3-oxo-3-phenylpropanoic acid. Retrieved from [Link]
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PubMed. (1999). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. The Journal of Organic Chemistry, 64(18), 6831-6833. Retrieved from [Link]
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PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 467-476. Retrieved from [Link]
- PubMed. (1976). Electrolyte compatibility in a synthetic amino acid hyperalimentation solution. American Journal of Health-System Pharmacy, 33(3), 236-240.
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PubMed. (1999). Incompatibility of trace element copper with amino acids in paediatric parenteral nutrition. European Journal of Pediatrics, 158(9), 771. Retrieved from [Link]
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(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride in asymmetric catalysis
An in-depth guide to the application of , this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The focus is on the practical application of chiral ligands derived from this readily available amino acid derivative in achieving high enantioselectivity in carbon-carbon bond-forming reactions.
Introduction: The Value of Chiral Amino Acid Scaffolds
(S)-2-(Methylamino)-3-phenylpropanoic acid, commonly known as N-methyl-L-phenylalanine, is a derivative of the natural amino acid L-phenylalanine.[1] Its hydrochloride salt provides a stable, crystalline, and easily handled solid for laboratory use.[1] While not typically used as a direct catalyst, its true value in asymmetric synthesis is realized when it is employed as a chiral precursor for the synthesis of more complex ligands. The inherent stereochemistry, rigid backbone, and functional handles (amine and carboxylic acid) make it an exemplary starting material for creating ligands that can effectively control the stereochemical outcome of a reaction.
One of the most successful applications of ligands derived from amino acids is in the enantioselective addition of organometallic reagents to carbonyl compounds. This guide will focus on a representative and widely studied transformation: the asymmetric addition of diethylzinc to aldehydes, catalyzed by a chiral β-amino alcohol ligand synthesized from (S)-2-(Methylamino)-3-phenylpropanoic acid.
Mechanistic Rationale: Why β-Amino Alcohols?
β-amino alcohols derived from chiral amino acids are powerful ligands, particularly in reactions involving dialkylzinc reagents. The causality behind their effectiveness lies in their ability to form a stable, bicyclic transition state with the zinc metal center.
-
Ligand-Metal Complex Formation : The chiral β-amino alcohol ligand reacts with diethylzinc, displacing one of the ethyl groups to form a zinc alkoxide. The nitrogen atom of the amino group then coordinates to the zinc center, creating a stable five-membered chelate ring.
-
Substrate Coordination and Activation : The aldehyde substrate then coordinates to the now Lewis-acidic zinc center through its carbonyl oxygen. This coordination polarizes the C=O bond, activating the aldehyde towards nucleophilic attack.
-
Stereocontrolled Alkyl Transfer : The crucial enantioselective step is the intramolecular transfer of an ethyl group from the zinc to the re- or si-face of the coordinated aldehyde. The chiral environment created by the ligand, particularly the bulky substituents originating from the parent amino acid (in this case, a benzyl group), sterically hinders one face of the aldehyde, forcing the ethyl group to add to the other face with high selectivity.
-
Catalyst Turnover : After the alkyl transfer, the resulting zinc alkoxide of the product alcohol is displaced by another molecule of aldehyde, regenerating the active catalytic species and completing the catalytic cycle.
dot graph "Asymmetric_Addition_Mechanism" { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="Chiral β-Amino Alcohol Ligand\n(from N-Me-L-Phe)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diethylzinc\n(Et2Zn)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Active Catalyst:\nChiral Zinc-Alkoxide Complex", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; D [label="Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Stereodetermining Transition State\n(Bicyclic Complex)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; F [label="Zinc-Product Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; G [label="Chiral Alcohol Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C [label="Reacts with Et2Zn", pos="1.5,1.5!"]; B -> C [pos="1.5,0.5!"]; C -> E [label="Coordinates Aldehyde"]; D -> E; E -> F [label="Intramolecular\nEthyl Transfer"]; F -> C [label="Product Release,\nRegenerates Catalyst"]; F -> G [label="Hydrolysis"]; } केंद Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc.
Application Protocol: Enantioselective Ethylation of Benzaldehyde
This section provides a detailed, two-part protocol. The first part describes the synthesis of the chiral ligand from (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride. The second part details its use in the asymmetric ethylation of benzaldehyde.
Part 1: Synthesis of (S)-N-Methyl-N-(2-hydroxy-2,2-diphenylethyl)-3-phenylalaninol
This protocol is a representative synthesis of a highly effective β-amino alcohol ligand. The carboxylic acid of N-methyl-L-phenylalanine is first reduced to the primary alcohol, which is then N-alkylated.
Experimental Workflow: Ligand Synthesis dot graph "Ligand_Synthesis_Workflow" { rankdir=LR; node [shape=record, style=filled, fontname="Helvetica", fontsize=10];
start [label="Start:\n(S)-2-(Methylamino)-3-phenylpropanoic acid HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Reduction\nReagent: LiAlH4\nSolvent: Anhydrous THF\nProduct: (S)-2-(Methylamino)-3-phenyl-1-propanol", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: N-Alkylation\nReagent: 2-Bromo-1,1-diphenylethanone\nBase: K2CO3\nSolvent: Acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Step 3: Ketone Reduction\nReagent: NaBH4\nSolvent: Methanol\nProduct: Chiral Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Final Product:\n(S)-N-Methyl-N-(2-hydroxy-2,2-diphenylethyl)-3-phenylalaninol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> end; } केंद Caption: Workflow for the synthesis of the chiral β-amino alcohol ligand.
Step-by-Step Protocol:
-
Reduction of the Carboxylic Acid:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (1.0 eq.) portion-wise.
-
Causality: The hydrochloride salt is neutralized by the hydride, and the carboxylic acid is reduced to the primary alcohol. Using an excess of LiAlH₄ ensures complete conversion. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filter the resulting white precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude (S)-2-(Methylamino)-3-phenyl-1-propanol, which can be used in the next step without further purification.
-
-
N-Alkylation and Subsequent Reduction:
-
Dissolve the crude amino alcohol (1.0 eq.) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 eq.) and 2-bromo-1,1-diphenylethanone (1.05 eq.).
-
Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent for this alkylation.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the resulting crude keto-amine in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Causality: NaBH₄ is a mild reducing agent suitable for the selective reduction of the ketone to the secondary alcohol in the presence of other functional groups.
-
Stir for 2 hours at room temperature, then quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final ligand by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Part 2: Asymmetric Ethylation of Benzaldehyde
Step-by-Step Protocol:
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the synthesized chiral β-amino alcohol ligand (0.05 eq., 5 mol%) in anhydrous toluene.
-
Cool the solution to 0 °C and add a 1.0 M solution of diethylzinc in hexanes (Et₂Zn, 1.2 eq.) dropwise.
-
Causality: The reaction between the ligand's alcohol and Et₂Zn is exothermic. Slow addition at 0 °C controls the reaction rate and prevents side reactions. Toluene is a common non-coordinating solvent for this reaction.
-
Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the active zinc-ligand complex.
-
-
Asymmetric Addition:
-
To the catalyst solution, add benzaldehyde (1.0 eq.) dropwise at 0 °C.
-
Causality: Maintaining a low temperature is often crucial for achieving high enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[2]
-
Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: The quench protonates the product alkoxide and destroys any remaining diethylzinc. This must be done carefully due to gas evolution (ethane).
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
The effectiveness of a chiral ligand is judged by the conversion of the starting material and the enantiomeric excess of the product. The following table summarizes typical results for the ethylation of various aldehydes using amino alcohol ligands derived from amino acids.
| Entry | Aldehyde | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 24 | >98 | 97 | S |
| 2 | 4-Chlorobenzaldehyde | 24 | >98 | 96 | S |
| 3 | 4-Methoxybenzaldehyde | 36 | 95 | 94 | S |
| 4 | Cinnamaldehyde | 48 | 88 | 91 | S |
| 5 | Cyclohexanecarboxaldehyde | 48 | 90 | 85 | S |
Data are representative and synthesized from typical outcomes reported in the literature for similar ligand systems.[2]
Conclusion
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a valuable and cost-effective building block in the field of asymmetric catalysis. While not a catalyst itself, its conversion into chiral β-amino alcohol ligands provides access to highly efficient catalytic systems for key C-C bond-forming reactions. The protocols and rationale presented herein demonstrate a practical, field-proven workflow for synthesizing and applying these ligands, enabling researchers to achieve high levels of enantioselectivity in the synthesis of valuable chiral molecules for pharmaceutical and materials science applications.
References
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride. As a key chiral intermediate, achieving high yield and purity is paramount. This document provides direct, experience-driven answers to common challenges encountered during its synthesis, focusing on the prevalent reductive amination pathway from L-phenylalanine.
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific experimental hurdles in a practical question-and-answer format, emphasizing the scientific principles behind our recommended solutions.
Issue 1: Suboptimal Yield in the N-Methylation Step
Question: My reductive amination of L-phenylalanine with formaldehyde is consistently producing low yields of the target N-methylated product. What are the probable causes and how can I enhance the conversion rate?
Answer: Low yield in this core transformation is a frequent obstacle. The problem typically originates from three critical areas: the choice and efficacy of the reducing agent, suboptimal pH control, or the instability of the key Schiff base intermediate.
Mechanistic Insight & Expert Analysis: The reaction proceeds through the formation of an imine (a Schiff base) between L-phenylalanine's primary amine and formaldehyde. This intermediate is subsequently reduced to the desired secondary amine. The efficiency and selectivity of this reduction step dictate the overall success.
Troubleshooting Protocol:
-
Re-evaluate Your Reducing Agent: The choice of hydride donor is critical for selectivity and efficiency.
-
Sodium Borohydride (NaBH₄): While common, NaBH₄ is a strong reducing agent that can indiscriminately reduce the formaldehyde starting material, leading to reagent waste and side reactions. Its reactivity is also highly pH-dependent.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a highly recommended reagent for reductive aminations. Its key advantage is its selectivity; it preferentially reduces the protonated iminium ion over carbonyls, minimizing side reactions. It remains effective across a moderately acidic pH range where the iminium ion is prevalent.
-
Sodium Triacetoxyborohydride (STAB): STAB is another excellent, mild, and selective reagent. It is particularly advantageous as it does not require acidic conditions and is less toxic than cyanoborohydride-based reagents.
-
-
Implement Strict pH Control: The reaction medium's pH is a delicate balance.
-
Optimal Range: The ideal pH for imine formation is slightly acidic, typically between 4 and 6. In this window, the formaldehyde carbonyl is sufficiently protonated to be activated for nucleophilic attack, while the phenylalanine amine remains largely deprotonated and nucleophilic.
-
Protocol: Buffer the reaction mixture. An acetate buffer is an effective choice. Continuously monitor the pH during the initial phase of the reaction and make minor adjustments with dilute acetic acid as needed.
-
-
Optimize Temperature and Monitoring:
-
Temperature: Conduct the reaction at controlled, cool temperatures (0-25 °C). This thermal discipline minimizes the rate of potential side reactions, such as the formation of the dimethylated byproduct.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the disappearance of the L-phenylalanine starting material using a suitable technique like Thin Layer Chromatography (TLC) or a rapid LC-MS analysis.
-
Optimized Reductive Amination Workflow
Caption: Optimized Reductive Amination Workflow
Issue 2: Controlling the Formation of the Di-methylated Impurity
Question: My final product is contaminated with a significant amount of (S)-2-(Dimethylamino)-3-phenylpropanoic acid. How can I prevent this over-methylation?
Answer: The formation of the tertiary amine is a classic competitive side reaction where the desired secondary amine product reacts again with formaldehyde and the reducing agent. Controlling this is primarily a matter of stoichiometry and reaction kinetics.
Mitigation Strategies:
-
Strict Stoichiometric Control: This is the most critical parameter. An excess of either formaldehyde or the reducing agent will inevitably promote the second methylation.
-
Actionable Protocol: Use a minimal excess of formaldehyde, ideally no more than 1.1 equivalents. The reducing agent should also be used in slight excess (e.g., 1.1-1.2 equivalents). Add the reducing agent slowly and in portions to keep its instantaneous concentration low, favoring the reduction of the primary imine.
-
-
Temperature Management: Lower reaction temperatures (e.g., 0-10 °C) decrease the rate of the second methylation more significantly than the first, thus improving selectivity for the desired mono-methylated product.
Impact of Stoichiometry on Product Distribution (Illustrative Data)
| Formaldehyde (Equiv.) | Reducing Agent (Equiv.) | Temp (°C) | Mono-methylated Product (%) | Di-methylated Impurity (%) |
| 1.1 | 1.1 | 5 | ~90-95% | <5% |
| 1.5 | 1.5 | 5 | ~70-75% | >20% |
| 1.1 | 1.1 | 25 | ~80-85% | ~10-15% |
Note: Actual results will vary based on specific conditions and reagents.
Issue 3: Challenges in Crystallizing the Final Hydrochloride Salt
Question: Upon adding HCl to my purified free base, I obtain a persistent oil or gummy solid instead of a crystalline powder. How can I achieve proper crystallization of the hydrochloride salt?
Answer: The inability to form a crystalline solid is almost always due to the presence of impurities, residual solvent, or water, which act as crystallization inhibitors. The choice of solvent for the salt formation is also paramount.
Systematic Purification and Crystallization Protocol:
-
Insist on a Pure Free Base: Before any attempt at salt formation, ensure the (S)-2-(Methylamino)-3-phenylpropanoic acid free base is pure and, critically, anhydrous.
-
Workup: After the reaction workup and extraction, wash the organic layer with brine to remove excess water.
-
Drying: Dry the organic extracts thoroughly over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent completely under high vacuum. Even trace amounts of solvent can disrupt the crystal lattice.
-
-
Select the Right Solvent System: The goal is to dissolve the free base in a solvent where the resulting hydrochloride salt has very low solubility.
-
Recommended Solvents: Anhydrous diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. A combination of a slightly more polar solvent for dissolution (like isopropanol or ethyl acetate) followed by the addition of a non-polar anti-solvent (like hexanes or heptane) is also a very effective technique.
-
Procedure:
-
Dissolve the pure, dry free base in a minimal volume of a suitable solvent (e.g., dry isopropanol).
-
With vigorous stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise.
-
The hydrochloride salt should precipitate. If an oil forms, stop the addition, and try adding a non-polar anti-solvent (e.g., hexanes) dropwise until turbidity persists, then cool the mixture.
-
-
-
Induce Crystallization:
-
Cooling: Once precipitation begins, cool the mixture to 0-5 °C to maximize the recovery of the solid.
-
Seeding: If available, adding a single, small crystal of a previous pure batch can provide a nucleation site and induce crystallization.
-
Mechanical Agitation: Gently scratching the inner wall of the flask at the liquid's surface with a glass rod can create microscopic imperfections that serve as nucleation points.
-
Decision Tree for Troubleshooting Crystallization
Caption: Troubleshooting Crystallization Issues
Frequently Asked Questions (FAQs)
Q1: How can I verify that the stereochemistry has been retained? A1: The stereochemical integrity of the (S)-enantiomer should be confirmed using a validated analytical method. The primary technique is chiral High-Performance Liquid Chromatography (HPLC) . Your product should be analyzed against a racemic standard to demonstrate the absence of the (R)-enantiomer. Additionally, measuring the specific rotation with a polarimeter and comparing it to the established literature value provides strong supporting evidence.
Q2: What are the most critical safety precautions for this synthesis? A2: Two reagents require special handling. Formaldehyde is a suspected carcinogen and potent sensitizer; always handle it in a certified chemical fume hood with appropriate PPE. Sodium cyanoborohydride is highly toxic and can liberate deadly hydrogen cyanide (HCN) gas upon contact with strong acid. Ensure any quenching steps are performed cautiously, and the reaction waste is neutralized properly before disposal.
Q3: Is this synthetic route applicable for producing the (R)-enantiomer? A3: Absolutely. The reductive amination conditions do not affect the stereocenter of the amino acid. Simply substituting the L-phenylalanine starting material with D-phenylalanine will yield (R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
Q4: What is a realistic, achievable yield for this synthesis? A4: For this two-step sequence (reductive amination followed by salt formation), a yield in the range of 75-90% is considered good to excellent. This is highly contingent on the purity of the starting materials, precise control over reaction conditions, and meticulous execution of the workup and purification steps.
References
Technical Support Center: Stability of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, also known as N-methyl-L-phenylalanine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding and controlling the stability of your molecule is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
Chemical Profile and Inherent Stability
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is an N-methylated derivative of the amino acid L-phenylalanine.[1][2] Its structure contains several key functional groups that dictate its stability profile:
-
Secondary Amine: The N-methyl group makes the amine secondary. Secondary amines are generally basic and can be susceptible to oxidation and N-nitrosation under specific conditions.[3] The protonated form (as the hydrochloride salt) is typically more stable against oxidation.
-
Carboxylic Acid: This group can participate in esterification reactions with alcohol solvents, particularly under acidic conditions, or form amide bonds. It also influences the molecule's solubility and pH-dependent charge.
-
Chiral Center: The alpha-carbon is a stereocenter. Harsh chemical conditions, particularly extremes of pH, can pose a risk of racemization, leading to the formation of the (R)-enantiomer, which could have different biological activity.
-
Phenyl Ring: The aromatic ring is generally stable but can be susceptible to hydroxylation under strong oxidative conditions.
The incorporation of an N-methyl group into amino acids often enhances resistance to enzymatic degradation by proteases, a property that is frequently exploited in peptide-based drug design.[4][5]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of N-methyl-L-phenylalanine hydrochloride in experimental settings.
Q1: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, the most probable non-enzymatic degradation pathways include:
-
Oxidation: The secondary amine is a potential site for oxidation, especially in the presence of trace metals, oxygen, or oxidizing agents.[6][7] This can lead to the formation of N-oxides or other oxidative degradants.
-
Hydrolysis: While the core structure is not readily hydrolyzable, if formulated with excipients containing ester or amide linkages, those could degrade and potentially interact with the primary molecule.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[6][7] Photolytic stress can generate free radicals, which may initiate cleavage of peptide bonds or other modifications.[6]
-
Racemization: Under strongly acidic or basic conditions, the chiral center at the alpha-carbon could potentially racemize. This is a critical consideration for stereospecific applications.[8]
-
Dimerization/Cyclization: Under conditions of prolonged heating or dehydration, amino acids can form cyclic dipeptides known as diketopiperazines. This is more common with the ester form of the amino acid.
Q2: How do pH and buffer selection impact the stability of my solution?
The pH of the solution is a critical stability parameter.
-
Acidic pH (pH 1-3): The compound will be fully protonated (cationic). This form is generally more stable against oxidation. However, very low pH combined with heat can promote acid-catalyzed degradation.
-
Neutral pH (pH 6-8): The molecule will exist predominantly as a zwitterion. This is often the pH range for biological assays, but it can also be where certain degradation reactions, like oxidation, are more likely to occur.
-
Alkaline pH (pH > 9): The compound will be deprotonated (anionic). Basic conditions can increase the risk of racemization and certain oxidative reactions.[8]
Buffer Choice: Avoid buffers that can react with your compound. For example, phosphate buffers may catalyze certain hydrolysis reactions in complex formulations, and amine-containing buffers (like Tris) could potentially undergo reactions, although this is less common. Volatile buffers like ammonium formate or acetate are preferable for applications involving mass spectrometry.
Q3: Is the compound sensitive to temperature and light?
Yes, both are important factors.
-
Temperature: Elevated temperatures accelerate most degradation reactions.[9] For long-term storage, solutions should be kept refrigerated (2-8 °C) or frozen (-20 °C to -80 °C). Be mindful of freeze-thaw cycles, which can cause aggregation or degradation for larger molecules and peptides.[7]
-
Light: As a compound with an aromatic ring, it is prudent to protect solutions from light to prevent photolytic degradation.[10][11] Use amber vials or wrap containers in aluminum foil, especially for long-term storage or during extended experiments.
Q4: What are the best practices for preparing and storing stock solutions?
-
Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solutions, use purified water (e.g., Milli-Q). The hydrochloride salt form generally confers good solubility in water.[2]
-
Concentration: Prepare concentrated stock solutions (e.g., 10-100 mM) in a stable solvent (e.g., water or DMSO). Store these at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions daily from the frozen stock. Avoid storing dilute aqueous solutions for extended periods at room temperature or 4°C.
-
Inert Atmosphere: For maximum stability, particularly if oxidative degradation is a concern, consider degassing the solvent and blanketing the solution vial with an inert gas like nitrogen or argon.
Q5: I see unexpected peaks in my HPLC/LC-MS analysis. What could they be?
Unexpected peaks are often degradants or impurities. Based on the structure, potential related impurities could include:
-
Phenylalanine: The parent amino acid, resulting from N-demethylation.
-
Phenylacetic acid or Benzaldehyde: Products of oxidative degradation of the phenyl side chain.[12][13]
-
Diketopiperazine: A cyclic dimer formed from two molecules of the corresponding methyl ester.
-
(R)-enantiomer: The stereoisomer formed via racemization. This would require a chiral chromatography method to resolve.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid loss of parent compound concentration. | Oxidative Degradation: Dissolved oxygen, trace metal contamination. | Degas solvents before use. Prepare solutions fresh. Add a chelating agent like EDTA (if compatible with your experiment). Store under an inert atmosphere (N₂ or Ar). |
| pH Instability: Solution pH is too high or too low. | Verify the pH of your solution. Use a stable, appropriate buffer system. | |
| Adsorption: Compound is adsorbing to the container surface. | Use low-adsorption vials (e.g., silanized glass or polypropylene). Include a small amount of organic solvent (e.g., acetonitrile) in the diluent if possible. | |
| Appearance of new peaks in chromatogram over time. | Forced Degradation: Exposure to heat, light, or extreme pH during sample processing or storage. | Protect samples from light and heat. Ensure autosampler temperature is controlled (e.g., 4°C). Re-evaluate solution pH. |
| Solvent Reactivity: Reaction with the solvent (e.g., esterification with methanol). | If using alcohol solvents for stock solutions, store them at -20°C or below and prepare aqueous working solutions fresh. Consider alternative solvents like DMSO or acetonitrile. | |
| High variability between experimental replicates. | Inconsistent Solution Preparation: Errors in weighing or dilution; preparing solutions at different times without proper storage. | Use a calibrated analytical balance. Prepare a single, large stock solution and aliquot it for storage. |
| Ongoing Degradation: The compound is degrading in the time it takes to run the assay. | Prepare samples immediately before analysis. Use a refrigerated autosampler. Investigate if the degradation occurs in the mobile phase and adjust its composition if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[14][15] This workflow is based on principles outlined in ICH guidelines.[10][16][17]
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Application: Aliquot the solution and expose it to the following conditions:
-
Acid: Add an equal volume of 0.2 M HCl to yield a final concentration of 0.1 M HCl. Store at 60°C.
-
Base: Add an equal volume of 0.2 M NaOH to yield a final concentration of 0.1 M NaOH. Store at room temperature.
-
Oxidative: Add an equal volume of 6% H₂O₂ to yield a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal: Store the solution at 60°C, protected from light.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines.
-
Control: Store a sample at 4°C, protected from light.
-
-
Timepoints: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) with both UV and MS detection.
-
Evaluation: Compare the chromatograms. Calculate the percentage of degradation. Use MS data to propose structures for the major degradation products.
Protocol 2: Recommended HPLC Method for Stability Testing
This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from potential non-chiral degradants.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient to elute the polar parent and any less polar degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 2 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection | UV at 210 nm & 254 nm; Mass Spec (ESI+) | 210 nm for general detection, 254 nm for the aromatic ring. MS for identification. |
Caption: Logical workflow for troubleshooting stability issues.
References
-
ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. (2023). European Medicines Agency. [Link]
-
ICH Guidelines for Stability Studies. (2012). SlideShare. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. [Link]
-
Forced Degradation Studies: Why, What & How. (n.d.). BioPharmaSpec. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. [Link]
-
Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 282, 184-191. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2015). BioPharm International. [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate. [Link]
-
Susceptible amino acids to chemical degradation. (n.d.). ResearchGate. [Link]
-
Metabolism of tyrosine and phenylalanine. (n.d.). DAV University. [Link]
-
Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]
-
The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. (1976). UBC Library Open Collections. [Link]
-
Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. (2016). ResearchGate. [Link]
-
Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. (1981). Journal of Bacteriology. [Link]
-
Amines In Pharmaceuticals. (n.d.). AnyLearn Ai. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (2005). [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). National Institutes of Health (NIH). [Link]
-
Method for extracting and separating phenylalanine by using N-alkyl-L-phenylalanine methyl ester. (2014). SciSpace. [Link]
-
HPLC Methods for analysis of Phenylalanine. (n.d.). HELIX Chromatography. [Link]
-
N-Methylphenylalanine. (n.d.). PubChem. [Link]
-
Stability of α‐L‐aspartyl‐L‐phenylalanine methyl ester hydrochloride in aqueous solutions. (1983). Journal of the Science of Food and Agriculture. [Link]
-
One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (2018). Scientific Reports. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2007). Asian Journal of Chemistry. [Link]
-
L-phenylalanine degradation I (aerobic). (n.d.). PubChem. [Link]
-
L-phenylalanine degradation IV (mammalian, via side chain). (n.d.). PubChem. [Link]
-
Nα-Methyl-L-phenylalanine hydrochloride. (n.d.). Chem-Impex. [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). [Link]
-
Phenylalanine hydroxylation and the tyrosine degradation pathway. (n.d.). ResearchGate. [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 11. database.ich.org [database.ich.org]
- 12. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Enantiomeric Excess of (S)-2-(Methylamino)-3-phenylpropanoic Acid
Welcome to the technical support center for the synthesis and purification of (S)-2-(Methylamino)-3-phenylpropanoic acid, a key phenylalanine derivative.[1] This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric excess (e.e.) of this compound. Here, we address common challenges and provide in-depth, troubleshooting-focused answers to frequently asked questions.
Section 1: Troubleshooting Low Enantiomeric Excess
Low enantiomeric excess is a frequent hurdle in chiral synthesis. This section provides a logical workflow to diagnose and resolve the underlying issues.
Q1: My asymmetric synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid resulted in a low e.e. Where do I start troubleshooting?
The first and most critical step is to validate your analytical method.[2] It's not uncommon for chromatographic issues to mimic poor enantioselectivity.
Actionable Troubleshooting Steps:
-
Analytical Method Validation:
-
Prepare a Racemic Standard: Synthesize or purchase a true racemic (50:50) mixture of (R)- and (S)-2-(Methylamino)-3-phenylpropanoic acid.
-
Analyze the Racemic Standard: Use your current chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to analyze this standard.
-
Expected Outcome: You should observe two baseline-separated peaks of equal area.
-
Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization before you can accurately assess the e.e. of your reaction products.[2]
-
-
Examine Starting Materials and Reagents:
-
Purity of Phenylalanine Precursor: Impurities in your starting material (e.g., phenylalanine or a derivative) can interfere with the stereochemical control of the reaction. Some impurities might act as competitive inhibitors for your chiral catalyst.[2]
-
Catalyst Integrity: Even high-quality chiral catalysts can degrade if not handled or stored correctly.[2] Consider performing a control reaction with a fresh batch of catalyst.
-
-
Review Reaction Conditions:
-
Temperature Control: In many asymmetric syntheses, lower temperatures lead to higher enantioselectivity. Ensure your reaction temperature was precisely controlled.
-
Solvent Effects: The choice of solvent can dramatically influence the e.e. in asymmetric reactions.[3] For instance, switching from toluene to diethyl ether or THF has been shown to improve e.e. in some copper-catalyzed asymmetric additions.[3]
-
Reaction Time: Monitor the reaction over time. A non-selective background reaction can sometimes occur, leading to a decrease in the overall e.e. as the reaction progresses.[2]
-
Section 2: Method-Specific FAQs and Optimization Guides
This section delves into specific methodologies for synthesizing and purifying (S)-2-(Methylamino)-3-phenylpropanoic acid with high enantiomeric purity.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly.[4][5][6][7][8]
Q2: What are the primary asymmetric synthesis strategies for preparing enantiomerically enriched N-methylated amino acids like (S)-2-(Methylamino)-3-phenylpropanoic acid?
Several effective strategies exist, each with its own set of considerations:
-
Reductive Amination of Phenylpyruvate: This biocatalytic approach uses engineered microorganisms to produce N-methylphenylalanine.[9] It's considered a "greener" alternative to some chemical methods but may require specialized expertise in metabolic engineering.[9]
-
Asymmetric Alkylation of Glycine Derivatives: This method involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine template.[10]
-
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. For example, asymmetric synthesis of N-Boc-β-methylphenylalanines has been achieved using Sharpless catalytic epoxidation as the source of chirality.[11]
Chiral Resolution
Chiral resolution separates a racemic mixture into its constituent enantiomers.[12]
Q3: I have a racemic mixture of 2-(Methylamino)-3-phenylpropanoic acid. What are the most effective methods for chiral resolution to isolate the (S)-enantiomer?
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (an enantiomerically pure acid or base) to form diastereomeric salts.[13] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13]
-
Enzymatic Resolution: Enzymes are highly stereoselective and can be used to resolve racemic mixtures.[][15] For amino acids, this often involves:
-
Derivatizing the racemic amino acid (e.g., N-acylation).
-
Using an enzyme (e.g., an acylase) that selectively hydrolyzes one enantiomer of the derivative.[13][]
-
Separating the resulting free amino acid from the unreacted derivatized enantiomer.[]
-
-
Chiral Chromatography: Preparative chiral HPLC can be used to separate enantiomers on a larger scale.[13] This method relies on a chiral stationary phase that interacts differently with each enantiomer.[13]
Enrichment of Enantiomeric Excess
Q4: My product has a moderate e.e. (e.g., 80-90%). How can I improve this to >99% e.e.?
Recrystallization is a powerful technique for enriching the enantiomeric excess of a crystalline solid.[16][17][18][19][20]
-
Principle: The less abundant enantiomer is often more soluble in the recrystallization solvent and will preferentially remain in the mother liquor, while the more abundant enantiomer crystallizes out, leading to a higher e.e. in the solid phase.[16]
Workflow for Enantiomeric Enrichment by Recrystallization:
Caption: Workflow for improving enantiomeric excess via recrystallization.
Detailed Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[20]
-
Dissolution: Dissolve the compound in the minimum amount of boiling solvent.[17]
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[17]
-
Crystal Collection: Collect the crystals by vacuum filtration.[17]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[19]
-
Drying: Dry the crystals thoroughly.[17]
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, this can trap impurities.[19] This may occur if the boiling point of the solvent is higher than the melting point of the compound.[17] Try using a lower-boiling solvent or a different solvent system.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be supersaturated.[16] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound to induce crystallization.[19]
Section 3: Analytical Methods for Determining Enantiomeric Excess
Accurate determination of e.e. is crucial for validating your synthetic and purification methods.[21][22][23][24][25]
Q5: What are the standard analytical techniques for determining the enantiomeric excess of (S)-2-(Methylamino)-3-phenylpropanoic acid?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[21][22][26]
Key Components of a Chiral HPLC Method:
| Component | Description | Key Considerations |
| Chiral Stationary Phase (CSP) | The column packing contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. | Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are widely used for amino acid derivatives.[26] |
| Mobile Phase | A mixture of solvents that carries the sample through the column. | For normal-phase chiral separations, mixtures of hexane and an alcohol (e.g., isopropanol) are common.[27] |
| Detector | Typically a UV detector set to a wavelength where the compound absorbs light. | For enhanced specificity, a circular dichroism (CD) detector can be used.[22] |
Troubleshooting Chiral HPLC Separations:
-
Poor Resolution: If the enantiomer peaks are not well-separated, you can try:
-
Adjusting the mobile phase composition (e.g., changing the percentage of alcohol).[27]
-
Lowering the flow rate.
-
Decreasing the column temperature.
-
-
Loss of Resolution Over Time: The column may be fouled.[27] Wash the column with a stronger solvent (e.g., 100% ethanol or methanol) to remove adsorbed impurities.[27]
Alternative and Emerging Techniques:
-
Gas Chromatography (GC) with a Chiral Column: This can be a high-resolution method, especially when coupled with mass spectrometry.[28]
-
Mass Spectrometry-based Methods: Techniques involving the formation of diastereomeric complexes with a chiral selector (like β-cyclodextrin) in the gas phase can be used to determine e.e.[29]
References
-
A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. ACS Publications. Available from: [Link]
-
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. SpringerLink. Available from: [Link]
-
Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Sci-Hub. Available from: [Link]
-
Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona. Available from: [Link]
-
Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. MDPI. Available from: [Link]
-
Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Available from: [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PubMed Central. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Recrystallization. Wired Chemist. Available from: [Link]
-
Recrystallization (chemistry). Wikipedia. Available from: [Link]
-
Chromatograms of enantiomer separation of racemic N-PHT phenylalanine... ResearchGate. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. National Institutes of Health. Available from: [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available from: [Link]
-
The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central. Available from: [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Available from: [Link]
-
Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis of 2-phenylpropionic acid. PrepChem.com. Available from: [Link]
-
Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions. ResearchGate. Available from: [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available from: [Link]
-
N-Methylphenylalanine. PubChem. Available from: [Link]
-
Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PubMed Central. Available from: [Link]
-
Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. National Institutes of Health. Available from: [Link]
-
Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society. Available from: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available from: [Link]
-
HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available from: [Link]
-
The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. Available from: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PubMed Central. Available from: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available from: [Link]
-
How can I improve my chiral column resolution?. ResearchGate. Available from: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]
-
Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Available from: [Link]
-
Preparation of 3-phenylpropionic acid. PrepChem.com. Available from: [Link]
-
An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. PubMed Central. Available from: [Link]
-
Emerging methods for the rapid determination of enantiomeric excess. PubMed. Available from: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]
-
determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Bohrium. Available from: [Link]
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- 4. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
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- 20. mt.com [mt.com]
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- 22. uma.es [uma.es]
- 23. Emerging methods for the rapid determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Common side reactions in the synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Technical Support Center: Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Welcome to the technical support guide for the synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, an N-methylated derivative of L-phenylalanine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. The guidance herein is structured to address challenges related to yield, purity, and stereochemical integrity, ensuring a robust and reproducible process.
Troubleshooting Guide
This section addresses specific, common problems observed during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.
Q1: My final product shows significant enantiomeric impurity (the (R)-isomer). What causes this racemization, and how can I prevent it?
A1: Racemization, the formation of the undesired (R)-isomer from your (S)-starting material, is a critical issue that compromises the chiral integrity of your final product.
Primary Causes:
-
Harsh pH Conditions: The alpha-proton on the chiral carbon is susceptible to abstraction under strongly basic or acidic conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.
-
Elevated Temperatures: High reaction temperatures, especially during prolonged reaction times or work-up procedures, can provide the energy needed to overcome the activation barrier for epimerization.
-
Reaction Mechanism: Certain synthetic routes are more prone to racemization. For instance, methods involving activation of the carboxylic acid group can sometimes facilitate racemization if not properly controlled.
Preventative & Corrective Actions:
-
Method Selection: The Eschweiler-Clarke reaction is a well-regarded method for N-methylation of amino acids as it generally proceeds with retention of configuration and is known to minimize racemization.[1]
-
Strict pH Control: Maintain the pH within a mild range throughout the synthesis and work-up. Avoid excessively high or low pH for extended periods.
-
Temperature Management: Conduct the reaction at the lowest effective temperature. The Eschweiler-Clarke reaction is typically performed at near-boiling temperatures, but optimization studies should be performed to find a balance between reaction rate and stereochemical preservation.[2]
-
Chiral Analysis: Regularly monitor the enantiomeric excess (e.e.) of your material using appropriate analytical techniques.
Recommended Protocol: Chiral HPLC Analysis A robust method for determining enantiomeric purity involves derivatization followed by HPLC or direct separation on a chiral stationary phase (CSP).[3][4]
-
Derivatization (Indirect Method): React the sample with a chiral derivatizing agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to form diastereomers.[5] These can then be separated on a standard achiral C18 reversed-phase column.[5]
-
Direct Method: Utilize a chiral HPLC column, such as a ligand-exchange or cyclodextrin-based column, which can separate the enantiomers without prior derivatization.[4][6]
Q2: My LC-MS analysis shows a prominent impurity with a mass of +14 Da compared to my product. What is this, and how do I get rid of it?
A2: This impurity is almost certainly the over-methylated by-product, (S)-2-(Dimethylamino)-3-phenylpropanoic acid. It arises from the methylation of your desired secondary amine product to form a tertiary amine.
Primary Causes:
-
Incorrect Stoichiometry: Using an excessive amount of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction or methyl iodide in direct alkylation) is the most common cause.[7]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with correct stoichiometry, can lead to the slow formation of the over-methylated product.
Preventative & Corrective Actions:
-
Stoichiometric Control: Carefully control the molar equivalents of your methylating agent. For the Eschweiler-Clarke reaction, using an excess of formic acid relative to formaldehyde helps ensure the reductive cycle is efficient and minimizes side reactions.[1][2] For direct alkylation, use just over one equivalent of the methylating agent.
-
Reaction Monitoring: Track the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material (L-phenylalanine) is consumed and before significant amounts of the dimethylated product appear.
-
Purification: This impurity can be challenging to remove due to its similar polarity to the desired product.
-
Recrystallization: Careful selection of a solvent system for recrystallization of the hydrochloride salt can sometimes selectively precipitate the desired product, leaving the more soluble dimethylated by-product in the mother liquor.
-
Preparative Chromatography: If high purity is required, preparative reversed-phase HPLC is an effective, albeit costly, method for separation.[8]
-
Q3: My reaction yield is consistently low, and I see a lot of unreacted L-phenylalanine. What's going wrong?
A3: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.
Primary Causes:
-
Inefficient Imine Formation: In reductive amination pathways like the Eschweiler-Clarke reaction, the initial formation of the imine intermediate between L-phenylalanine and formaldehyde is crucial.[9][10] This step can be slow or incomplete if conditions are not optimal (e.g., incorrect pH).
-
Inactive Reducing Agent: The reducing agent (formic acid in Eschweiler-Clarke, or other hydrides like NaBH₃CN in other methods) may be old, degraded, or insufficient.[11][12]
-
Poor Temperature Control: While high temperatures can cause racemization, temperatures that are too low will result in a sluggish or stalled reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-quality formaldehyde and formic acid. Ensure the concentration of the formaldehyde solution is accurate.
-
Optimize Reaction Conditions:
-
Temperature: For the Eschweiler-Clarke reaction, ensure the mixture reaches a gentle reflux (typically 80-100°C).[2][10]
-
pH: The reaction proceeds via an iminium ion, and the pH should be suitable for its formation.[10] While the reaction is typically run neat with formic acid, ensuring all components are well-mixed is key.
-
-
Pre-formation of Imine: In some cases, pre-forming the imine by stirring the amine and aldehyde together before adding the reducing agent can improve yields, though this is less common for the one-pot Eschweiler-Clarke procedure.[13]
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing (S)-2-(Methylamino)-3-phenylpropanoic acid?
A1: The choice of method depends on scale, available equipment, and purity requirements.
-
Eschweiler-Clarke Reaction: This is often the preferred method. It uses inexpensive reagents (formaldehyde and formic acid), is a one-pot procedure, and crucially, it avoids the formation of quaternary ammonium salts and typically preserves the stereochemistry of the chiral center.[1][9]
-
Direct Alkylation: Using a methylating agent like methyl iodide or dimethyl sulfate on a protected L-phenylalanine derivative is another common route.[14] This requires additional protection and deprotection steps, which adds to the cost and complexity. It also carries a higher risk of over-methylation if not carefully controlled.
-
Reductive Amination of Phenylpyruvic Acid: This route involves reacting phenylpyruvic acid with methylamine in the presence of a reducing agent.[12][15] While effective, achieving high enantioselectivity can be challenging and often requires a chiral catalyst or a subsequent resolution step.[12][16]
Q2: What is the mechanism of the Eschweiler-Clarke reaction, and why does it stop at the tertiary amine?
A2: The mechanism involves two key stages per methylation:
-
Imine/Iminium Ion Formation: The amine (starting L-phenylalanine or the intermediate secondary amine) attacks formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion.[10][11]
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[1][2]
This process repeats for a primary amine to yield the tertiary amine. The reaction stops at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[1] This is a key advantage of the method.
Q3: Which analytical techniques are essential for quality control?
A3: A combination of techniques is required for comprehensive quality control:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure, including the presence of the N-methyl group and the absence of starting materials or formyl impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities like the over-methylated by-product.
-
Chiral HPLC: Essential for determining the enantiomeric purity (e.g., the ratio of S to R isomers), which is a critical quality attribute.[3][17]
-
FT-IR Spectroscopy: Can be used to monitor the disappearance of the primary amine N-H stretches and the appearance of the secondary amine N-H stretch.
Visual Aids and Data
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired synthetic route from L-phenylalanine to the N-methylated product versus the two most common side reactions: over-methylation and racemization.
Caption: Desired reaction pathway vs. common side reaction pathways.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: A logical workflow for troubleshooting low reaction yields.
Table 1: Common Impurities and Analytical Signatures
| Impurity | Common Cause | Mass Spec Signature (vs. Product) | Recommended Analytical Technique |
| (R)-Isomer | High temp; harsh pH | Same Mass | Chiral HPLC[3] |
| (S)-2-(Dimethylamino)-... | Excess methylating agent | +14 Da | LC-MS, ¹H NMR |
| L-Phenylalanine | Incomplete reaction | -14 Da | LC-MS, TLC |
| N-Formyl-L-phenylalanine | Incomplete reduction (E-C) | +14 Da | LC-MS, ¹H NMR |
References
- Analyses of amino acids, Enantiomeric purity. (n.d.).
- A Researcher's Guide to Chiral Purity Analysis of N,N-Dimethyl-L-Valine. (2025). BenchChem.
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Eschweiler–Clarke reaction. (n.d.). Grokipedia.
-
Gecse, O., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Retrieved from [Link]
- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
- Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC.
-
Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Retrieved from [Link]
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.Shandong University at Weihai.
- Technical Support Center: Purification of Phenylalanylphenylalanine Methyl Ester. (2025). BenchChem.
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]
-
Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. (2025). ResearchGate. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
-
2-phenylpropionic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved from [Link]
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 4. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
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- 13. reddit.com [reddit.com]
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- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Overcoming Impurities in (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride Production
Welcome to the technical support center for the synthesis and purification of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during the production of this important chiral amino acid derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride production, providing a foundational understanding of impurity control.
Q1: What are the common types of impurities encountered in the synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride?
A1: Impurities in (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route employed. Common starting material for the synthesis is L-phenylalanine or its derivatives.[1] Therefore, impurities can originate from the starting materials themselves or be generated as by-products during the reaction. Examples include:
-
Unreacted Starting Materials: Residual L-phenylalanine or its ester derivative.
-
Over-methylated Species: N,N-dimethyl-L-phenylalanine, which can form if the methylation reaction is not well-controlled.
-
By-products from Reductive Amination: If synthesized via reductive amination of a keto-acid precursor, potential impurities include the corresponding α-hydroxy acid.[2]
-
Impurities from Reagents: By-products from coupling agents or protecting groups used during synthesis.[3][4]
-
-
Stereoisomeric Impurities: The most critical impurity in this chiral synthesis is the undesired (R)-enantiomer, also known as the D-enantiomer. The presence of the (R)-enantiomer can have significantly different pharmacological and toxicological profiles.[5]
-
Degradation Products: These can form during the manufacturing process or upon storage.[6] For amino acid derivatives, degradation can be initiated by factors such as pH, temperature, and light.
-
Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[7]
Q2: Why is controlling the stereoisomeric impurity, the (R)-enantiomer, so critical?
A2: In chiral pharmaceuticals, the two enantiomers of a molecule can have vastly different biological activities.[5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause undesirable side effects or toxicity.[8] Therefore, regulatory agencies require stringent control of enantiomeric purity to ensure the safety and efficacy of the drug substance.[6]
Q3: What are the regulatory thresholds for impurities that I should be aware of?
A3: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances.[9] The key thresholds from ICH Q3A/B are:
| Threshold | Limit | Requirement |
| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings. |
| Identification | > 0.10% | Impurities exceeding this level must be structurally identified. |
| Qualification | > 0.15% | Impurities above this threshold must be qualified through toxicological studies to ensure their safety. |
Note: These are general thresholds and can vary based on the maximum daily dose of the drug.
Q4: Which analytical techniques are most suitable for analyzing impurities in (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
For Chiral Purity: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for separating and quantifying enantiomers.[10][11]
-
For Process-Related Impurities: Reversed-Phase HPLC (RP-HPLC) with UV detection is commonly used to separate and quantify non-chiral impurities.[12]
-
For Structural Elucidation: For identifying unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis and purification of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
Issue 1: High Levels of the (R)-Enantiomer Detected by Chiral HPLC
High levels of the unwanted (R)-enantiomer compromise the stereochemical purity of the final product.
Troubleshooting Workflow
Caption: Workflow for troubleshooting high (R)-enantiomer content.
Detailed Steps & Protocols
-
Verify Starting Material Purity:
-
Causality: The enantiomeric purity of your final product can only be as good as your starting material. L-phenylalanine can contain small amounts of D-phenylalanine.
-
Protocol:
-
Obtain a certificate of analysis for your L-phenylalanine raw material, paying close attention to the specified enantiomeric purity.
-
Independently verify the enantiomeric purity using a validated chiral HPLC method.
-
If the starting material has high levels of the (R)-enantiomer, source a higher purity grade.
-
-
-
Evaluate Reaction Conditions for Racemization:
-
Causality: The α-proton of amino acids is susceptible to deprotonation under harsh conditions (high temperature, strong base, or strong acid), which can lead to racemization.
-
Action:
-
Temperature: If your synthesis involves high temperatures, explore if the reaction can be performed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
pH Control: During N-methylation or other synthetic steps, carefully control the pH. Avoid prolonged exposure to strongly basic or acidic conditions. The use of milder bases (e.g., potassium carbonate instead of sodium hydroxide) or controlled addition of reagents can mitigate racemization.
-
-
-
Optimize Purification:
-
Causality: If some level of the (R)-enantiomer is unavoidable, an effective purification method is necessary to remove it.
-
Action:
-
Preparative Chiral HPLC: This is a direct method to separate the enantiomers. While effective, it can be costly and time-consuming for large-scale production.
-
Diastereomeric Recrystallization: This classical resolution technique involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
-
-
Issue 2: Presence of Over-Methylated Impurity (N,N-dimethyl-L-phenylalanine)
The formation of the di-methylated by-product indicates a lack of selectivity in the methylation step.
Troubleshooting Workflow
Caption: Workflow for troubleshooting over-methylation.
Detailed Steps & Protocols
-
Optimize Stoichiometry of the Methylating Agent:
-
Causality: Using a large excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) will drive the reaction towards the di-methylated product.
-
Protocol:
-
Carefully control the stoichiometry of the methylating agent. Start with 1.0-1.1 equivalents and incrementally increase if the reaction is incomplete.
-
Use a slow, controlled addition of the methylating agent to the reaction mixture to avoid localized high concentrations.
-
-
-
Control Reaction Temperature and Time:
-
Causality: Higher temperatures and longer reaction times can lead to over-methylation.
-
Protocol:
-
Perform the methylation at a lower temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress frequently using an appropriate in-process control (IPC) method like TLC or HPLC. Quench the reaction as soon as the desired mono-methylated product is maximized.
-
-
-
Consider Alternative Methylating Agents:
-
Causality: The reactivity of the methylating agent can influence selectivity.
-
Action: If over-methylation is persistent, consider using a less reactive methylating agent or a different synthetic strategy altogether, such as reductive amination if applicable.
-
Issue 3: Poor Yield and Purity after Recrystallization
Recrystallization is a key purification step, and its inefficiency can lead to a product that does not meet specifications.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor recrystallization.
Detailed Steps & Protocols
-
Optimize the Solvent System:
-
Causality: The choice of solvent is critical for effective purification by recrystallization. The desired compound should be soluble in the hot solvent and sparingly soluble at cold temperatures, while the impurities should be either highly soluble or insoluble in the solvent at all temperatures.
-
Protocol:
-
For amino acid hydrochlorides, aqueous solutions or mixtures of alcohols (e.g., ethanol, isopropanol) and water are often good starting points.[13]
-
Perform small-scale solvent screening to identify a suitable solvent or solvent/anti-solvent system.
-
Ensure the final product is fully dissolved at an elevated temperature before cooling.
-
-
-
Control the Cooling Rate:
-
Causality: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Protocol:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the solution in an ice bath or refrigerator for a sufficient period to maximize crystal formation.
-
Avoid agitating the solution excessively during the initial stages of cooling.
-
-
-
Utilize Seeding:
-
Causality: Seeding the supersaturated solution with a small amount of high-purity product can promote the crystallization of the desired form and improve crystal size and purity.
-
Protocol:
-
Prepare seed crystals by taking a small amount of a previously purified batch.
-
Add the seed crystals to the solution once it has cooled slightly below its saturation temperature.
-
-
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating amino acid derivatives.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.
-
Example Conditions:
-
Column: Chiralcel OD-H (or similar)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
-
Dissolution: In a suitable flask, add the crude (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride and a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water). Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. polypeptide.com [polypeptide.com]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
Validation & Comparative
A Senior Application Scientist's Guide to the Titrimetric Validation of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride Purity
Abstract
In the landscape of pharmaceutical development and chemical research, the precise quantification of active ingredients and reagents is not merely a procedural step but the bedrock of reliable and reproducible science. This guide provides an in-depth, experience-driven comparison on the validation of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, a key phenylalanine derivative, focusing on the classical yet robust technique of titration. We will dissect a detailed potentiometric titration protocol, rationalize the experimental choices, and benchmark its performance against modern chromatographic methods. This document is intended for researchers, analytical scientists, and quality control professionals who require a practical and scientifically rigorous approach to purity assessment.
Introduction: The "Why" Behind Purity Validation
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, also known as N-Methyl-L-phenylalanine hydrochloride, is a chiral amino acid derivative used in peptide synthesis and as a building block in the creation of complex pharmaceutical molecules.[1][2] Its purity is paramount; impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants with potentially adverse biological effects.
An assay, which is a quantitative analysis to determine the precise amount of a substance, is a critical component of quality control.[3] While modern techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for identifying and quantifying impurities, titration remains a powerful, accurate, and often preferred pharmacopoeial method for determining the overall purity (assay) of an acidic or basic compound.[4] This guide will demonstrate that far from being an outdated technique, titration, when properly validated, offers exceptional precision and serves as an essential tool in the analytical chemist's arsenal.
The Chemical Principle: Acid-Base Titration of an Amino Acid Hydrochloride
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (C₁₀H₁₄ClNO₂) is the salt of a weak base (N-methyl-L-phenylalanine) and a strong acid (hydrochloric acid).[2] In an aqueous or protic solvent, the compound behaves as an acid due to the protonated methylamino group. This acidic nature allows for a direct titration with a strong base, such as sodium hydroxide (NaOH), in an aqueous medium or with a titrant like tetrabutylammonium hydroxide (TBAH) in a non-aqueous system.
The reaction is a straightforward neutralization: C₁₀H₁₃NO₂·HCl + NaOH → C₁₀H₁₃NO₂ + NaCl + H₂O
The equivalence point, where moles of base equal the initial moles of the acidic analyte, can be detected potentiometrically using a pH electrode. This method is superior to colorimetric indicators as it is objective and provides a much clearer endpoint, especially in non-aqueous or slightly colored solutions.
For hydrochloride salts of weakly basic amines, non-aqueous titration is often the method of choice to achieve a sharper endpoint.[5][6][7] Solvents like glacial acetic acid can enhance the basicity of the halide ion, allowing for titration with a strong acid like perchloric acid, often with the addition of mercuric acetate to replace the halide with the more basic acetate ion.[7][8] However, for this specific compound, a direct aqueous or alcoholic titration with a strong base is a viable and simpler starting point for validation.
Workflow for Purity Determination by Potentiometric Titration
A validated titration method is a self-validating system.[9][10][11] The workflow must include steps for standardization and system suitability to ensure the reliability of the results before the sample is even weighed.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (66866-67-9) for sale [vulcanchem.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. researchgate.net [researchgate.net]
- 5. PA- I Non aqueous titration (HRB) | PDF [slideshare.net]
- 6. stpeters.co.in [stpeters.co.in]
- 7. Nonaqueous_titration [chemeurope.com]
- 8. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 9. usp.org [usp.org]
- 10. selectscience.net [selectscience.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to the Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Introduction: The Significance of N-Methyl-L-phenylalanine
(S)-2-(Methylamino)-3-phenylpropanoic acid, more commonly known as N-methyl-L-phenylalanine, is a non-proteinogenic α-amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its incorporation into peptide backbones imparts critical pharmacokinetic advantages, such as increased metabolic stability against proteolytic degradation, enhanced membrane permeability, and the ability to modulate peptide conformation.[2] These properties often translate to improved oral bioavailability and in vivo half-life of peptide-based therapeutics. This guide provides an in-depth comparison of the primary synthetic routes to its hydrochloride salt, offering researchers a critical evaluation of both established chemical methodologies and modern biocatalytic alternatives.
Core Synthetic Strategies: An Overview
The synthesis of N-methyl-L-phenylalanine can be broadly categorized into two major approaches: traditional chemical synthesis and biocatalytic methods. Chemical routes typically start from L-phenylalanine or a related precursor and achieve N-methylation through various protection, activation, and alkylation strategies. In contrast, biocatalytic routes leverage the high stereoselectivity of enzymes to perform asymmetric synthesis, often starting from a prochiral keto acid.
Figure 1: High-level overview of synthetic strategies.
Part 1: Chemical Synthesis Methodologies
Chemical methods offer versatility and access to a wide range of derivatives but often involve multi-step processes, the use of hazardous reagents, and potential for racemization if not carefully controlled.
Route 1: Direct N-Methylation of L-Phenylalanine
This classical approach is conceptually straightforward but requires a careful protection strategy to avoid undesirable side reactions, such as O-alkylation of the carboxyl group or over-methylation to form the quaternary ammonium salt. The general workflow involves protecting the carboxyl and amino groups, methylating the nitrogen, and finally, deprotecting the molecule.
Causality in Experimental Choices:
-
Protection: The amine is typically protected with a group like benzyloxycarbonyl (Cbz), which is stable to the basic conditions required for methylation but can be cleanly removed later via hydrogenation. The carboxyl group is often converted to an ester (e.g., methyl ester) to prevent it from interfering with the base-mediated methylation.
-
Methylation: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the N-H of the protected amine, generating an anion that readily attacks a methylating agent like methyl iodide (CH₃I).[1][3]
-
Deprotection: The Cbz group is removed by catalytic hydrogenation (e.g., H₂ over Pd/C), a mild method that typically does not affect the stereocenter. The ester is then hydrolyzed under basic or acidic conditions, followed by acidification to yield the final hydrochloride salt.
Figure 2: Workflow for Direct N-Methylation.
Experimental Protocol (Adapted from N-methylation of L-alanine):
-
Protection: Dissolve L-phenylalanine in 2 M NaOH solution and cool to 0°C. Concurrently add benzyl chloroformate (Cbz-Cl) and 2 M NaOH to maintain a pH between 9 and 10. Stir for 2-3 hours at room temperature. Acidify with 1 M HCl to precipitate N-Cbz-L-phenylalanine.[1]
-
Methylation: Suspend N-Cbz-L-phenylalanine (1.0 eq) in anhydrous THF. Add NaH (2.2 eq) portion-wise at 0°C under an inert atmosphere. Stir for 1 hour at room temperature. Cool to 0°C and add methyl iodide (2.5 eq). Allow to react for several hours.[3]
-
Deprotection: Dissolve the N-Cbz-N-methyl-L-phenylalanine product in methanol. Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere until the reaction is complete (monitored by TLC).[2]
-
Final Salt Formation: Filter the catalyst and evaporate the solvent. Dissolve the resulting free amino acid in a minimal amount of water or methanol and add a stoichiometric amount of hydrochloric acid. Evaporate the solvent to yield the hydrochloride salt.
Route 2: Synthesis via Oxazolidinone Intermediate
This is one of the most efficient and widely used methods for synthesizing N-methyl amino acids.[2] It involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone intermediate. This intermediate is then reductively cleaved to yield the N-methylated product. This strategy elegantly protects both the nitrogen and the carboxyl oxygen simultaneously, preventing side reactions and often proceeding with high stereochemical fidelity.
Causality in Experimental Choices:
-
Oxazolidinone Formation: An N-protected amino acid (e.g., N-Cbz-L-phenylalanine) is reacted with formaldehyde, typically in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). This forms a five-membered ring, locking the stereocenter.
-
Reductive Cleavage: The key step is the ring-opening. A reducing agent, commonly triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA), is used. The acid protonates the ring oxygen, facilitating a hydride attack from the silane on the iminium ion intermediate that forms, yielding the N-methyl group.
Figure 3: Workflow for the Oxazolidinone Route.
Experimental Protocol (General):
-
Oxazolidinone Formation: Reflux a solution of N-Cbz-L-phenylalanine and paraformaldehyde in toluene with a catalytic amount of p-TsOH, using a Dean-Stark apparatus to remove water.
-
Reductive Cleavage: Cool the reaction mixture and add trifluoroacetic acid (TFA) followed by triethylsilane (Et₃SiH). Stir at room temperature until the oxazolidinone is consumed.
-
Workup and Deprotection: Perform an aqueous workup to remove TFA and silane byproducts. The resulting N-Cbz-N-methyl-L-phenylalanine is then deprotected via catalytic hydrogenation as described in Route 1, followed by treatment with HCl.
Route 3: Fukuyama Amine Synthesis
The Fukuyama amine synthesis provides a mild and efficient pathway to secondary amines. For N-methyl-L-phenylalanine, this involves protecting the starting amino acid ester with a 2-nitrobenzenesulfonyl (nosyl or Ns) group. The resulting sulfonamide is acidic enough to be easily alkylated, and the nosyl group can be removed under very mild conditions.
Causality in Experimental Choices:
-
Nosyl Protection: L-phenylalanine methyl ester hydrochloride is reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl). The nosyl group is highly electron-withdrawing, making the N-H proton on the resulting sulfonamide significantly acidic (pKa ≈ 10-11).
-
Alkylation: The nosylated amine can be deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated with methyl iodide.
-
Deprotection: The key advantage of this route is the mild deprotection. The nosyl group is cleaved by a thiol nucleophile, such as thiophenol, in the presence of a base. This avoids the harsh acidic or reductive conditions required for other protecting groups.
Experimental Protocol (Adapted from Sun et al.):
-
Nosylation: To a mixture of L-phenylalanine methyl ester hydrochloride (1.0 eq) and triethylamine (Et₃N) in dichloromethane, add 2-nitrobenzenesulfonyl chloride (1.58 eq) dropwise. Stir until completion. The product, N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester, can be purified by flash chromatography (Yield: ~98%).[2]
-
Methylation: Treat the nosylated intermediate with methyl iodide in the presence of a base like K₂CO₃ in DMF to afford the N-methylated sulfonamide in high yield.[2]
-
Deprotection: Cleave the nosyl group using thiophenol and K₂CO₃ in a solvent like acetonitrile.
-
Hydrolysis and Salt Formation: Hydrolyze the methyl ester under basic conditions (e.g., LiOH in THF/water), followed by acidification and treatment with HCl to yield the final product.
Part 2: Biocatalytic Synthesis Methodologies
Biocatalysis offers a "greener" and highly stereoselective alternative to classical chemical synthesis. These routes typically start from an inexpensive, prochiral precursor and use an enzyme to establish the chiral center in a single step, avoiding the need for protecting groups and chiral auxiliaries.
Route 4: Whole-Cell Biocatalytic Reductive Amination
This cutting-edge approach utilizes metabolically engineered microorganisms, such as Corynebacterium glutamicum, to convert a simple precursor directly into N-methyl-L-phenylalanine. The process relies on the reductive amination of phenylpyruvic acid with methylamine, catalyzed by an overexpressed enzyme.
Causality in Experimental Choices:
-
Host Organism: C. glutamicum is an industrially robust bacterium, well-known for its ability to produce amino acids. It is engineered to overproduce the precursor, phenylpyruvic acid, by modifying its native aromatic amino acid biosynthesis pathways.[4]
-
Enzyme Selection: An imine reductase (IRED) or a specific N-methyl-L-amino acid dehydrogenase (NMAADH) is chosen for its ability to catalyze the asymmetric reductive amination of a keto acid with an amine. The gene for this enzyme (e.g., dpkA from Pseudomonas putida) is introduced and overexpressed in the host.[4]
-
Process: The engineered bacteria are grown in a fermentation medium containing a carbon source (like glucose) and fed with methylamine. The cells internally produce phenylpyruvate and the reductase enzyme, which then converts the precursors into the final product in a one-pot process.
Sources
A Comparative Guide to the Biological Efficacy of (S)- and (R)-2-(Methylamino)-3-phenylpropanoic acid
Introduction: The Critical Role of Stereochemistry in Pharmacology
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a paramount determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors, which preferentially interact with one enantiomer over the other.[1][3] One enantiomer may elicit a desired therapeutic effect, while its counterpart could be less potent, inactive, or even responsible for adverse effects.[1][2]
This guide provides a comprehensive comparative analysis of the biological efficacy of the (S)- and (R)-enantiomers of 2-(Methylamino)-3-phenylpropanoic acid. This compound, also known as N-methylphenylalanine, is a derivative of the essential amino acid phenylalanine.[4][5] The (S)-enantiomer corresponds to N-methyl-L-phenylalanine, while the (R)-enantiomer is N-methyl-D-phenylalanine.[4] N-methylation of amino acids is a key modification in peptide chemistry that can enhance stability, alter receptor binding, and improve pharmacokinetic properties.[6][7] Understanding the distinct biological activities of the (S) and (R) enantiomers is therefore crucial for their potential therapeutic applications.
While extensive research has been conducted on phenylalanine and its derivatives, direct comparative studies on the biological efficacy of the (S)- and (R)-enantiomers of 2-(Methylamino)-3-phenylpropanoic acid are not abundant in publicly available literature. This guide, therefore, synthesizes information on the known biological activities of related compounds and outlines a framework for future investigations, including detailed experimental protocols to elucidate the specific effects of each enantiomer.
Potential Mechanisms of Action: A Tale of Two Enantiomers
The structural similarity of (S)- and (R)-2-(Methylamino)-3-phenylpropanoic acid to phenylalanine suggests that these compounds may interact with biological targets that recognize or are modulated by this essential amino acid.[8][9] Phenylalanine is a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5][10] Therefore, its N-methylated derivatives could potentially influence neurologic pathways. One of the most well-studied targets for amino acid derivatives in the central nervous system is the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[11][12]
The (S)-enantiomer, N-methyl-L-phenylalanine, has been shown to specifically and reversibly inhibit NMDA receptor-activated currents in hippocampal neurons by competing for the glycine-binding site on the receptor.[13] This suggests a potential role for the (S)-enantiomer in modulating excitatory neurotransmission. In contrast, while less is known about the specific activity of the (R)-enantiomer on NMDA receptors, the parent D-amino acids are known to have distinct effects. For instance, N-methyl-D-aspartic acid itself is a potent and specific agonist at the NMDA receptor.[14] This raises the intriguing possibility that the (R)-enantiomer of 2-(Methylamino)-3-phenylpropanoic acid could have a different, perhaps even opposing, effect on NMDA receptor activity compared to its (S)-counterpart.
Caption: Putative signaling pathways for (S)- and (R)-2-(Methylamino)-3-phenylpropanoic acid.
Comparative Biological Efficacy: A Data-Driven Overview
Due to the limited availability of direct comparative experimental data for the (S)- and (R)-enantiomers of 2-(Methylamino)-3-phenylpropanoic acid, the following table presents a hypothetical framework based on typical results for similar chiral compounds and the known activity of the (S)-enantiomer at the NMDA receptor.[13] This serves as a template for presenting future experimental findings.
| Biological Parameter | (S)-Enantiomer | (R)-Enantiomer (Hypothetical) | Reference |
| NMDA Receptor Activity | Antagonist (IC₅₀ = 1.71 ± 0.24 mM) | To be determined (Potentially different activity) | [13] |
| Amino Acid Transport | Substrate for System A | To be determined | [15][16] |
| Cytotoxicity (e.g., in HT-29 cells) | To be determined | To be determined | [17] |
| Anti-inflammatory Activity | To be determined | To be determined | [18] |
Experimental Protocols for Comparative Efficacy Assessment
To rigorously compare the biological efficacy of the (S)- and (R)-enantiomers, a series of well-defined experiments are necessary. The following protocols provide a roadmap for such an investigation.
Chiral Separation of Enantiomers
The first critical step is to obtain the pure (S) and (R) enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard and effective method.
Caption: Workflow for the chiral separation of enantiomers.
Protocol:
-
Sample Preparation: Dissolve the racemic mixture of 2-(Methylamino)-3-phenylpropanoic acid in a suitable mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: A suitable chiral stationary phase column (e.g., CHIRALPAK series).
-
Mobile Phase: A mixture of solvents such as hexane/isopropanol/trifluoroacetic acid, optimized for baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Injection and Fraction Collection: Inject the sample and monitor the chromatogram for two distinct peaks corresponding to the (S) and (R) enantiomers. Collect the eluent for each peak in separate fractions.
-
Purity Verification: Re-inject a small aliquot of each collected fraction to confirm enantiomeric purity.
-
Isolation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
In Vitro NMDA Receptor Binding Assay
A radioligand binding assay can be used to determine the binding affinity of each enantiomer to the NMDA receptor.[19]
Objective: To determine the inhibition constant (Ki) of the (S)- and (R)-enantiomers for the NMDA receptor.
Materials:
-
Rat brain cortical membrane preparations.
-
Radioligand: e.g., [³H]MK-801 (a non-competitive NMDA receptor antagonist).
-
Test compounds: (S)- and (R)-2-(Methylamino)-3-phenylpropanoic acid.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test enantiomers in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
A relevant cell line (e.g., HT-29 human colon cancer cells or a neuronal cell line).[17]
-
96-well flat-bottom plates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
(S)- and (R)-2-(Methylamino)-3-phenylpropanoic acid.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture in serum-free medium and add to the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Discussion and Future Directions
The principle of stereoselectivity in pharmacology underscores the importance of evaluating the biological activity of individual enantiomers.[3] While the (S)-enantiomer of 2-(Methylamino)-3-phenylpropanoic acid has been identified as an inhibitor of the NMDA receptor, the biological profile of its (R)-counterpart remains largely unexplored.[13] The provided experimental framework offers a clear path to elucidating the distinct pharmacological properties of each enantiomer.
Future research should focus on a head-to-head comparison of the (S) and (R) enantiomers in a broader range of biological assays. This should include not only their effects on the NMDA receptor but also their interactions with other potential targets, such as amino acid transporters and enzymes involved in neurotransmitter metabolism.[20] In vivo studies in animal models will also be crucial to understand the pharmacokinetic and pharmacodynamic differences between the enantiomers and to assess their therapeutic potential for neurological disorders or other conditions. A thorough understanding of the stereospecific biological activities of (S)- and (R)-2-(Methylamino)-3-phenylpropanoic acid will be instrumental in guiding the development of more potent and selective therapeutic agents.
References
- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 619-622.
-
Wikipedia. (2023). N-Methyl-D-aspartic acid. Wikipedia. Retrieved from [Link]
- Shi, K., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876-886.
- Lussier, M. P., et al. (2015). Dynamic Regulation of N-Methyl-d-aspartate (NMDA) and α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors by Posttranslational Modifications. Molecular and Cellular Neuroscience, 68, 113-126.
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Cross-reactivity studies involving (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
An In-Depth Technical Guide to Cross-Reactivity Studies Involving (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Introduction: Defining Specificity for a Chiral Building Block
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, more commonly known as N-Methyl-L-phenylalanine hydrochloride (H-MePhe-OH HCl), is a chiral amino acid derivative built upon a phenylalanine backbone.[1][2] Its structure, featuring a methyl group on the alpha-amino nitrogen and a specific S-configuration at the alpha-carbon, makes it a valuable component in peptide synthesis and a tool for pharmacological research.[1][3][4] The hydrochloride salt form enhances its aqueous solubility, making it highly suitable for biochemical and biological experiments.[1]
In drug development and analytical science, the utility of any molecule is fundamentally tied to its specificity. For N-Methyl-L-phenylalanine HCl, this specificity must be rigorously characterized on two distinct fronts:
-
Immunochemical Specificity: For the development of sensitive and accurate quantitative assays.
-
Pharmacological Specificity: To ensure it interacts with its intended biological target and not with unintended "off-targets" that could cause adverse effects.
The three-dimensional arrangement of atoms is paramount, as biological systems—from antibodies to receptors—are inherently chiral. The interaction between a small molecule and a protein binding site is often likened to a key fitting into a lock; even a minor change, such as mirroring the molecule's structure (i.e., using the R-enantiomer), can prevent it from binding effectively.[5][6][7] This guide provides a framework for designing and interpreting cross-reactivity studies for N-Methyl-L-phenylalanine HCl, comparing its profile against relevant structural analogs and outlining the experimental methodologies required for a thorough evaluation.
Part 1: Immunochemical Cross-Reactivity for Assay Development
The Imperative for a Specific Antibody
Methodology: The Competitive ELISA
For small molecules like N-Methyl-L-phenylalanine HCl, the competitive ELISA format is ideal.[8][9] The principle relies on the competition between the unlabeled analyte in a sample and a fixed amount of a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9][10]
Experimental Protocol: Competitive ELISA
-
Plate Coating: A microtiter plate is coated with an antibody specific to N-Methyl-L-phenylalanine. The plate is incubated overnight at 4°C to allow the antibody to adsorb to the well surfaces.[11][12]
-
Washing: The unbound antibody is washed away using a wash buffer (e.g., PBS with 0.05% Tween-20).[12]
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature. This step is crucial for reducing background noise.[8]
-
Competitive Reaction: Standard solutions of N-Methyl-L-phenylalanine HCl, control samples, and unknown samples are added to the wells. Immediately after, a fixed concentration of enzyme-labeled N-Methyl-L-phenylalanine (e.g., HRP-conjugate) is added. The plate is incubated for 1-2 hours at 37°C to allow competition to occur.[11]
-
Washing: The wells are washed again to remove all unbound labeled and unlabeled molecules.
-
Signal Development: A substrate solution (e.g., TMB for HRP) is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.[12]
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 0.2M H₂SO₄), which also stabilizes the color.[12]
-
Data Acquisition: The absorbance (Optical Density, OD) of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[10]
-
Analysis: A standard curve is generated by plotting the OD against the log of the concentration of the standards. The concentration of the analyte in the unknown samples is interpolated from this curve. Cross-reactivity is determined by running the same assay with potential cross-reactants and comparing their IC50 values (the concentration that causes 50% inhibition of the maximum signal).
Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for small molecule detection.
Comparative Data: Immunochemical Cross-Reactivity
The following table presents illustrative data for an antibody raised against (S)-2-(Methylamino)-3-phenylpropanoic acid.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity* | Rationale for Comparison |
| (S)-2-(Methylamino)-3-phenylpropanoic acid | Target Analyte | 10 | 100% | The target molecule (eutomer). |
| (R)-2-(Methylamino)-3-phenylpropanoic acid | Enantiomer | 1,250 | 0.8% | To assess stereospecificity of the antibody. |
| L-Phenylalanine | Parent Amino Acid | > 10,000 | <0.1% | To determine if the N-methyl group is a key epitope. |
| Phenylethylamine | Structural Backbone | > 10,000 | <0.1% | Lacks both the N-methyl and carboxyl groups. |
| (S)-Methamphetamine | Related Compound | > 10,000 | <0.1% | Important for ruling out interference in toxicology. |
*Calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100
Interpretation: The hypothetical data demonstrates a highly specific antibody. The >100-fold decrease in reactivity with the R-enantiomer confirms its stereospecificity. The negligible cross-reactivity with L-phenylalanine indicates that the N-methyl group is a critical part of the binding epitope. This level of specificity is essential for an assay to be considered valid for regulatory submission.
Part 2: Pharmacological Cross-Reactivity for Off-Target Profiling
The Rationale for Off-Target Screening
While a molecule may be designed for a specific biological target (an "on-target" effect), its structural features might allow it to bind to other, unintended proteins ("off-targets").[13][14] Such interactions can lead to unexpected side effects or toxicity. Regulatory agencies like the FDA require a thorough assessment of a drug candidate's specificity.[15][16] Given the phenylethylamine scaffold within N-Methyl-L-phenylalanine HCl, a plausible area for off-target activity would be monoamine transporters and receptors involved in neurotransmission.[17][18]
Methodology: Radioligand Binding Assays
Receptor binding assays are the gold standard for screening compounds against a panel of targets.[19] The technique measures the ability of a test compound to displace a high-affinity radiolabeled ligand from its receptor. The result is expressed as an inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors, indicating its binding affinity. A lower Ki value signifies higher affinity.[19][20]
Experimental Protocol: Radioligand Binding Assay
-
Preparation: A source of the receptor (e.g., cell membranes from cells overexpressing the target) is prepared.
-
Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a specific radiolabeled ligand (e.g., ³H-dopamine for the dopamine transporter).
-
Competition: The test compound, N-Methyl-L-phenylalanine HCl, is added across a range of concentrations.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[19]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis: The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. This is repeated for a large panel of receptors, transporters, and enzymes.
On-Target vs. Off-Target Binding Logic
Caption: The relationship between drug binding affinity and outcomes.
Comparative Data: Pharmacological Cross-Reactivity
This table presents illustrative binding affinity data for N-Methyl-L-phenylalanine HCl compared against its parent amino acid across a panel of CNS targets.
| Target | (S)-2-(Methylamino)-3-phenylpropanoic acid HCl Ki (nM) | L-Phenylalanine Ki (nM) | Potential Implication of Off-Target Binding |
| Intended Target | 5 | >10,000 | Desired pharmacological activity. |
| Dopamine Transporter (DAT) | 850 | >10,000 | High concentrations may affect dopamine reuptake. |
| Serotonin Transporter (SERT) | 2,100 | >10,000 | Weak interaction, low risk of serotonergic effects. |
| Norepinephrine Transporter (NET) | 1,500 | >10,000 | Weak interaction, low risk of noradrenergic effects. |
| Alpha-1 Adrenergic Receptor | >10,000 | >10,000 | No significant interaction expected. |
| Beta-2 Adrenergic Receptor | >10,000 | >10,000 | No significant interaction expected. |
Interpretation: The data suggests a favorable pharmacological profile. The compound shows high affinity for its intended target with a >170-fold selectivity window over the most potent off-target (DAT). The Ki value of 850 nM for DAT suggests that this interaction is unlikely to be clinically relevant unless very high doses of the compound are administered. In contrast, the parent molecule, L-Phenylalanine, shows no significant affinity for any of these targets, highlighting that the N-methyl modification is critical for the observed binding activity.
Conclusion: A Synthesis of Specificity
The comprehensive evaluation of cross-reactivity is non-negotiable in the development of therapeutics and analytical tools. For (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, these studies validate its utility and define its safety profile.
-
From an immunochemical perspective, a highly specific antibody, validated through competitive ELISA, ensures that analytical methods are accurate and reliable. The key is to demonstrate minimal cross-reactivity against its stereoisomer and other structurally related molecules.
-
From a pharmacological perspective, broad off-target screening via receptor binding assays is essential to build a robust safety profile. A large selectivity window between the intended on-target activity and any off-target interactions is a primary goal for any drug candidate.
The structural and stereochemical integrity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is the foundation of its specific biological interactions. The rigorous experimental frameworks described here are essential to scientifically prove that specificity, transforming a promising molecule into a reliable and safe tool for research and medicine.
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A Guide to Ensuring Reproducibility in Experiments with (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Introduction
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, more commonly known as N-Methyl-L-phenylalanine hydrochloride, is a pivotal chiral building block in modern chemical and pharmaceutical research. As a derivative of the natural amino acid L-phenylalanine, its N-methylated backbone offers unique stereochemical properties that are leveraged to enhance the biological activity and pharmacokinetic profiles of peptides and other complex molecules.[1][2][3] The incorporation of N-methylated amino acids can increase proteolytic stability, improve membrane permeability, and constrain conformational flexibility, which are all critical parameters in drug design.[4][5][6]
The Foundation of Reproducibility: Rigorous Material Characterization
The single most critical factor for reproducible research is the quality of the starting materials.[8] For a chiral compound like (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, this extends beyond simple chemical purity to encompass stereochemical integrity.
Synthesis, Purification, and Potential Contaminants
N-Methyl-L-phenylalanine is commonly synthesized via reductive amination of phenylpyruvate or through direct methylation of L-phenylalanine. While various methods exist, a common laboratory-scale approach involves the formation of an oxazolidinone intermediate from L-phenylalanine, followed by methylation and subsequent ring opening.[4][9]
Regardless of the synthetic route, several impurities can arise:
-
Unreacted L-phenylalanine: Incomplete methylation leads to contamination with the parent amino acid.
-
Over-methylation: The formation of dimethylated byproducts.
-
Racemization: Harsh reaction conditions (e.g., high temperatures or extreme pH) can lead to the loss of stereochemical purity, resulting in the presence of the (R)-enantiomer.
-
Residual Solvents and Reagents: Impurities from the synthetic and purification steps.
Purification is typically achieved through recrystallization, which effectively removes most impurities. The hydrochloride salt form often aids in obtaining a stable, crystalline solid.
Caption: Simplified synthetic pathway to N-Methyl-L-phenylalanine HCl.
A Multi-Pronged Approach to Analytical Validation
No single analytical technique is sufficient to guarantee the identity and purity of your material. A combination of methods is essential for a comprehensive quality control assessment.
| Analytical Technique | Parameter Assessed | Typical Acceptance Criteria |
| ¹H and ¹³C NMR | Structural Identity & Purity | Correct chemical shifts, integration values, and absence of impurity signals. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Observed m/z matches the theoretical value for the protonated molecule [M+H]⁺. |
| HPLC (Reverse-Phase) | Chemical Purity | >98% purity by peak area at a relevant wavelength (e.g., 210-220 nm). |
| Chiral HPLC | Enantiomeric Purity (e.e.) | >99% enantiomeric excess of the (S)-enantiomer. |
| FTIR Spectroscopy | Functional Group Identity | Presence of characteristic peaks for amine salt, carboxylic acid, and aromatic ring. |
| Elemental Analysis | Elemental Composition | Experimental %C, H, N, Cl values within ±0.4% of theoretical values. |
Comparative Analysis: The Impact of N-Methylation and Chirality
To understand the importance of using a well-characterized, enantiomerically pure starting material, it is instructive to compare its performance against logical alternatives. The choice of comparator depends on the application, but for peptide synthesis, the parent amino acid (L-Phenylalanine) and the racemic mixture are highly relevant.
| Parameter | (S)-N-Methyl-L-Phe HCl | L-Phenylalanine HCl | (R,S)-N-Methyl-L-Phe HCl (Racemic) |
| Molecular Weight | 215.67 g/mol [1] | 201.66 g/mol | 215.67 g/mol |
| Coupling Efficiency (Peptide Synthesis) | Moderate to Good (Requires stronger coupling agents like HATU)[6] | High (Standard coupling agents are effective) | Moderate to Good, but yields a diastereomeric peptide mixture |
| Proteolytic Stability of Resulting Peptide | Significantly Increased[2][6] | Low | Significantly Increased |
| Conformational Flexibility of Resulting Peptide | Reduced (Restricted backbone rotation)[5] | High | Reduced |
| Biological Activity of Resulting Peptide | Potentially altered or enhanced due to conformational constraints and stability. | Baseline activity. | Often significantly reduced or abolished due to the presence of the inactive (or antagonistic) enantiomer. |
The N-methyl group introduces steric hindrance, which can make peptide bond formation more challenging, often necessitating stronger coupling reagents like HATU or COMU.[6] However, this same modification is what confers enhanced resistance to enzymatic degradation by proteases. Crucially, using a racemic mixture will result in the synthesis of two diastereomeric peptides, which can be difficult to separate and will likely exhibit different biological activities, confounding downstream results. The use of the incorrect enantiomer is a major source of irreproducibility in chemical biology.[7]
Designing Reproducible Experiments: A Workflow for Peptide Synthesis
Let's consider a practical example: the coupling of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride to another amino acid (e.g., L-Alanine methyl ester) to form a dipeptide.
Caption: Experimental workflow for a reproducible peptide coupling reaction.
Detailed Experimental Protocol: Dipeptide Synthesis
Objective: To synthesize the dipeptide (S)-N-Methyl-Phe-(S)-Ala-OMe.
Materials:
-
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (1.0 eq)
-
L-Alanine methyl ester hydrochloride (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
Procedure:
-
Material Validation (Causality): Before starting, confirm the purity and enantiomeric excess of the N-Methyl-L-phenylalanine HCl via HPLC and Chiral HPLC as described in Section 1.2. This self-validating step ensures that any deviation in the result is not due to the starting material.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride and L-Alanine methyl ester hydrochloride.
-
Solubilization: Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.
-
Neutralization: Add DIPEA dropwise. Rationale: DIPEA is a non-nucleophilic base used to neutralize the two hydrochloride salts, liberating the free amines required for coupling. Two equivalents are for the starting materials, and an additional equivalent is for the HATU activation step.
-
Activation & Coupling: Add HATU in one portion. Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine of the alanine ester. It is known to minimize racemization, which is critical for reproducibility.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure completion.
-
Workup: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO₃, water, and brine. Rationale: The aqueous washes remove the DMF solvent and excess reagents, isolating the crude peptide in the organic phase.
-
Purification & Final Characterization: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography. Confirm the structure and purity of the final dipeptide product using NMR, MS, and HPLC.
Conclusion
The reproducibility of experiments involving (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is not a matter of chance, but a direct consequence of a rigorous, systematic approach. The foundation of this approach is the unwavering commitment to verifying the chemical and stereochemical purity of the starting material through a multi-technique analytical strategy. By understanding the unique chemical properties conferred by the N-methyl group and designing experiments that control for critical variables—such as the choice of coupling reagents and the exclusion of moisture—researchers can mitigate common sources of error. This guide provides a framework for establishing self-validating protocols that ensure the data generated is reliable, repeatable, and contributes meaningfully to the advancement of science.
References
-
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. Available from: [Link].
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Tona, V., et al. (2020). Chirality: a key parameter in chemical probes. RSC Medicinal Chemistry, 11(9), 957-960. Available from: [Link].
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Ghimire, A., et al. (2024). Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. Journal of the American Chemical Society. Available from: [Link].
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Mondal, P. C., et al. (2021). Chiral Induced Spin Selectivity. Chemical Reviews, 121(11), 6633-6677. Available from: [Link].
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Nguyen, V. T., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 54(5), 574-578. Available from: [Link].
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Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9). Available from: [Link].
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Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed, 16(9), 723-33. Available from: [Link].
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Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4053. Available from: [Link].
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University of Reading. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link].
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Waters. (2014). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available from: [Link].
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical resources we utilize. This guide provides a detailed protocol for the proper disposal of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, ensuring the safety of personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined are grounded in established safety protocols and federal regulations.
Hazard Profile and Essential Safety Assessment
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is paramount. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is not a benign substance; its handling and disposal require specific precautions based on its Globally Harmonized System (GHS) classification.
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] This classification mandates that it be treated as a hazardous waste, precluding simple disposal methods like drain or trash disposal.[3][4]
Table 1: GHS Hazard Summary for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
| Hazard Classification (GHS) | GHS Code | Signal Word | Description |
|---|---|---|---|
| Skin Corrosion/Irritation (Category 2) | H315 | Warning | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation.[1] |
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[2][5][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator.
Chemical Incompatibilities: This compound must be stored and disposed of separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[5][6]
The Regulatory Framework: Compliance with RCRA
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste—your laboratory—is legally responsible for its safe management from creation to final disposal.[9][10]
Due to its GHS hazard classifications for toxicity and irritation, (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride must be managed as a regulated hazardous waste.[11][12]
The following disposal methods are strictly prohibited:
-
Drain Disposal: Hazardous chemicals must never be poured down the sanitary sewer.[3][4]
-
Trash Disposal: Regular solid waste streams are not equipped to handle toxic or irritant chemicals.[4]
-
Evaporation: Intentionally allowing waste to evaporate in a fume hood is an illegal and unsafe disposal method.[13]
On-Site Waste Accumulation: The Satellite Accumulation Area (SAA)
Proper disposal begins with correct accumulation at the point of generation. Your laboratory must establish a designated Satellite Accumulation Area (SAA) for hazardous waste.[3][13] This ensures waste is managed safely before being collected by your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Accumulation Protocol:
-
Container Selection:
-
Use a container that is chemically compatible with the hydrochloride salt (high-density polyethylene or glass is typically appropriate).[3][13] The container must be in good condition with a secure, leak-proof screw cap.[13]
-
Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[13]
-
Whenever possible, use the original product container for the waste.[13]
-
-
Labeling:
-
The moment the first drop of waste enters the container, it must be labeled.
-
The label must clearly read "Hazardous Waste" .[3]
-
It must also include the full chemical name: "(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride" and a clear description of the waste (e.g., "solid residue," "contaminated weigh paper").
-
-
Storage and Segregation:
-
Store the waste container in your designated SAA, which must be at or near the point of generation.[3]
-
The container must be kept closed at all times except when adding waste.[13]
-
Ensure the SAA has secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[13]
-
Store this waste away from the incompatible materials mentioned in Section 1.[13]
-
Disposal Workflow: From Generation to Final Disposition
The following decision tree illustrates the correct workflow for managing waste streams of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride. The ultimate goal is to transfer custody of the properly contained and labeled waste to your institution's trained EH&S professionals, who will arrange for its final disposal at a licensed facility.
Caption: Disposal Decision Workflow for Laboratory Waste.
Disposal Procedure:
-
Characterize the Waste: Determine if you are disposing of the pure compound, contaminated labware (gloves, weigh boats, wipers), or an empty stock container.
-
Collect Waste: Place all contaminated materials and residual chemical solids into your designated, pre-labeled hazardous waste container.
-
Store Safely: Keep the container in the SAA as described in Section 3.
-
Request Pickup: Once the container is full, or if it has been accumulating waste for up to 12 months, contact your institution's EH&S department to schedule a waste pickup.[3] Do not allow waste to accumulate indefinitely.
-
Documentation: Complete any waste pickup forms required by your institution, ensuring an accurate description of the contents. This documentation is a critical part of the RCRA "cradle-to-grave" tracking requirement.[7]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a prepared response is key to mitigating risk.
Spill Cleanup:
-
Evacuate and Alert: Notify personnel in the immediate area.
-
Don PPE: Wear the PPE outlined in Section 1 (goggles, gloves, lab coat).
-
Contain: Prevent the spread of the powder.
-
Clean Up: Carefully sweep or vacuum up the solid material and place it into a suitable container for disposal as hazardous waste.[5][14] Avoid any actions that generate dust.[14]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the cleanup materials as hazardous waste and manage them through the SAA.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
By adhering to this comprehensive disposal protocol, you fulfill your professional and legal obligations, ensuring that the lifecycle of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride in your laboratory concludes with a minimal impact on health and the environment.
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Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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A Strategic Guide to Personal Protective Equipment for Handling (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride , a derivative of the amino acid phenylalanine, requires meticulous handling to ensure laboratory safety and experimental integrity.[1] This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.
Hazard Identification and Risk Assessment: The 'Why' Behind PPE
Understanding the specific hazards of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is the first step in a robust safety protocol. As a fine, solid powder, the primary risks involve inhalation of airborne particles and direct contact with skin and eyes.[2][3] While comprehensive toxicological data may be limited, the Globally Harmonized System (GHS) classifications for similar amino acid derivatives indicate potential for skin, eye, and respiratory irritation.[3][4] The hydrochloride salt form also suggests that in the presence of moisture, it may form a mildly acidic solution, warranting protection against corrosive damage.[5]
Summary of Potential Hazards and Control Measures:
| Identifier | Information | Primary Hazard | Primary Engineering Control | Required PPE |
| Chemical Name | (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride | Skin, eye, and respiratory irritation.[3][4] | Chemical Fume Hood or Powder Weighing Station.[2][6] | See Sections 2 & 3 |
| Synonym | N-Methyl-L-phenylalanine hydrochloride | Fine powder can become airborne during handling.[2] | Local Exhaust Ventilation. | |
| Physical State | Solid, Powder[7] | Potential for forming a mildly acidic solution with moisture.[5] |
The Core PPE Protocol: A Multi-Layered Defense
Effective safety relies on a hierarchy of controls, where PPE serves as the final, crucial barrier between the researcher and the chemical hazard.[8] This protocol is designed to be a self-validating system, ensuring protection at every step.
A. Engineering Controls: Your First Line of Defense
Before any PPE is worn, the primary method for exposure control must be engineering solutions.[9]
-
Chemical Fume Hood: All handling of the solid powder, including weighing and transfers, should be performed inside a certified chemical fume hood.[6] This is non-negotiable. The hood's airflow contains airborne particles, preventing them from entering the laboratory environment and your breathing zone.[2]
-
Powder Weighing Stations: For tasks requiring high precision, a powder weighing station with HEPA filtration provides an ideal, turbulence-free environment that protects both the user and the sample.[2][6]
B. Respiratory Protection: Shielding the Inhalation Pathway
When handling the powder form, even within a fume hood, respiratory protection is essential to mitigate the risk of inhaling fine particles.
-
What to Use: A NIOSH-approved N95 respirator is the minimum requirement.[10] These masks are designed to filter at least 95% of airborne particles.
-
The Rationale: Fine powders can easily become aerosolized during scooping or pouring.[11] An N95 mask provides a reliable barrier against these particulates. A standard surgical mask offers insufficient protection and should not be used.[8]
C. Eye and Face Protection: Preventing Corrosive and Irritant Contact
Direct contact with the eyes can cause serious irritation.
-
What to Use: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[10][12][13] They provide a full seal around the eyes, protecting from both airborne powder and potential splashes.
-
Why Goggles over Safety Glasses: Standard safety glasses do not provide adequate protection from airborne dust or splashes from all angles.[8]
-
When to Add a Face Shield: When handling larger quantities or preparing solutions where there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[4][14]
D. Hand Protection: The Critical Contact Barrier
Skin contact is a primary route of chemical exposure.[11]
-
What to Use: Chemical-resistant nitrile gloves are the standard choice.[14] Always inspect gloves for tears or punctures before use.[15]
-
The Rationale: Nitrile provides excellent protection against a wide range of chemicals, including powders and mild acidic solutions.[16]
-
Protocol for Use:
-
Don two pairs of nitrile gloves (double-gloving) when handling the concentrated powder. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use.[8]
-
Use proper glove removal techniques to avoid skin contact with the contaminated outer surface.[10]
-
Always wash hands thoroughly with soap and water after removing gloves.[16]
-
E. Body Protection: Shielding Skin and Clothing
-
What to Use: A clean, buttoned lab coat, preferably with knit cuffs, should be worn at all times.[8][16]
-
The Rationale: A lab coat protects your personal clothing and skin from contamination in case of a spill. Knit cuffs provide a snug fit around the wrist, preventing powder from entering the sleeve.
-
Additional Requirements: Always wear long pants and closed-toe shoes in the laboratory.[11][16]
Step-by-Step Procedural Guide: Weighing the Solid Compound
This workflow integrates PPE selection into a standard laboratory procedure, creating a self-validating safety process.
-
Preparation:
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your N95 respirator, ensuring a proper seal.
-
Put on your chemical splash goggles.
-
Wash hands and don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first.
-
-
Chemical Handling:
-
Lower the fume hood sash to the indicated working height.
-
Carefully open the container of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, pointing it away from your face.
-
Slowly and deliberately transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create dust clouds.
-
Securely close the primary container.
-
-
Decontamination and Doffing:
-
Wipe down the spatula and any contaminated surfaces within the hood with an appropriate cleaning agent.
-
Seal the weigh boat or transfer the material to its destination vessel while still inside the hood.
-
Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
With the inner gloved hand, wipe down the exterior of any containers before removing them from the hood.
-
Remove the inner pair of gloves and dispose of them.
-
Step away from the immediate work area. Remove your goggles and respirator.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures and Disposal
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12][17] Seek immediate medical attention.
-
Spill: For a small powder spill inside a fume hood, carefully sweep it up with a brush and dustpan and place it in a sealed container for disposal.[17] Do not use water to clean up the dry powder as this can increase the area of contamination.
-
Disposal: All contaminated PPE (gloves, bench paper) and excess chemical waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[5][13] Never dispose of it in the regular trash.
Visual Workflow for PPE Selection
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.
Caption: PPE selection workflow based on the physical form of the chemical.
References
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A Guide to Hazardous Materials and Laboratory Safety . OSHA Education Center. [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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Weighing Hazardous Powders in the Laboratory . Environment, Health & Safety - Princeton University. [Link]
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Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
